molecular formula C25H22F3N7O4S B15602790 GW806742X

GW806742X

Numéro de catalogue: B15602790
Poids moléculaire: 573.5 g/mol
Clé InChI: SNRUTMWCDZHKKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GW806742X is a useful research compound. Its molecular formula is C25H22F3N7O4S and its molecular weight is 573.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N7O4S/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRUTMWCDZHKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GW806742X: A Dual Inhibitor of Necroptosis and Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action

Introduction

GW806742X is a potent, ATP-mimetic small molecule inhibitor with a dual mechanism of action, targeting both Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptotic cell death, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] This dual activity positions this compound as a valuable pharmacological tool for investigating the intricate signaling pathways of necroptosis and as a potential therapeutic lead for diseases where both programmed cell death and angiogenesis are implicated, such as cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects by directly binding to the ATP-binding sites of its target proteins, MLKL and VEGFR2.[2]

Inhibition of the Necroptosis Pathway

Necroptosis is a form of regulated necrosis orchestrated by the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and MLKL.[3][4] Upon induction of necroptosis, RIPK3 phosphorylates MLKL, leading to a conformational change, oligomerization, and translocation of MLKL to the plasma membrane.[2][4] This ultimately results in membrane disruption and cell death.

This compound intervenes in this pathway by binding to the pseudokinase domain of MLKL.[1][2][5] This binding event competitively inhibits the interaction of ATP with MLKL, thereby preventing the conformational changes necessary for its activation and subsequent membrane translocation.[2][6] By retarding MLKL's journey to the plasma membrane, this compound effectively halts the execution of necroptotic cell death.[1][2]

Inhibition of the Angiogenesis Pathway

VEGFR2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

This compound acts as a potent inhibitor of VEGFR2, with activity in the nanomolar range.[1][2] By occupying the ATP-binding site of the VEGFR2 kinase domain, this compound blocks its autophosphorylation and subsequent downstream signaling, thereby inhibiting VEGF-induced endothelial cell proliferation and angiogenesis.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Binding Affinity and Inhibitory Potency against MLKL

ParameterSpeciesValueAssay Conditions
KdMouse9.3 µMBinding to the MLKL pseudokinase domain.
IC50Mouse< 50 nMInhibition of TSQ (TNF, Smac mimetic, Q-VD-OPh)-induced necroptosis in mouse dermal fibroblasts (MDFs).

Table 2: Inhibitory Potency against VEGFR2 and Angiogenesis

ParameterSpeciesValueAssay Conditions
IC50Human2 nMInhibition of VEGFR2 kinase activity.
IC50Human5 nMInhibition of VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_execution Execution TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_p p-MLKL (Oligomerization) MLKL->MLKL_p Membrane Plasma Membrane Translocation & Pore Formation MLKL_p->Membrane Necroptosis Necroptosis Membrane->Necroptosis This compound This compound This compound->MLKL Inhibits ATP Binding

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

VEGFR2_Signaling_Pathway cluster_ligand Ligand cluster_receptor_activation Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 VEGFR2_dimer VEGFR2 Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer Downstream Downstream Effectors (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2_dimer->Downstream Proliferation Endothelial Cell Proliferation, Migration, Survival Downstream->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis This compound This compound This compound->VEGFR2_dimer Inhibits Autophosphorylation

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Inhibition of Necroptosis in Mouse Dermal Fibroblasts (MDFs)

Objective: To determine the potency of this compound in inhibiting necroptosis in a cellular context.

Workflow:

Necroptosis_Inhibition_Workflow A 1. Cell Seeding Seed wild-type MDFs in 96-well plates. B 2. Compound Treatment Pre-incubate cells with varying concentrations of This compound (e.g., 0.1-10000 nM). A->B C 3. Necroptosis Induction Induce necroptosis with TSQ (1 ng/mL TNF, 500 nM Smac mimetic, 10 µM Q-VD-OPh). B->C D 4. Incubation Incubate for a defined period (e.g., 24 hours). C->D E 5. Viability Assay Measure cell viability using a standard assay (e.g., CellTiter-Glo). D->E F 6. Data Analysis Calculate IC50 value from the dose-response curve. E->F HUVEC_Proliferation_Workflow A 1. Cell Seeding Seed HUVECs in 96-well plates in low-serum medium. B 2. Compound Treatment Add varying concentrations of this compound. A->B C 3. Proliferation Induction Stimulate cells with VEGF. B->C D 4. Incubation Incubate for a period sufficient for proliferation (e.g., 72 hours). C->D E 5. Proliferation Assay Measure cell proliferation (e.g., BrdU incorporation or cell counting). D->E F 6. Data Analysis Calculate IC50 value from the dose-response curve. E->F

References

GW806742X: A Dual Inhibitor of MLKL and VEGFR2 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW806742X is a potent, ATP-mimetic small molecule inhibitor with a dual mechanism of action, targeting both Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This dual activity positions this compound as a valuable pharmacological tool for investigating the intricate signaling pathways of both programmed cell death and vascular biology. Furthermore, its potential to modulate these pathways suggests therapeutic possibilities in a range of pathologies, including inflammatory diseases and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Core Concepts and Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of its target proteins. Its primary modes of action are:

  • Inhibition of Necroptosis via MLKL: Necroptosis is a form of programmed cell death that is initiated in response to various stimuli, such as tumor necrosis factor (TNF). The signaling cascade culminates in the phosphorylation of MLKL by Receptor-Interacting Protein Kinase 3 (RIPK3). This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis. This compound binds to the pseudokinase domain of MLKL, preventing the conformational changes necessary for its activation and subsequent membrane translocation, thereby inhibiting necroptotic cell death.[1][2][3]

  • Inhibition of Angiogenesis via VEGFR2: VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound targets the ATP-binding site within the kinase domain of VEGFR2, blocking its autophosphorylation and subsequent signaling, thus inhibiting the pro-angiogenic effects of VEGF.[1]

Quantitative Data Presentation

The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data available.

Target Assay Type Parameter Value Reference
MLKLBinding AssayKd9.3 μM[1][3]
VEGFR2Kinase AssayIC502 nM[1]
Cell-Based Assay Cell Type Stimulus Parameter Value Reference
Necroptosis InhibitionWild-type Mouse Dermal Fibroblasts (MDFs)TSQ (TNF, Smac mimetic, Q-VD-OPh)IC50< 50 nM[2]
Anti-proliferative ActivityHuman Umbilical Vein Endothelial Cells (HUVECs)VEGFIC505 nM[1][2]
Anti-proliferative ActivityK-562 (Leukemia cell line)-IC501.47 µM[4]

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by this compound.

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_membrane_disruption Membrane Disruption TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 recruits TNF TNFα TNF->TNFR binds RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL (inactive) RIPK3->MLKL phosphorylates pMLKL p-MLKL (active, oligomerized) MLKL->pMLKL Membrane Plasma Membrane Disruption (Necroptosis) pMLKL->Membrane This compound This compound This compound->MLKL inhibits activation

Caption: Necroptosis signaling pathway and the inhibitory action of this compound on MLKL.

VEGFR2_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol VEGFR2 VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 autophosphorylation VEGF VEGF VEGF->VEGFR2 binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT, MAPK) pVEGFR2->Downstream Proliferation Endothelial Cell Proliferation, Migration, Survival Downstream->Proliferation This compound This compound This compound->VEGFR2 inhibits phosphorylation

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for assays used to characterize the activity of this compound. Disclaimer: These protocols are compiled from publicly available information and may require optimization for specific experimental conditions.

In Vitro Necroptosis Inhibition Assay

This assay measures the ability of this compound to protect cells from necroptosis induced by a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (TSQ).

Materials:

  • Wild-type mouse dermal fibroblasts (MDFs)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Recombinant mouse TNFα

  • Smac mimetic (e.g., Compound A)

  • Pan-caspase inhibitor (e.g., Q-VD-OPh)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed MDFs in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNFα (final concentration 1 ng/mL), Smac mimetic (final concentration 500 nM), and Q-VD-OPh (final concentration 10 μM).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

In Vitro VEGF-Induced HUVEC Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on endothelial cells stimulated with VEGF.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Recombinant human VEGF

  • This compound

  • Cell proliferation reagent (e.g., BrdU or MTT)

  • 96-well plates

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in basal medium containing low serum (e.g., 0.5-1% FBS) and allow to attach.

  • Starve the cells in low-serum medium for 4-6 hours.

  • Prepare a serial dilution of this compound in low-serum medium.

  • Treat the cells with the different concentrations of this compound for 1 hour.

  • Stimulate the cells with VEGF (final concentration 10-50 ng/mL).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Measure cell proliferation using a suitable assay (e.g., BrdU incorporation or MTT reduction) following the manufacturer's protocol.

  • Determine the IC50 value by plotting the percentage of proliferation inhibition against the log concentration of this compound.

In Vivo Studies

Clinical Development

There is no publicly available information to suggest that this compound has entered clinical trials. It is currently considered a research compound for preclinical studies.

Conclusion

This compound is a valuable research tool for dissecting the signaling pathways of necroptosis and angiogenesis. Its dual inhibitory activity against MLKL and VEGFR2 provides a unique opportunity to study the interplay between these two fundamental biological processes. While its therapeutic potential is yet to be fully explored, its efficacy in preclinical models of inflammatory disease warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting necroptosis and angiogenesis in various disease contexts.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Example) Target_Binding Target Binding Assay (MLKL & VEGFR2) Data_Analysis1 Determine Kd & IC50 Target_Binding->Data_Analysis1 Necroptosis_Assay Necroptosis Inhibition (MDF cells) Necroptosis_Assay->Data_Analysis1 Proliferation_Assay HUVEC Proliferation (VEGF-induced) Proliferation_Assay->Data_Analysis1 Asthma_Model Induce Allergic Asthma (e.g., A. fumigatus) Treatment Administer this compound Asthma_Model->Treatment Outcome Assess Eosinophilia Treatment->Outcome Data_Analysis2 Evaluate Efficacy Outcome->Data_Analysis2

Caption: General experimental workflow for the characterization of this compound.

References

GW806742X: A Technical Guide to a Potent Inhibitor of MLKL-Mediated Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GW806742X, a potent small molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner of necroptotic cell death. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its study, and visualizes the signaling pathways and experimental workflows involved.

Introduction to Necroptosis and the Role of MLKL

Necroptosis is a form of regulated, caspase-independent cell death that morphologically resembles necrosis.[1] It is a crucial pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and pathogen infection.[1][2] The necroptotic signaling cascade is primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, MLKL.[3][4] Upon induction by stimuli like Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase activity, RIPK1 and RIPK3 form a complex known as the necrosome.[1][5] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[4][5] Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[4][6]

This compound: Mechanism of Action

This compound is a potent, ATP-mimetic small molecule inhibitor that directly targets the pseudokinase domain of MLKL.[7][8] By binding to the nucleotide-binding site, it interferes with the conformational changes necessary for MLKL activation, thereby retarding its translocation to the plasma membrane and inhibiting necroptosis.[7][8][9] It is important to note that while this compound is a potent MLKL inhibitor, it also exhibits significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][8] Some studies suggest that it might also have inhibitory effects on RIPK1 and RIPK3, raising questions about whether its necroptosis inhibition is solely dependent on MLKL targeting.[10]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound based on available research.

TargetParameterValueCell Line/SystemNotes
MLKL Kd9.3 µMIn vitro binding assayBinding to the MLKL pseudokinase domain.[7][11]
MLKL (Necroptosis Inhibition) IC50< 50 nMMouse Dermal Fibroblasts (MDFs)Induced with TNF, Smac mimetic, and Q-VD-OPh (TSQ).[8]
VEGFR2 IC502 nMIn vitro kinase assayPotent off-target activity.[7][8]
VEGF-induced Proliferation IC505 nMHuman Umbilical Vein Endothelial Cells (HUVECs)Functional consequence of VEGFR2 inhibition.[7][8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein.

Visualizing the Necroptosis Pathway and this compound Inhibition

The following diagram illustrates the canonical necroptosis signaling pathway and the point of inhibition by this compound.

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytosol Cytosolic Signaling cluster_execution Execution cluster_inhibitor Inhibition TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (Pro-survival) TNFR1->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 Activation Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Forms RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL (inactive) pMLKL p-MLKL (active) Oligomer MLKL Oligomer pMLKL->Oligomer Oligomerization Necrosome->MLKL Phosphorylates Necrosome->pMLKL Membrane Plasma Membrane Translocation Oligomer->Membrane Rupture Membrane Rupture & Necroptosis Membrane->Rupture This compound This compound This compound->MLKL Inhibits activation

Caption: Necroptosis signaling cascade and the inhibitory action of this compound on MLKL.

Detailed Experimental Protocols

Here are detailed protocols for key experiments used to characterize MLKL inhibitors like this compound.

Necroptosis Induction and Inhibition Assay (Cell Viability)

This protocol describes how to induce necroptosis in a cell line and assess the inhibitory effect of this compound using a cell viability dye.

Materials:

  • Cell line susceptible to necroptosis (e.g., HT-29, L929, or mouse dermal fibroblasts).

  • Complete cell culture medium.

  • TNF-α (Tumor Necrosis Factor-alpha).

  • Smac mimetic (e.g., Compound A or Birinapant).

  • Pan-caspase inhibitor (e.g., IDN-6556, Q-VD-OPh, or z-VAD-FMK).

  • This compound.

  • Cell viability reagent (e.g., SYTOX Green, CellTiter-Glo).

  • 96-well plates.

  • Plate reader or live-cell imaging system (e.g., IncuCyte).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. Also, prepare the necroptosis induction cocktail. A common combination for human cells is TNF (T), Smac mimetic (S), and a pan-caspase inhibitor (I), often referred to as TSI.[13]

  • Treatment:

    • Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.

    • Add the necroptosis-inducing cocktail (e.g., TSI) to the appropriate wells. Include control wells (untreated, vehicle control, TSI only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • For endpoint assays: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (fluorescence or luminescence) using a plate reader.

    • For live-cell imaging: If using a dye like SYTOX Green, include it in the medium during treatment and capture images at regular intervals to monitor cell death over time.[13]

  • Data Analysis: Normalize the data to the control wells and plot a dose-response curve to calculate the IC50 value for this compound.

Western Blot for MLKL Phosphorylation and Oligomerization

This protocol is used to biochemically confirm the inhibition of MLKL activation.

Materials:

  • Cell lysates from a necroptosis induction experiment (see Protocol 5.1).

  • RIPA lysis buffer with protease and phosphatase inhibitors.[14]

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels (e.g., 4-15% Tris-Glycine).[15]

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-MLKL (e.g., Ser358 for human, Ser345 for mouse), anti-total MLKL, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse cells with ice-cold RIPA buffer, quantify protein concentration, and normalize samples.[5]

  • Sample Preparation:

    • For Phosphorylation: Add Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol) and boil at 95-100°C for 5-10 minutes.

    • For Oligomerization: Use non-reducing Laemmli buffer (without β-mercaptoethanol) and do not boil the samples to preserve oligomeric structures.[6]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[5]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[5] Analyze the band intensities to determine the effect of this compound on MLKL phosphorylation and oligomerization.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for evaluating a potential MLKL inhibitor.

Experimental_Workflow start Start: Identify Compound (e.g., this compound) cell_culture 1. Cell Culture (e.g., HT-29) start->cell_culture treatment 2. Treatment - Inhibitor Pre-treatment - Necroptosis Induction (TSI) cell_culture->treatment assay1 3a. Cell Viability Assay (SYTOX Green / IncuCyte) treatment->assay1 assay2 3b. Biochemical Assay (Western Blot) treatment->assay2 analysis1 4a. Data Analysis - Dose-Response Curve - Calculate IC50 assay1->analysis1 analysis2 4b. Data Analysis - Analyze p-MLKL levels - Analyze MLKL oligomers assay2->analysis2 conclusion Conclusion: Evaluate Inhibitor Potency & Mechanism analysis1->conclusion analysis2->conclusion

Caption: A typical workflow for the evaluation of a necroptosis inhibitor.

In Vivo Applications

This compound has been utilized as a tool compound in preclinical in vivo models. For instance, it has been shown to block necroptosis and IL-33 release in vitro and reduce eosinophilia in a murine model of Aspergillus fumigatus extract-induced asthma, an allergic inflammation model highly dependent on IL-33.[16][17] A more potent analog, referred to as Compound 2, has demonstrated efficacy in a murine model of systemic inflammatory response syndrome (SIRS).[3][18]

Conclusion

This compound is a valuable pharmacological tool for the study of necroptosis. Its characterization as a potent, ATP-competitive inhibitor of MLKL has advanced our understanding of the execution phase of this cell death pathway.[8] While its off-target effects, particularly on VEGFR2, must be considered in experimental design and data interpretation, it remains a cornerstone compound for investigating the role of MLKL in health and disease.[7][8] The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of necroptosis and related pathologies.

References

GW806742X as an ATP Mimetic Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW806742X is a potent, ATP-mimetic small molecule inhibitor with primary activities against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). As a crucial effector in the necroptosis pathway, MLKL is a key target for inflammatory and ischemic diseases. VEGFR2 is a central regulator of angiogenesis, a critical process in tumor growth and metastasis. This technical guide provides a comprehensive overview of the biochemical and cellular activities of this compound, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways. The information presented herein is intended to support further investigation and drug development efforts centered on this versatile compound.

Introduction

This compound is a synthetic, ATP-competitive inhibitor that has demonstrated significant potency against two key signaling proteins: MLKL, the executioner of necroptotic cell death, and VEGFR2, a primary mediator of angiogenesis.[1][2] Its dual activity presents a unique opportunity for therapeutic intervention in a range of pathologies, from inflammatory conditions where necroptosis is implicated to various cancers dependent on neovascularization. This guide summarizes the current understanding of this compound's mechanism of action, its quantitative biochemical and cellular effects, and provides detailed methodologies for its study.

Mechanism of Action

This compound functions as an ATP mimetic, binding to the ATP-binding pocket of its target kinases to prevent the transfer of phosphate (B84403) from ATP to their respective substrates.[3]

  • Inhibition of MLKL: In the necroptosis pathway, upon stimulation by factors such as Tumor Necrosis Factor (TNF), Receptor-Interacting Protein Kinase 3 (RIPK3) phosphorylates MLKL.[4] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[4] this compound binds to the pseudokinase domain of MLKL, preventing its phosphorylation by RIPK3 and thereby inhibiting the downstream events of necroptosis.[2][3]

  • Inhibition of VEGFR2: VEGFR2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5][6] By occupying the ATP-binding site of the VEGFR2 kinase domain, this compound blocks its catalytic activity and inhibits VEGF-induced signaling.[2]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biochemical Activity of this compound

TargetAssay TypeParameterValueReference(s)
MLKLBinding AssayKd9.3 µM[2]
VEGFR2Kinase AssayIC502 nM[2]

Table 2: Cellular Activity of this compound

Cell Line/SystemAssayEffectParameterValueReference(s)
Mouse Dermal Fibroblasts (MDFs)Necroptosis AssayInhibition of TSQ-induced necroptosisIC50< 50 nM[3]
Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation AssayInhibition of VEGF-induced proliferationIC505 nM[2]
K-562 (Human Chronic Myelogenous Leukemia)Cell Proliferation AssayReduction of cell proliferationIC501.47 µM[7]

Note on Kinase Selectivity: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this writing. While it is a potent inhibitor of VEGFR2 and binds to the MLKL pseudokinase domain, its activity against other kinases is not well-characterized. Researchers should exercise caution and consider performing their own selectivity profiling to fully understand the compound's off-target effects.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

VEGFR2 Kinase Activity Assay (In Vitro)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

  • Enzyme and Substrate Addition: Prepare a solution of VEGFR2 kinase and the peptide substrate in kinase buffer. Add this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for VEGFR2.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Necroptosis Assay

This protocol describes a method to assess the ability of this compound to inhibit necroptosis in a cellular context.

Materials:

  • Mouse Dermal Fibroblasts (MDFs) or other suitable cell line (e.g., HT-29)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDFs in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound or DMSO (vehicle control) to the cells and incubate for 1-2 hours.

  • Necroptosis Induction: Prepare a cocktail of TNF-α (e.g., 10 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in cell culture medium. Add this induction cocktail to the wells containing the pre-treated cells.

  • Incubation: Incubate the plate for a duration sufficient to induce necroptosis (e.g., 8-24 hours).

  • Cell Viability Measurement: Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). Plot the percent viability against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

HUVEC Proliferation Assay

This protocol details a method to evaluate the anti-proliferative effect of this compound on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • VEGF (Vascular Endothelial Growth Factor)

  • This compound stock solution (in DMSO)

  • Cell proliferation detection reagent (e.g., CyQUANT™ Direct Cell Proliferation Assay, Thermo Fisher Scientific)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate in EGM-2 and allow them to attach.

  • Starvation: Once attached, replace the medium with a basal medium (lacking growth factors) and incubate for several hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of this compound in basal medium containing VEGF (e.g., 20 ng/mL). Add these solutions or a vehicle control (DMSO in basal medium with VEGF) to the cells.

  • Incubation: Incubate the cells for a period that allows for significant proliferation (e.g., 48-72 hours).

  • Proliferation Measurement: Quantify cell proliferation using the CyQUANT™ assay according to the manufacturer's protocol. This typically involves adding the detection reagent and measuring fluorescence.

  • Data Analysis: Calculate the percent inhibition of proliferation for each concentration of this compound relative to the VEGF-stimulated vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Mandatory Visualizations

Signaling Pathways

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR1 TRADD TRADD TNFR->TRADD TNF TNFα TNF->TNFR RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL (Inactive) RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Active) Oligomerization Oligomerization & Membrane Translocation pMLKL->Oligomerization Necrosome Necrosome This compound This compound This compound->MLKL Inhibition of Phosphorylation Pore_Formation Pore Formation & Cell Lysis Oligomerization->Pore_Formation

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR2 (Active) VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Ras Ras pVEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->VEGFR2 Inhibition of Autophosphorylation

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Add_Compound Add compound dilutions to cells Compound_Prep->Add_Compound Cell_Seeding Seed cells in multi-well plate Cell_Seeding->Add_Compound Add_Stimulus Add stimulus (e.g., VEGF or Necroptosis Inducers) Add_Compound->Add_Stimulus Incubate Incubate for a defined period Add_Stimulus->Incubate Add_Reagent Add detection reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure signal (Luminescence/Fluorescence) Add_Reagent->Measure_Signal Calculate_Inhibition Calculate % Inhibition vs. Controls Measure_Signal->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. log[Concentration] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 from sigmoidal curve fit Plot_Curve->Determine_IC50

Caption: General experimental workflow for IC50 determination of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of necroptosis and angiogenesis in various physiological and pathological contexts. Its potent dual inhibition of MLKL and VEGFR2 makes it a compound of significant interest for therapeutic development. This guide provides a foundational understanding of this compound, offering detailed protocols and visual aids to facilitate its use in the laboratory. Further research, particularly comprehensive kinase selectivity profiling, will be crucial in fully elucidating its therapeutic potential and off-target effects.

References

GW806742X: A Technical Guide to its Inhibition of VEGFR2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GW806742X, a potent ATP-mimetic inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). We delve into its mechanism of action, its effects on critical downstream signaling pathways, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in oncology, angiogenesis, and drug discovery, offering the foundational information required for utilizing this compound as a research tool and for the development of novel anti-angiogenic therapies.

Introduction to this compound and VEGFR2 Signaling

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2 (also known as KDR or Flk-1), are the principal mediators of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. While essential for development and wound healing, pathological angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth and metastasis. Consequently, the inhibition of VEGFR2 signaling is a well-established and clinically validated strategy in oncology.

This compound is a small molecule inhibitor that has demonstrated potent activity against VEGFR2.[1][2][3] It functions as an ATP mimetic, competitively binding to the ATP-binding site within the kinase domain of VEGFR2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[1] Notably, this compound also exhibits inhibitory activity against Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway, by binding to its pseudokinase domain.[1][3][4] This dual activity profile makes this compound a subject of interest for investigating both anti-angiogenic and anti-necroptotic therapeutic strategies.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics.

Target/Assay Metric Value Reference
VEGFR2 (biochemical kinase assay)IC502 nM[1][2][3]
VEGF-induced HUVEC ProliferationIC505 nM[1][2][3]
MLKL (pseudokinase domain binding)Kd9.3 µM[1][3][4]

Table 1: In Vitro Inhibitory Activity of this compound. IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the target's activity or the cellular process. Kd (dissociation constant) represents the affinity of this compound for its target.

VEGFR2 Signaling and Mechanism of Inhibition by this compound

Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for endothelial cell biology.

Key Downstream Signaling Pathways

Two major signaling cascades activated by VEGFR2 are the Phospholipase C gamma (PLCγ)-Protein Kinase C (PKC)-MAPK/ERK pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.

  • PLCγ-PKC-MAPK/ERK Pathway: Phosphorylation of VEGFR2 at Tyr1175 recruits and activates PLCγ. Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates PKC, which then triggers the Raf-MEK-ERK (MAPK) signaling cascade, ultimately leading to the transcription of genes involved in endothelial cell proliferation and migration.[5]

  • PI3K-Akt Pathway: The recruitment of PI3K to the activated VEGFR2 complex leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate the serine/threonine kinase Akt. Activated Akt promotes endothelial cell survival by inhibiting pro-apoptotic proteins and also contributes to cell proliferation and migration.[5]

Mechanism of Inhibition by this compound

As an ATP-competitive inhibitor, this compound occupies the ATP-binding pocket of the VEGFR2 kinase domain. This action directly prevents the transfer of a phosphate (B84403) group from ATP to the tyrosine residues on the receptor, thus blocking the initial and critical step of receptor activation. Consequently, the recruitment and activation of downstream signaling molecules like PLCγ and PI3K are inhibited, leading to the suppression of endothelial cell proliferation, migration, and survival.

VEGFR2_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_plc_pathway PLCγ Pathway cluster_pi3k_pathway PI3K/Akt Pathway VEGF-A VEGF-A VEGFR2 VEGFR2 Dimer Tyrosine Kinase Domain VEGF-A->VEGFR2 Binding & Dimerization ADP ADP VEGFR2:tyr->ADP PLCg PLCγ VEGFR2:tyr->PLCg Phosphorylation (Tyr1175) PI3K PI3K VEGFR2:tyr->PI3K Phosphorylation ATP ATP ATP->VEGFR2:tyr Phosphate Donor This compound This compound This compound->VEGFR2:tyr Inhibition (ATP Competition) PKC PKC PLCg->PKC MAPK_ERK MAPK/ERK PKC->MAPK_ERK Proliferation_Migration Proliferation & Migration MAPK_ERK->Proliferation_Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor_Characterization_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_downstream Downstream Signaling Analysis cluster_functional Functional Angiogenesis Assays Kinase_Assay VEGFR2 Kinase Assay (ELISA-based) Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Phospho_Assay Cellular VEGFR2 Phosphorylation Assay (Western Blot) Kinase_Assay->Phospho_Assay Confirm Cellular Activity Proliferation_Assay HUVEC Proliferation Assay (MTT/WST-1) Phospho_Assay->Proliferation_Assay Assess Functional Outcome Downstream_Phospho Downstream Pathway Phosphorylation (pPLCγ, pERK, pAkt) (Western Blot) Proliferation_Assay->Downstream_Phospho Elucidate Mechanism Migration_Assay Endothelial Cell Migration Assay (Transwell/Wound Healing) Downstream_Phospho->Migration_Assay Investigate Specific Angiogenic Processes Tube_Formation Tube Formation Assay (Matrigel) Migration_Assay->Tube_Formation Model In Vitro Angiogenesis

References

An In-depth Technical Guide to the Interaction of GW806742X with the MLKL Pseudokinase Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics, functional implications, and experimental methodologies related to the interaction of the small molecule inhibitor GW806742X with the pseudokinase domain of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway.

Introduction to MLKL and Necroptosis

Necroptosis is a form of regulated cell death that is implicated in a variety of physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway. The execution of necroptosis is critically dependent on the phosphorylation and activation of MLKL by Receptor-Interacting Protein Kinase 3 (RIPK3).[2] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[2] The pseudokinase domain of MLKL, despite lacking catalytic activity, plays a crucial regulatory role in this process and has emerged as an attractive target for therapeutic intervention.[3]

This compound: A Potent Inhibitor of MLKL

This compound is a small molecule that has been identified as a potent inhibitor of MLKL-mediated necroptosis.[4] It acts as an ATP mimetic, binding to the nucleotide-binding site within the pseudokinase domain of MLKL.[4] This interaction is thought to stabilize an inactive conformation of MLKL, thereby preventing its downstream activation and execution of necroptosis.[4]

Quantitative Binding and Inhibition Data

The following table summarizes the key quantitative data for the interaction of this compound with MLKL and its cellular effects.

ParameterTarget/AssayValueReference(s)
Binding Affinity (Kd) MLKL Pseudokinase Domain9.3 µM[5]
IC50 Necroptosis Inhibition (Mouse Dermal Fibroblasts)< 50 nM[5]
IC50 VEGFR2 Inhibition2 nM[5]
IC50 VEGF-induced HUVEC Proliferation5 nM[5]
EC50 Necroptosis Inhibition (MDFs, TSQ induced)1.85 µM[5]

Note: Some studies suggest that the anti-necroptotic effect of this compound may be partially attributed to off-target inhibition of RIPK1.[4][5] Quantitative binding data for this compound against RIPK1 and RIPK3 is an area of ongoing investigation.

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

The following diagram illustrates the core necroptosis signaling pathway leading to MLKL activation.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitor Inhibitor Action TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 recruits pRIPK1 pRIPK1 RIPK1->pRIPK1 autophosphorylates RIPK3 RIPK3 Necrosome Necrosome RIPK3->Necrosome MLKL MLKL (inactive) pMLKL pMLKL (active, oligomeric) MLKL->pMLKL oligomerizes & translocates pRIPK1->Necrosome forms pRIPK3 pRIPK3 pRIPK3->MLKL phosphorylates p1 pMLKL->p1 Necrosome->pRIPK3 activates p1->TNFR Membrane Permeabilization This compound This compound This compound->MLKL binds to pseudokinase domain

Caption: TNFα-induced necroptosis signaling pathway and the point of intervention by this compound.

Experimental Workflow for Characterizing this compound Binding

The following diagram outlines a typical experimental workflow to characterize the binding of an inhibitor like this compound to the MLKL pseudokinase domain.

Experimental_Workflow P_Exp Protein Expression & Purification (MLKL Pseudokinase Domain) QC Protein Quality Control (SDS-PAGE, Mass Spec) P_Exp->QC Binding_Assay Binding Affinity Determination QC->Binding_Assay Structural_Studies Structural Analysis QC->Structural_Studies SPR Surface Plasmon Resonance (SPR) Binding_Assay->SPR ITC Isothermal Titration Calorimetry (ITC) Binding_Assay->ITC Data_Analysis Data Analysis & Interpretation (Kd, Kon, Koff, Structure) SPR->Data_Analysis ITC->Data_Analysis Xray X-ray Crystallography Structural_Studies->Xray Xray->Data_Analysis

Caption: A generalized workflow for the biophysical and structural characterization of this compound binding to MLKL.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of this compound binding to the MLKL pseudokinase domain.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant MLKL pseudokinase domain

  • This compound stock solution in DMSO

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified MLKL pseudokinase domain (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer containing a constant, low percentage of DMSO (e.g., 1%) to match the stock solution. A typical concentration range would be 0.1 to 50 µM.

    • Inject the different concentrations of this compound over both the MLKL-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase as running buffer flows over the chip.

    • Between each concentration, regenerate the sensor surface by injecting the regeneration solution to remove any bound this compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kon, koff, and Kd values.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to the MLKL pseudokinase domain.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant MLKL pseudokinase domain

  • This compound stock solution in DMSO

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified MLKL pseudokinase domain against the chosen ITC buffer.

    • Prepare the this compound solution by diluting the DMSO stock into the final dialysis buffer. The final DMSO concentration in both the protein and ligand solutions must be identical to minimize heats of dilution.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the MLKL pseudokinase domain solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental parameters, including the cell temperature (e.g., 25 °C), stirring speed, and injection volume and spacing.

    • Perform a series of injections of this compound into the MLKL solution, allowing the system to reach equilibrium between each injection.

    • Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software to determine the Kd, n, and ΔH. The ΔS is then calculated from the relationship ΔG = ΔH - TΔS = -RTln(Ka).

X-ray Crystallography for Structural Determination

X-ray crystallography provides a high-resolution three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and key interactions.

Objective: To determine the crystal structure of the MLKL pseudokinase domain in complex with this compound.

Materials:

  • Highly purified and concentrated MLKL pseudokinase domain

  • This compound

  • Crystallization screens and reagents

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

  • Cryoprotectant

  • X-ray diffraction source (synchrotron or in-house)

Protocol:

  • Complex Formation and Crystallization:

    • Incubate the purified MLKL pseudokinase domain with a molar excess of this compound (e.g., 1:3 to 1:5 molar ratio) to ensure saturation of the binding site.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-ligand complex solution with a variety of crystallization screen conditions.

    • Incubate the crystallization plates at a constant temperature (e.g., 4 °C or 20 °C) and monitor for crystal growth.

  • Crystal Harvesting and Data Collection:

    • Once suitable crystals have grown, briefly soak them in a cryoprotectant solution (mother liquor supplemented with an agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Mount the frozen crystal on the goniometer of the X-ray diffractometer.

    • Collect a complete X-ray diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the crystal structure using molecular replacement with a known structure of the MLKL pseudokinase domain as a search model.

    • Build the model of the protein-ligand complex into the electron density map and refine the structure to obtain a final, high-resolution model.

    • Analyze the final structure to identify the specific amino acid residues involved in binding this compound and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Cell-Based Necroptosis Assay

This assay measures the ability of a compound to inhibit necroptosis in a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of necroptosis.

Materials:

  • Cell line susceptible to necroptosis (e.g., mouse dermal fibroblasts, HT-29 cells)

  • Cell culture medium and supplements

  • Necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo) or a membrane integrity dye (e.g., Sytox Green)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Necroptosis: Add the necroptosis-inducing stimuli to the wells.

  • Incubation: Incubate the plate for a time sufficient to induce cell death in the control wells (e.g., 6-24 hours).

  • Measurement of Cell Viability/Death:

    • If using a viability reagent like CellTiter-Glo, add the reagent to the wells and measure luminescence according to the manufacturer's instructions.

    • If using a membrane integrity dye like Sytox Green, add the dye to the wells and measure fluorescence.[6]

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no stimuli) controls.

    • Plot the percentage of cell viability or death against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a valuable tool compound for studying the role of MLKL in necroptosis. Its mechanism of action, involving direct binding to the pseudokinase domain, highlights the potential for therapeutically targeting this key effector protein. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the interaction of this compound and other novel inhibitors with MLKL, ultimately contributing to the development of new therapeutic strategies for necroptosis-driven diseases.

References

GW806742X: A Dual Inhibitor of Necroptosis and Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GW806742X is a potent, ATP-mimetic small molecule inhibitor with a dual mechanism of action, targeting both Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.[1][2] This unique pharmacological profile makes this compound a valuable tool for investigating the intricate signaling pathways of programmed cell death and vascular development. Furthermore, its ability to modulate these two critical biological processes suggests its potential as a therapeutic agent in a range of diseases, including inflammatory conditions and cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Data Presentation

PropertyValueReference
CAS Number 579515-63-2[1][3]
Molecular Weight 573.55 g/mol [1][3]
Molecular Formula C25H22F3N7O4S[4]
Mechanism of Action Binds to the MLKL pseudokinase domain (Kd = 9.3 µM) to inhibit necroptosis. Inhibits VEGFR2 kinase activity (IC50 = 2 nM).[1][2][5]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by intervening in two distinct signaling cascades: the necroptosis pathway and the VEGFR2-mediated angiogenesis pathway.

Necroptosis Signaling Pathway

Necroptosis is a form of programmed cell death that is initiated in response to various stimuli, such as tumor necrosis factor-alpha (TNFα), in the absence of active caspase-8.[6] The pathway culminates in the disruption of the cell membrane, leading to the release of cellular contents and subsequent inflammation. The core of the necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and their substrate, MLKL.[6] Upon activation, RIPK3 phosphorylates MLKL, triggering a conformational change that leads to MLKL oligomerization and translocation to the plasma membrane.[2] These MLKL oligomers disrupt membrane integrity, leading to cell death. This compound acts as an ATP mimetic, binding to the nucleotide-binding site within the pseudokinase domain of MLKL.[2] This binding event prevents the conformational changes required for MLKL activation and translocation, thereby inhibiting necroptosis.[1][2]

Necroptosis_Pathway Necroptosis Signaling Pathway and Inhibition by this compound TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL (inactive) RIPK3->MLKL phosphorylates pMLKL p-MLKL (active, oligomerized) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis This compound This compound This compound->MLKL inhibits

Caption: Necroptosis pathway showing inhibition of MLKL by this compound.

VEGFR2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a fundamental process in development, wound healing, and cancer progression. VEGFR2 is a receptor tyrosine kinase that plays a central role in mediating the pro-angiogenic effects of VEGF. The binding of VEGF to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling events involving key effector molecules such as Phospholipase C gamma (PLCγ), PI3-Kinase (PI3K), and Mitogen-activated protein kinases (MAPK). These pathways ultimately regulate endothelial cell proliferation, migration, survival, and permeability, all of which are essential for the formation of new blood vessels. This compound inhibits the kinase activity of VEGFR2, thereby blocking the initiation of this signaling cascade and preventing angiogenesis.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway and Inhibition by this compound VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates MAPK MAPK VEGFR2->MAPK activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis This compound This compound This compound->VEGFR2 inhibits

Caption: VEGFR2 signaling pathway and its inhibition by this compound.

Experimental Protocols

In Vitro Necroptosis Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on necroptosis.

1. Cell Culture and Seeding:

  • Culture a cell line susceptible to necroptosis (e.g., L929, HT-29) in appropriate complete medium.

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.

  • Incubate overnight at 37°C with 5% CO2.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

3. Necroptosis Induction:

  • Induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[7]

  • Include control wells with cells only, cells with vehicle, and cells with inducing agents alone.

4. Incubation and Viability Assessment:

  • Incubate the plate for a period sufficient to induce necroptosis (e.g., 4-24 hours).

  • Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

5. Data Analysis:

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control and calculate the percentage of necroptosis inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blot Analysis of MLKL Phosphorylation

This protocol details the detection of phosphorylated MLKL (p-MLKL), a key marker of necroptosis activation, by Western blotting.

1. Cell Treatment and Lysis:

  • Seed and treat cells with this compound and necroptosis-inducing agents as described in the necroptosis inhibition assay protocol.

  • After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

2. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358 for human, Ser345 for mouse) overnight at 4°C.[7]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • To quantify the relative changes in p-MLKL levels, perform densitometric analysis of the p-MLKL bands and normalize to a loading control (e.g., β-actin or GAPDH).[7]

In Vitro VEGFR2 Kinase Assay

This protocol outlines a biochemical assay to measure the inhibitory activity of this compound against VEGFR2 kinase.

1. Reagents and Materials:

  • Recombinant human VEGFR2 kinase domain.

  • Kinase buffer.

  • ATP.

  • A suitable substrate (e.g., Poly-Glu,Tyr 4:1).

  • This compound.

  • A kinase activity detection kit (e.g., Kinase-Glo™ MAX Assay).

  • White 96-well plates.

2. Assay Procedure:

  • Prepare a reaction mixture containing VEGFR2 kinase, kinase buffer, and the substrate in a 96-well plate.

  • Add various concentrations of this compound or vehicle (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 40 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo™ MAX reagent according to the manufacturer's protocol.

3. Data Analysis:

  • Measure luminescence using a plate reader.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Murine Asthma Model

This compound has been shown to be effective in a murine model of asthma, a disease where necroptosis and IL-33 release are implicated.[8][9]

1. Animal Model and Sensitization:

  • Use a suitable mouse strain (e.g., C57BL/6).

  • Sensitize the mice to an allergen, such as Aspergillus fumigatus extract, through intranasal administration over a period of several weeks to induce an allergic inflammatory response.[8]

2. This compound Administration:

  • Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline).

  • Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule during the allergen challenge phase.

3. Endpoint Analysis:

  • At the end of the study period, collect bronchoalveolar lavage fluid (BALF) to analyze the inflammatory cell infiltrate (e.g., eosinophils) by cell counting and differential staining.

  • Measure the levels of relevant cytokines, such as IL-33, in the BALF or lung homogenates by ELISA.

  • Perform histological analysis of lung tissue to assess inflammation and airway remodeling.

4. Data Analysis:

  • Compare the readouts (e.g., eosinophil counts, cytokine levels) between the vehicle-treated and this compound-treated groups to determine the efficacy of the inhibitor in reducing asthmatic inflammation.

Conclusion

This compound is a versatile and potent dual inhibitor of MLKL and VEGFR2. Its well-defined mechanisms of action in the necroptosis and angiogenesis pathways make it an invaluable research tool for dissecting these complex biological processes. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and in vivo effects of this compound, paving the way for a deeper understanding of its therapeutic potential in a variety of diseases.

References

In-Depth Technical Guide: Discovery and Initial Research on GW806742X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW806742X has been identified as a potent small molecule inhibitor with a dual-targeting mechanism of action, showing significant activity against both Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis. This document provides a comprehensive technical overview of the foundational discovery and initial research into this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its interaction with relevant signaling pathways.

Introduction

Necroptosis, a form of programmed necrosis, and angiogenesis, the formation of new blood vessels, are crucial cellular processes implicated in a wide range of physiological and pathological conditions, including inflammatory diseases and cancer. The discovery of molecules that can modulate these pathways holds significant therapeutic promise. This compound has emerged as a compound of interest due to its ability to inhibit both necroptosis and angiogenesis through the targeting of MLKL and VEGFR2, respectively. This guide synthesizes the initial research findings on this compound, offering a detailed resource for further investigation and development.

Quantitative Data Summary

The initial characterization of this compound yielded critical quantitative data that established its potency and dual-inhibitory profile. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeValueDescription
MLKLSurface Plasmon ResonanceKd = 9.3 µMBinding affinity to the pseudokinase domain of MLKL.[1][2][3]
VEGFR2Kinase Inhibition AssayIC50 = 2 nM50% inhibitory concentration against VEGFR2 kinase activity.[1]
NecroptosisCell-Based AssayIC50 < 50 nMInhibition of necroptotic death in mouse dermal fibroblasts.[1]
HUVEC ProliferationCell-Based AssayIC50 = 5 nMInhibition of VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells.[1]

Mechanism of Action

This compound functions as an ATP mimetic, competitively binding to the ATP-binding site within the pseudokinase domain of MLKL.[1][2] This interaction prevents the RIPK3-mediated phosphorylation of MLKL, a critical step in the activation of the necroptosis pathway. By inhibiting MLKL phosphorylation, this compound effectively retards the translocation of MLKL to the plasma membrane, thereby blocking the execution of necroptotic cell death.[1][2]

Concurrently, this compound potently inhibits the kinase activity of VEGFR2. This inhibition disrupts the downstream signaling cascade initiated by VEGF, which is essential for endothelial cell proliferation, migration, and survival—key processes in angiogenesis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the general workflow of the key experiments conducted in its initial evaluation.

Necroptosis Signaling Pathway and Inhibition by this compound

Necroptosis_Pathway cluster_stimulus Necroptotic Stimulus (e.g., TNFα) cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_execution Execution Stimulus TNFα TNFR1 TNFR1 Stimulus->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL Phosphorylated MLKL (Oligomerization & Translocation) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis This compound This compound This compound->MLKL Inhibition

Caption: Inhibition of the necroptosis pathway by this compound.

VEGFR2 Signaling Pathway and Inhibition by this compound

VEGFR2_Pathway cluster_ligand Ligand Binding cluster_receptor_activation Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 Phosphorylated VEGFR2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K/Akt pVEGFR2->PI3K RAS RAS/MAPK pVEGFR2->RAS Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration RAS->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis This compound This compound This compound->VEGFR2 Inhibition of Kinase Activity

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

Experimental Workflow for Necroptosis Inhibition Assay

Necroptosis_Workflow cluster_setup Assay Setup cluster_induction Necroptosis Induction cluster_analysis Analysis Seed_Cells Seed Mouse Dermal Fibroblasts (MDFs) Pretreat Pre-treat with This compound Seed_Cells->Pretreat Induce Stimulate with TSQ: - TNFα (1 ng/mL) - Smac mimetic (500 nM) - Q-VD-OPh (10 µM) Pretreat->Induce Incubate Incubate Induce->Incubate Stain Stain with Propidium (B1200493) Iodide (PI) Incubate->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry IC50 Calculate IC50 Flow_Cytometry->IC50

Caption: Workflow for the necroptosis inhibition assay.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the initial research of this compound.

Necroptosis Inhibition Assay in Mouse Dermal Fibroblasts (MDFs)
  • Cell Culture: Mouse dermal fibroblasts (MDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Setup: MDFs are seeded into 96-well plates at a density of 2 x 104 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with a serial dilution of this compound (ranging from 0.1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.[1]

  • Necroptosis Induction: Necroptosis is induced by adding a combination of tumor necrosis factor-alpha (TNFα) at a final concentration of 1 ng/mL, a Smac mimetic (e.g., Compound A) at 500 nM, and the pan-caspase inhibitor Q-VD-OPh at 10 µM (TSQ).[1]

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Cell Viability Assessment: Cell viability is assessed by measuring the percentage of propidium iodide (PI)-positive cells using flow cytometry.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell death against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

VEGF-Induced HUVEC Proliferation Assay
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 endothelial cell growth medium.

  • Assay Setup: HUVECs are seeded into 96-well plates at a density of 5 x 103 cells per well in EBM-2 basal medium containing 1% FBS and allowed to starve for 16 hours.

  • Compound Treatment: Cells are pre-treated with a serial dilution of this compound or vehicle control (DMSO) for 1 hour.

  • Proliferation Induction: Cell proliferation is stimulated by the addition of recombinant human VEGF (10 ng/mL).

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • Proliferation Measurement: Cell proliferation is quantified using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay or a similar colorimetric method (e.g., MTT assay).

  • Data Analysis: The IC50 value is determined by plotting the inhibition of VEGF-induced proliferation against the logarithm of the this compound concentration.

Surface Plasmon Resonance (SPR) for Kd Determination
  • Immobilization: Recombinant human MLKL protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.

  • Data Acquisition: The binding and dissociation of this compound to MLKL are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The initial research on this compound has successfully identified it as a potent, dual inhibitor of MLKL and VEGFR2. The quantitative data and mechanistic insights provide a strong foundation for its further development as a potential therapeutic agent for diseases where both necroptosis and angiogenesis play a pathological role. The detailed experimental protocols outlined in this guide are intended to facilitate the replication and expansion of these seminal findings by the scientific community. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the broader selectivity profile of this compound.

References

GW806742X: A Technical Guide for the Investigation of Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, immunity, and degenerative diseases. The execution of necroptosis is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). GW806742X has been identified as a potent small molecule inhibitor of MLKL, the terminal effector of the necroptotic pathway. This technical guide provides an in-depth overview of this compound as a tool for studying necroptosis, including its mechanism of action, detailed experimental protocols for its use, and a summary of its quantitative data. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its application in necroptosis research.

Introduction to Necroptosis

Necroptosis is a form of programmed cell death characterized by cellular swelling, plasma membrane rupture, and the release of cellular contents, leading to inflammation.[1] Unlike apoptosis, which is a caspase-dependent and immunologically silent process, necroptosis is caspase-independent and highly inflammatory.[2] The core signaling pathway of necroptosis is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the activation of RIPK1 and RIPK3.[3] These kinases then form a complex called the necrosome, which culminates in the phosphorylation and activation of MLKL.[2][3] Activated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[4][5]

This compound: A Potent Inhibitor of MLKL

This compound is an ATP-mimetic small molecule that potently inhibits the pseudokinase MLKL.[4][6] It binds to the nucleotide-binding site within the pseudokinase domain of MLKL, thereby preventing its downstream functions.[4][7] By inhibiting MLKL, this compound effectively blocks the final execution step of necroptosis.[6][8] It is important to note that this compound also exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase involved in angiogenesis.[6][8] This off-target activity should be considered when interpreting experimental results.

Mechanism of Action

The canonical necroptosis pathway, and the inhibitory action of this compound, are depicted in the following signaling pathway diagram.

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_effector Effector Phase cluster_inhibitor Inhibitor Action TNF TNFα TNFR1 TNFR1 TNF->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 recruits pRIPK1 p-RIPK1 RIPK1->pRIPK1 autophosphorylates RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 autophosphorylates pRIPK1->RIPK3 recruits & phosphorylates MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL p-MLKL MLKL->pMLKL Oligomerized_pMLKL Oligomerized p-MLKL pMLKL->Oligomerized_pMLKL oligomerizes Membrane_Translocation Membrane Translocation Oligomerized_pMLKL->Membrane_Translocation Necroptosis Necroptosis Membrane_Translocation->Necroptosis induces This compound This compound This compound->MLKL inhibits phosphorylation

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound.

Parameter Target Value Reference
Binding Affinity (Kd)MLKL (pseudokinase domain)9.3 µM[6][8][9]
Assay Cell Line Stimulus IC50 Reference
Necroptosis InhibitionMouse Dermal Fibroblasts (MDFs)TSQ (TNF, Smac mimetic, Q-VD-OPh)< 50 nM[5][6]
VEGF Induced ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)VEGF5 nM[5][6]
Kinase InhibitionVEGFR2-2 nM[6][8]

Experimental Protocols

This section provides detailed protocols for studying necroptosis using this compound.

General Workflow for Studying Necroptosis Inhibition

The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HT-29, L929) Pretreatment Pre-treatment with This compound or Vehicle Cell_Culture->Pretreatment Induction Induction of Necroptosis (e.g., TNFα + z-VAD-fmk) Pretreatment->Induction Viability_Assay Cell Viability Assay (MTT, LDH, PI Staining) Induction->Viability_Assay Western_Blot Western Blot (p-RIPK1, p-RIPK3, p-MLKL) Induction->Western_Blot IP Immunoprecipitation (Necrosome Complex) Induction->IP Oligomerization_Assay MLKL Oligomerization Assay (Non-reducing SDS-PAGE) Induction->Oligomerization_Assay

Caption: General experimental workflow for studying necroptosis inhibition.

Induction of Necroptosis in Cell Culture

This protocol describes a common method for inducing necroptosis in cell lines such as human HT-29 or mouse L929 cells.

Materials:

  • Cell line of interest (e.g., HT-29, L929)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNFα)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well or 6-well plates

Procedure:

  • Seed cells in the appropriate plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα (e.g., 20-100 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20-50 µM).[10]

  • Incubate the cells for the desired time period (e.g., 6-24 hours).

  • Proceed with downstream analysis.

Cell Viability Assays

4.3.1. MTT Assay This assay measures the metabolic activity of viable cells.

Procedure:

  • After necroptosis induction, add MTT solution to each well and incubate for 2-4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

4.3.2. Lactate Dehydrogenase (LDH) Release Assay This assay quantifies the release of LDH from cells with compromised membrane integrity.[10]

Procedure:

  • Collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

4.3.3. Propidium Iodide (PI) Staining PI is a fluorescent dye that enters and stains the DNA of cells with a compromised plasma membrane.[11]

Procedure:

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in a binding buffer containing PI.

  • Analyze the cells by flow cytometry. Necroptotic cells will be PI-positive.

Western Blotting for Phosphorylated Necroptosis Proteins

This protocol allows for the detection of the activated (phosphorylated) forms of RIPK1, RIPK3, and MLKL.[7]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p-RIPK1, p-RIPK3, and p-MLKL

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer membranes

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibodies.

  • Detect the protein bands using a chemiluminescence detection system.

Co-Immunoprecipitation of the Necrosome Complex

This protocol is used to detect the interaction between RIPK1, RIPK3, and MLKL.[2][4]

Materials:

  • IP Lysis Buffer

  • Antibody for immunoprecipitation (e.g., anti-RIPK3)

  • Protein A/G magnetic beads

  • Antibodies for Western blotting (anti-RIPK1, anti-MLKL)

Procedure:

  • Lyse the cells and pre-clear the lysate with protein A/G beads.

  • Incubate the lysate with the immunoprecipitating antibody overnight.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes and analyze by Western blotting.

MLKL Oligomerization Assay

This assay detects the formation of MLKL oligomers, a key step in necroptosis execution.[12]

Materials:

  • Lysis buffer

  • Non-reducing SDS-PAGE sample buffer (without β-mercaptoethanol or DTT)

  • Standard reducing SDS-PAGE sample buffer

  • Anti-MLKL antibody

Procedure:

  • Lyse the cells and prepare two aliquots of each sample.

  • Add non-reducing sample buffer to one aliquot and reducing sample buffer to the other.

  • Boil the samples and separate them on an SDS-PAGE gel.

  • Perform Western blotting using an anti-MLKL antibody. MLKL oligomers will appear as higher molecular weight bands in the non-reducing samples.

Conclusion

This compound serves as a valuable pharmacological tool for the study of necroptosis. Its potent and specific inhibition of MLKL allows researchers to dissect the molecular mechanisms of this cell death pathway and to investigate its role in various diseases. This technical guide provides a comprehensive resource for utilizing this compound in necroptosis research, from understanding its mechanism of action to applying detailed experimental protocols. The provided diagrams and quantitative data further aid in the design and interpretation of experiments aimed at unraveling the complexities of necroptotic cell death.

References

foundational studies on GW806742X's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Foundational Biological Activity of GW806742X

This technical guide provides a comprehensive overview of the core biological activities of this compound, a small molecule inhibitor with significant utility in cell death and signaling research. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, mechanistic insights, and experimental contexts based on foundational studies.

Core Profile of this compound

This compound is recognized as a potent, ATP-mimetic inhibitor with dual primary targets: Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its action on MLKL positions it as a key tool for investigating necroptosis, a form of programmed cell death, while its potent inhibition of VEGFR2 involves it in the regulation of angiogenesis.[1][2] Although initially identified as an MLKL inhibitor, some studies suggest it may have a polypharmacological effect.[3]

Quantitative Biological Data

The biological activity of this compound has been quantified across several key parameters, summarized below for clarity and comparative analysis.

Table 1: Kinase Inhibition and Binding Affinity
TargetParameterValueReference
MLKL (pseudokinase domain)Kd9.3 μM[1][2][4]
VEGFR2IC502 nM[1][2]
Table 2: Cellular Activity
AssayCell TypeStimulusParameterValueReference
Necroptosis InhibitionMouse Dermal Fibroblasts (MDFs)TSQ (TNF, Smac mimetic, Q-VD-OPh)IC50< 50 nM[2]
Anti-proliferative ActivityHuman Umbilical Vein Endothelial Cells (HUVECs)VEGFIC505 nM[1][2]

Mechanism of Action and Signaling Pathways

This compound functions as an ATP mimetic, competitively binding to the nucleotide-binding site within the pseudokinase domain of its target proteins.[2]

Inhibition of the Necroptosis Pathway

Necroptosis is a regulated form of necrotic cell death executed by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and MLKL.[3][5][6] Upon pathway activation, RIPK3 phosphorylates MLKL.[2][7] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity and causes cell lysis.[2][5][6]

This compound intervenes in this process by binding to the MLKL pseudokinase domain.[1][2][4] This interaction retards the membrane translocation of MLKL, thereby inhibiting the final executive step of necroptosis.[1][2]

G Mechanism of this compound in the Necroptosis Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL_inactive MLKL (Inactive) RIPK3->MLKL_inactive Phosphorylates MLKL_active p-MLKL (Oligomerized) MLKL_inactive->MLKL_active Oligomerizes Membrane Plasma Membrane Translocation MLKL_active->Membrane Necroptosis Necroptosis Membrane->Necroptosis This compound This compound This compound->MLKL_inactive Binds & Inhibits Translocation

This compound inhibits necroptosis by targeting MLKL.
Inhibition of VEGFR2 Signaling

This compound is a highly potent inhibitor of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis.[1] By binding to the ATP-binding site of VEGFR2, it blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and new blood vessel formation. This is demonstrated by its ability to inhibit VEGF-induced proliferation of HUVECs with an IC50 of 5 nM.[1][2]

G Dual Inhibitory Activity of this compound cluster_0 Necroptosis Pathway cluster_1 Angiogenesis Pathway This compound This compound MLKL MLKL This compound->MLKL Inhibits (Kd=9.3 μM) VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits (IC50=2 nM) Necroptosis Necroptosis MLKL->Necroptosis Executes Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes

Logical relationship of this compound's dual targets.

Experimental Protocols and Methodologies

While detailed, step-by-step protocols are proprietary to the original research laboratories, the foundational studies describe the following experimental setups.

Necroptosis Inhibition Assay

This cellular assay is designed to quantify the ability of a compound to prevent necroptotic cell death.

  • Objective: To measure the dose-dependent inhibition of induced necroptosis by this compound.

  • Cell Line: Wild-type mouse dermal fibroblasts (MDFs).[2]

  • Methodology:

    • Cell Plating: MDFs are seeded in multi-well plates and allowed to adhere.

    • Induction of Necroptosis: Cells are stimulated with a combination of agents known as "TSQ":

      • T (TNF): 1 ng/mL Tumor Necrosis Factor to initiate the extrinsic cell death pathway.[2]

      • S (Smac mimetic): 500 nM of a Smac mimetic (e.g., Compound A) to inhibit cIAP proteins and promote the formation of the necrosome.[2]

      • Q (Q-VD-OPh): 10 μM of a pan-caspase inhibitor to block apoptosis and shunt the signaling pathway towards necroptosis.[2]

    • Compound Treatment: Cells are co-treated with a range of concentrations of this compound (e.g., 0.1-10000 nM).[1]

    • Endpoint Measurement: After a suitable incubation period, cell viability is assessed using a standard method such as a CellTiter-Glo Luminescent Cell Viability Assay or by measuring ATP levels.

    • Data Analysis: The results are used to calculate the IC50 value, which represents the concentration of this compound required to rescue 50% of the cells from necroptotic death.[2]

G Workflow for Necroptosis Inhibition Assay Start Seed Mouse Dermal Fibroblasts (MDFs) Treatment Treat with this compound (Dose Range) Start->Treatment Induction Induce Necroptosis with TSQ Cocktail (TNF, Smac Mimetic, Q-VD-OPh) Treatment->Induction Incubation Incubate Induction->Incubation Viability Measure Cell Viability (e.g., ATP levels) Incubation->Viability Analysis Calculate IC50 Value Viability->Analysis

Experimental workflow for assessing necroptosis inhibition.
HUVEC Proliferation Assay

This assay measures the anti-proliferative effect of a compound on endothelial cells, a key process in angiogenesis.

  • Objective: To determine the inhibitory effect of this compound on VEGF-stimulated endothelial cell growth.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[1][2]

  • Methodology:

    • Cell Seeding: HUVECs are plated in a low-serum medium to induce quiescence.

    • Compound Addition: Cells are pre-treated with various concentrations of this compound.

    • Stimulation: Vascular Endothelial Growth Factor (VEGF) is added to the medium to stimulate cell proliferation.

    • Incubation: Cells are incubated for a period sufficient to allow for cell division (e.g., 48-72 hours).

    • Proliferation Measurement: Cell proliferation is quantified using methods such as BrdU incorporation, direct cell counting, or metabolic assays (e.g., MTS/XTT).

    • Data Analysis: An IC50 value is determined from the dose-response curve.

Summary and Conclusion

The foundational studies of this compound establish it as a dual inhibitor of MLKL and VEGFR2. Its ability to potently inhibit necroptosis by directly targeting the terminal effector MLKL makes it an invaluable chemical probe for dissecting this cell death pathway.[2] Simultaneously, its nanomolar efficacy against VEGFR2 highlights its potential in the study of angiogenesis.[1][2] While its polypharmacology warrants consideration in experimental design, this compound remains a critical tool for researchers investigating necroptosis, inflammation, and angiogenesis-related pathologies.[3][6]

References

Methodological & Application

Application Notes and Protocols for GW806742X in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW806742X is a potent and versatile small molecule inhibitor with dual activity against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] As an ATP mimetic, it effectively blocks the necroptotic cell death pathway by binding to the pseudokinase domain of MLKL, thereby preventing its membrane translocation and subsequent cell lysis.[1][2][3] Simultaneously, its inhibition of VEGFR2 makes it a valuable tool for studying and potentially controlling angiogenesis.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on necroptosis and cell proliferation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity across various cell lines and targets.

Target/ProcessCell LineParameterValueReference
MLKL Binding-Kd9.3 µM[1][3]
VEGFR2 Inhibition-IC502 nM[1]
Necroptosis Inhibition (TSQ-induced)Mouse Dermal Fibroblasts (MDFs)IC50< 50 nM[1][2]
Necroptosis Inhibition (TNFα-induced)FADD-deficient Jurkat cellsEC501.85 µM[1]
VEGF-induced Proliferation InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)IC505 nM[1][2]
Cell Proliferation InhibitionK-562 (Leukemia cell line)IC501.47 µM[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of TNF-α-induced necroptosis and a general experimental workflow for evaluating the inhibitory effect of this compound.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysis TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, RIPK1) TNFR1->Complex_I Recruitment TNFa TNF-α TNFa->TNFR1 Binding Complex_IIa Complex IIa (Caspase-8 active) Apoptosis Complex_I->Complex_IIa Caspase-8 active Necrosome Necrosome (RIPK1, RIPK3) Complex_I->Necrosome Caspase-8 inhibition pRIPK3 pRIPK3 Necrosome->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL pMLKL (Oligomerization) MLKL->pMLKL Cell_Lysis Cell Lysis (Necroptosis) pMLKL->Cell_Lysis Translocation to Membrane This compound This compound This compound->MLKL Inhibition

Caption: TNF-α-induced necroptosis signaling pathway and the inhibitory action of this compound on MLKL.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HT-29, MDFs) Reagent_Prep 2. Prepare this compound & Necroptosis Inducers Cell_Culture->Reagent_Prep Pre_incubation 3. Pre-incubate cells with this compound Reagent_Prep->Pre_incubation Induction 4. Induce Necroptosis (e.g., with TSQ) Pre_incubation->Induction Incubation 5. Incubate for a defined period Induction->Incubation Viability_Assay 6. Assess Cell Viability (MTT, LDH, or PI staining) Incubation->Viability_Assay Data_Analysis 7. Data Analysis (IC50 calculation) Viability_Assay->Data_Analysis

Caption: General experimental workflow for assessing the anti-necroptotic activity of this compound.

Experimental Protocols

Protocol 1: Inhibition of TNF-α-induced Necroptosis in HT-29 Cells

This protocol details the methodology for assessing the inhibitory effect of this compound on necroptosis induced in the human colon adenocarcinoma cell line, HT-29.

Materials:

  • HT-29 cells (ATCC HTB-38)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Human TNF-α

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest HT-29 cells using trypsin-EDTA and perform a cell count.

    • Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare stock solutions of TNF-α, Smac mimetic, and z-VAD-fmk in appropriate solvents as per the manufacturer's instructions.

    • Create a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment:

    • After 24 hours of cell seeding, carefully remove the medium from the wells.

    • Add 50 µL of the diluted this compound or vehicle control to the respective wells.

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

    • Prepare the necroptosis induction cocktail (TSZ mix): TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) in complete culture medium.

    • Add 50 µL of the TSZ mix to all wells except for the untreated control wells (add 50 µL of medium instead).

    • Incubate the plate for 18-24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Determine the IC50 value by performing a non-linear regression analysis.

Protocol 2: Inhibition of VEGF-induced Proliferation in HUVECs

This protocol describes how to evaluate the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Vascular Endothelial Growth Factor (VEGF).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Endothelial Cell Basal Medium (EBM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., BrdU or WST-1)

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture HUVECs in EGM-2 at 37°C in a humidified 5% CO2 incubator.

    • Use cells between passages 3 and 7 for experiments.

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of EGM-2.

    • Incubate for 24 hours to allow for attachment.

  • Serum Starvation:

    • After 24 hours, replace the medium with 100 µL of EBM-2 containing 0.5% FBS.

    • Incubate for 4-6 hours to synchronize the cells.

  • Treatment:

    • Prepare serial dilutions of this compound in EBM-2 with 0.5% FBS.

    • Remove the starvation medium and add 50 µL of the diluted this compound or vehicle control to the wells.

    • Pre-incubate for 1 hour at 37°C.

    • Prepare a solution of VEGF in EBM-2 with 0.5% FBS to a final concentration of 20 ng/mL.

    • Add 50 µL of the VEGF solution to all wells except for the unstimulated control.

    • Incubate the plate for 48 hours at 37°C.

  • Cell Proliferation Assessment:

    • Assess cell proliferation using a commercially available kit (e.g., BrdU or WST-1) according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a powerful research tool for investigating necroptosis and angiogenesis. The provided protocols offer a framework for studying its cellular effects. Researchers should optimize experimental conditions, such as cell density and incubation times, for their specific cell lines and assay systems. Careful attention to controls and appropriate data analysis will ensure reliable and reproducible results.

References

Application Notes and Protocols for GW806742X in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW806742X is a potent, ATP-mimetic small molecule inhibitor with dual activity against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] It effectively inhibits necroptosis by binding to the pseudokinase domain of MLKL and angiogenesis by targeting VEGFR2.[1][2] These application notes provide detailed protocols for utilizing this compound in common in vitro assays to study these critical cellular pathways.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

  • Inhibition of Necroptosis: Necroptosis is a form of programmed cell death executed by MLKL. Upon activation by RIPK3, MLKL translocates to the plasma membrane, leading to cell lysis. This compound binds to the nucleotide-binding site within the pseudokinase domain of MLKL, retarding its membrane translocation and thereby preventing necroptotic cell death.[2]

  • Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is critically dependent on the VEGFR2 signaling pathway. This compound is a potent inhibitor of VEGFR2, a receptor tyrosine kinase.[1][2] By blocking VEGFR2 activity, this compound can inhibit downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the quantitative inhibitory activity of this compound against its primary targets in various in vitro models.

Target/AssayCell Line/SystemParameterValueReference(s)
MLKLBiochemical AssayKd9.3 µM[1][2]
VEGFR2Biochemical AssayIC502 nM[1][2]
Necroptosis Inhibition (TSQ-induced)Mouse Dermal Fibroblasts (MDFs)IC50< 50 nM[2]
VEGF-induced ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)IC505 nM[2]

TSQ = TNF (1 ng/mL), Smac mimetic (500 nM), Q-VD-OPh (10 µM)

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by this compound.

Necroptosis_Pathway cluster_0 Necrosome Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL (inactive) RIPK3->MLKL phosphorylates pMLKL p-MLKL (active) Oligomerization & Translocation MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis This compound This compound This compound->MLKL inhibits translocation VEGFR2_Pathway cluster_1 Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates RAS RAS VEGFR2->RAS activates Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration This compound This compound This compound->VEGFR2 inhibits Necroptosis_Workflow Start Seed MDFs in a 96-well plate Pretreat Pre-treat with this compound (various concentrations) for 1 hour Start->Pretreat Induce Induce necroptosis with TSQ (TNF, Smac mimetic, Q-VD-OPh) Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate Measure Measure cell viability (e.g., CellTiter-Glo) Incubate->Measure Analyze Analyze data and calculate IC50 Measure->Analyze HUVEC_Workflow Start Seed HUVECs in a 96-well plate Starve Serum-starve cells overnight Start->Starve Pretreat Pre-treat with this compound (various concentrations) for 1 hour Starve->Pretreat Stimulate Stimulate with VEGF Pretreat->Stimulate Incubate Incubate for 48-72 hours Stimulate->Incubate Measure Measure cell proliferation (e.g., BrdU or MTT assay) Incubate->Measure Analyze Analyze data and calculate IC50 Measure->Analyze

References

Preparing GW806742X Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, handling, and storage of a stock solution of the dual MLKL and VEGFR2 inhibitor, GW806742X, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental assays.

Compound Information

This compound is a potent, ATP-competitive inhibitor targeting Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4] It plays a significant role in inhibiting necroptosis and angiogenesis, making it a valuable tool for research in cancer biology and inflammatory diseases.

PropertyValueSource
CAS Number 579515-63-2[1]
Molecular Weight 573.55 g/mol [3]
Appearance White to beige powder[2]
Solubility in DMSO 2 mg/mL to 100 mg/mL[2][3]
Storage (Solid) -20°C for up to 3 years[3]
Storage (in DMSO) -80°C for up to 2 years; -20°C for up to 1 year[1][3]

Note on Solubility: There is a significant discrepancy in the reported solubility of this compound in DMSO, with values ranging from 2 mg/mL to as high as 100 mg/mL.[2][3] It is strongly recommended to start with a lower concentration (e.g., 10 mM) and to use fresh, anhydrous DMSO to ensure complete dissolution.[3] Sonication may be required to dissolve the compound fully.[1]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibrate Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect compound stability and solubility.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 573.55 g/mol x 1000 = 5.74 mg

  • Weighing: Carefully weigh out 5.74 mg of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: a. Transfer the weighed powder to a sterile microcentrifuge tube or amber glass vial. b. Add 1 mL of anhydrous DMSO to the tube. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes.[5]

  • Sonication (if necessary): If the compound does not fully dissolve after vortexing, place the tube in a sonicator water bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particles. Gentle warming to 37°C can also aid dissolution, but the compound's stability at this temperature should be considered.[5][6]

  • Aliquoting and Storage: a. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[5] b. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][3] Protect from light.

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Equilibrate this compound to RT calculate Calculate Mass for 10 mM Solution start->calculate weigh Weigh 5.74 mg of this compound calculate->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check Visually Inspect Solution vortex->check sonicate Sonicate for 5-10 minutes check->sonicate Particles visible dissolved Completely Dissolved check->dissolved No particles sonicate->check aliquot Aliquot into Single-Use Tubes dissolved->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Inhibition

This compound is known to inhibit two key signaling pathways: the necroptosis pathway via MLKL and the angiogenesis pathway via VEGFR2.

G cluster_necroptosis Necroptosis Pathway cluster_angiogenesis Angiogenesis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis This compound This compound This compound->MLKL Inhibits This compound->VEGFR2 Inhibits

Caption: Inhibition of Necroptosis and Angiogenesis by this compound.

Best Practices and Troubleshooting

  • Use of Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of many compounds.[3] Always use fresh, anhydrous DMSO from a sealed container.

  • Final DMSO Concentration in Assays: For in vitro cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[7] A negative control with the same concentration of DMSO should always be included in the experiment.

  • Precipitation Upon Dilution: If the compound precipitates when diluted into aqueous buffers for assays, this is due to the lower solubility in the aqueous environment.[5] To mitigate this, consider serial dilutions in DMSO before the final dilution into the aqueous buffer. The use of solubility enhancers like Tween® 80 or Pluronic® F-68 in the final buffer can also help maintain solubility.[5]

  • Safety Precautions: Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate PPE. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for GW806742X in Murine Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW806742X is a potent and selective small molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector protein in the necroptosis signaling pathway.[1] Necroptosis is a form of programmed necrosis that plays a significant role in the pathogenesis of various inflammatory diseases. By binding to the pseudokinase domain of MLKL, this compound effectively blocks its membrane translocation and subsequent execution of necroptotic cell death.[1] Additionally, this compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting its potential utility in diseases with an angiogenic component.[1][2]

These application notes provide a comprehensive overview of the use of this compound in murine models of inflammation, including detailed experimental protocols and a summary of key quantitative data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the MLKL-mediated necroptosis pathway. Necroptosis is a regulated cell death process that, unlike apoptosis, results in the release of damage-associated molecular patterns (DAMPs), which can trigger and amplify inflammatory responses.

The signaling cascade leading to necroptosis is initiated by various stimuli, including activation of death receptors like TNFR1. This leads to the formation of a protein complex known as the necrosome, which includes Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell lysis. This compound intervenes at the final step of this pathway by preventing MLKL from executing its cell-lytic function.

Necroptosis_Pathway cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Outcome Inflammatory Stimuli Inflammatory Stimuli TNFR1 TNFR1 Inflammatory Stimuli->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomerized) MLKL->pMLKL oligomerizes pMLKL->TNFR1 translocates to Necroptosis Necroptosis pMLKL->Necroptosis induces This compound This compound This compound->MLKL inhibits Inflammation Inflammation Necroptosis->Inflammation promotes

Caption: Simplified signaling pathway of necroptosis and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant MLKL inhibitors in various experimental models.

Table 1: In Vitro Activity of this compound

ParameterCell Line/SystemValueReference
MLKL Binding (Kd)Recombinant mouse MLKL9.3 µM[2]
VEGFR2 Inhibition (IC50)-2 nM[2]
Necroptosis Inhibition (IC50)Wild-type mouse dermal fibroblasts (MDFs)< 50 nM[2]
VEGF-induced Proliferation Inhibition (IC50)Human Umbilical Vein Endothelial Cells (HUVECs)5 nM[2]

Table 2: In Vivo Efficacy of MLKL Inhibitors in Murine Inflammation Models

CompoundModelDosing RegimenKey FindingsReference
This compoundAspergillus fumigatus-induced allergic asthmaNot specifiedReduced eosinophiliaShlomovitz et al., 2019
"Compound 2" (this compound derivative)TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS)Not specifiedShowed efficacyPierotti et al., 2020
Pyrido[3,4-d]pyrimidine derivativeTNF-α-induced SIRS10 or 25 mg/kgProtected against lethal shock, reduced hypothermia and serum IL-6Kim et al., 2023
Necrostatin-1s (Nec-1s)Imiquimod-induced psoriasisNot specifiedSuppressed necroptosis and inflammatory responsesChen et al., 2020
Necrosulfonamide (NSA)Imiquimod-induced psoriasisNot specifiedSuppressed necroptosis and inflammatory responsesChen et al., 2020

Note: Detailed dosing information for this compound in the allergic asthma model is not publicly available in the cited abstract. Researchers should perform dose-response studies to determine the optimal concentration for their specific model.

Experimental Protocols

The following are detailed protocols for inducing murine models of inflammation where this compound or similar MLKL inhibitors have shown potential efficacy.

Protocol 1: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This model is relevant for studying the acute systemic inflammation that can lead to multiple organ failure.

SIRS_Workflow cluster_0 Pre-treatment Phase cluster_1 Induction Phase (30 min post-treatment) cluster_2 Monitoring and Analysis Phase Acclimatize Mice Acclimatize C57BL/6 mice (8-10 weeks old) for 1 week Prepare this compound Prepare this compound formulation (e.g., in 0.5% CMC-Na) Acclimatize Mice->Prepare this compound Administer Inhibitor Administer this compound or vehicle (e.g., 10-25 mg/kg, oral gavage) Prepare this compound->Administer Inhibitor Induce SIRS Induce SIRS with intravenous injection of murine TNF-α (e.g., 15-20 µg/kg) Administer Inhibitor->Induce SIRS Monitor Survival Monitor survival and body temperature for at least 24 hours Induce SIRS->Monitor Survival Collect Samples At endpoint, collect blood and tissues (e.g., lung, liver, spleen) Monitor Survival->Collect Samples Analyze Biomarkers Analyze serum cytokines (e.g., IL-6, TNF-α) and perform tissue histology Collect Samples->Analyze Biomarkers

Caption: Experimental workflow for the TNF-α-induced SIRS model in mice.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)

  • Recombinant murine TNF-α

  • Sterile phosphate-buffered saline (PBS)

  • Equipment for oral gavage and intravenous injection

  • Rectal thermometer

  • ELISA kits for cytokine analysis

  • Histology reagents

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Inhibitor Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. A suggested formulation for oral administration is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

  • Inhibitor Administration: Administer this compound or vehicle to the mice via oral gavage. A dose range of 10-25 mg/kg can be considered as a starting point based on studies with similar MLKL inhibitors.

  • SIRS Induction: 30 minutes to 1 hour after inhibitor administration, induce SIRS by a single intravenous injection of murine TNF-α (e.g., 15-20 µg/kg) dissolved in sterile PBS.

  • Monitoring: Monitor the survival and rectal body temperature of the mice at regular intervals for at least 24 hours.

  • Sample Collection: At the experimental endpoint (or upon euthanasia), collect blood via cardiac puncture for serum cytokine analysis. Perfuse the animals with PBS and collect tissues such as the lung, liver, and spleen for histological examination.

  • Analysis:

    • Quantify serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.

    • Perform histological analysis (e.g., H&E staining) on tissue sections to assess inflammation and tissue damage.

Protocol 2: Aspergillus fumigatus-Induced Allergic Airway Inflammation

This model is relevant for studying allergic asthma and the role of necroptosis in eosinophilic inflammation.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Aspergillus fumigatus extract

  • Imject™ Alum Adjuvant

  • This compound

  • Vehicle

  • Equipment for intraperitoneal and intranasal administration

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Flow cytometry reagents for immune cell phenotyping

Procedure:

  • Sensitization:

    • On day 0, sensitize mice with an intraperitoneal injection of Aspergillus fumigatus extract (e.g., 20 µg) emulsified in Imject™ Alum.

    • On day 7, boost the sensitization with a second intraperitoneal injection of the same antigen-adjuvant mixture.

  • Challenge:

    • On days 14, 15, and 16, challenge the sensitized mice with intranasal administration of Aspergillus fumigatus extract (e.g., 20 µg in 50 µL of PBS) under light anesthesia.

  • Inhibitor Treatment:

    • The specific dosing regimen for this compound in this model is not publicly available. A potential starting point could be daily administration (e.g., oral gavage) beginning on the first day of challenge (day 14) and continuing until the day before sample collection. A dose-response study is highly recommended.

  • Sample Collection and Analysis (Day 18):

    • Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

    • Perform differential cell counts on BAL fluid to quantify eosinophils, neutrophils, macrophages, and lymphocytes.

    • Analyze lung tissue for histological changes (e.g., mucus production, inflammatory cell infiltration).

    • Measure levels of IL-33 and other relevant cytokines in the BAL fluid or lung homogenates.

Concluding Remarks

This compound is a valuable tool for investigating the role of MLKL-mediated necroptosis in murine models of inflammation. The protocols provided herein, along with the summarized quantitative data, offer a foundation for researchers to explore the therapeutic potential of this compound in a variety of inflammatory disease contexts. Due to the limited publicly available in vivo data for this compound, it is crucial to perform pilot studies to determine the optimal dose and administration route for each specific animal model. Further research into the pharmacokinetics and bioavailability of this compound in mice will also be beneficial for refining dosing strategies in future preclinical studies.

References

Application Notes and Protocols: Utilizing GW806742X to Modulate Necroptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated, caspase-independent cell death that has emerged as a critical process in various physiological and pathological conditions, including cancer.[1] Unlike apoptosis, which is immunologically silent, necroptosis is highly inflammatory, leading to the release of damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[2] The core necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL).[3] MLKL is the terminal effector in this pathway; its phosphorylation by RIPK3 leads to its oligomerization and translocation to the plasma membrane, where it induces membrane rupture and cell death.[3]

GW806742X is a potent and specific small molecule inhibitor of MLKL.[2][4] It acts as an ATP mimetic, binding to the pseudokinase domain of MLKL and thereby preventing its membrane translocation and the subsequent execution of necroptotic cell death.[2][4] While initially explored for its role in inhibiting necroptosis, its application in cancer research is multifaceted. Primarily, it serves as a crucial tool to dissect the role of MLKL-mediated necroptosis in cancer cell death and to investigate the therapeutic potential of necroptosis inhibition in specific cancer contexts.

These application notes provide a comprehensive guide to utilizing this compound for the inhibition of necroptosis in cancer cell lines, including detailed experimental protocols and data presentation.

Mechanism of Action of this compound

This compound functions as a potent inhibitor of the pseudokinase MLKL, the key executioner protein in the necroptosis pathway.[2][4] It binds to the nucleotide-binding site within the MLKL pseudokinase domain.[2] This binding event interferes with the conformational changes required for MLKL's activation and subsequent translocation to the plasma membrane, effectively halting the final step of necroptotic cell death.[2] It is important to note that this compound has been shown to have off-target activity, notably as a potent inhibitor of VEGFR2 with an IC50 of 2 nM.[2][5] Researchers should consider this when designing experiments and interpreting results.

Quantitative Data Summary

Quantitative data on the efficacy of this compound in various human cancer cell lines is limited in publicly available literature. The most cited inhibitory concentration is for a non-cancer cell line. However, the provided protocols allow for the determination of these values in specific cell lines of interest.

CompoundTargetCell LineParameterValueReference(s)
This compoundMLKLMouse Dermal Fibroblasts (MDFs)IC50< 50 nM[2][5]
This compoundMLKLNot SpecifiedKd9.3 µM[2][4]
This compoundVEGFR2Not SpecifiedIC502 nM[2][5]

Signaling Pathways and Experimental Workflows

To visualize the necroptosis signaling pathway and the experimental procedures for its study, the following diagrams are provided in the DOT language for Graphviz.

Necroptosis Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment MLKL_oligomer MLKL Oligomer (Pore Formation) Necroptosis Necroptosis MLKL_oligomer->Necroptosis Necrosome Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Necrosome Activation (in presence of SMAC mimetic & caspase inhibitor) pMLKL Phosphorylated MLKL (p-MLKL) Necrosome->pMLKL Phosphorylation pMLKL->MLKL_oligomer Oligomerization & Translocation This compound This compound This compound->pMLKL Inhibition

Caption: Necroptosis signaling cascade initiated by TNF-α and the inhibitory action of this compound on MLKL.

Experimental Workflow for Assessing Necroptosis Inhibition cluster_assays Quantification of Necroptosis Start Seed Cancer Cells Pretreat Pre-treat with this compound (or vehicle control) Start->Pretreat Induce Induce Necroptosis (e.g., TNF-α + SMAC mimetic + z-VAD-FMK) Pretreat->Induce Incubate Incubate for Defined Time Period Induce->Incubate LDH_assay LDH Release Assay Incubate->LDH_assay Western_blot Western Blot for p-MLKL Incubate->Western_blot Analyze Data Analysis (e.g., IC50 determination) LDH_assay->Analyze Western_blot->Analyze

Caption: A typical experimental workflow for inducing and analyzing the inhibition of necroptosis.

Experimental Protocols

Protocol 1: Induction of Necroptosis in Cancer Cell Lines

This protocol describes a general method for inducing necroptosis in cancer cell lines that are known to express the necessary machinery (e.g., HT-29 colon cancer cells, U937 lymphoma cells). Optimization of reagent concentrations and incubation times is recommended for each specific cell line.

Materials:

  • Cancer cell line of interest (e.g., HT-29, ATCC HTB-38)

  • Complete cell culture medium (e.g., McCoy's 5A for HT-29)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human TNF-α (recombinant)

  • SMAC mimetic (e.g., Birinapant, LCL161)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • DMSO (for dissolving compounds)

  • 96-well or 24-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture cancer cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed cells into 96-well or 24-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare stock solutions of TNF-α, SMAC mimetic, and z-VAD-FMK in an appropriate solvent as per the manufacturer's instructions.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Prepare a necroptosis induction cocktail containing TNF-α, SMAC mimetic, and z-VAD-FMK at their final desired concentrations in complete culture medium. Recommended starting concentrations are:

      • TNF-α: 20-100 ng/mL

      • SMAC mimetic: 100-500 nM

      • z-VAD-FMK: 20 µM

  • Treatment:

    • Aspirate the old medium from the cells.

    • Add the medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 1-2 hours.

    • Add the necroptosis induction cocktail to the wells.

    • Include the following controls:

      • Untreated cells (medium only)

      • Vehicle control (DMSO) + induction cocktail

      • This compound alone (at the highest concentration)

  • Incubation:

    • Incubate the plates for a predetermined time course (e.g., 6, 12, 24 hours). The optimal time for observing necroptosis should be determined empirically for each cell line.

  • Assessment of Necroptosis:

    • Proceed with a suitable assay to quantify necroptosis, such as the LDH release assay (Protocol 2) or Western blot for p-MLKL (Protocol 3).

Protocol 2: Quantification of Necroptosis by Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture supernatant, a hallmark of necrotic cell death.

Materials:

  • Supernatant from treated cells (from Protocol 1)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Assay:

    • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time at room temperature, protected from light.

    • A stop solution is usually added to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of LDH release for each condition relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (spontaneous LDH release from untreated cells).

    • Plot the percentage of necroptosis inhibition versus the concentration of this compound to determine the IC50 value.

Protocol 3: Detection of Phosphorylated MLKL (p-MLKL) by Western Blot

This protocol allows for the specific detection of the activated form of MLKL, providing molecular evidence of necroptosis induction and its inhibition.

Materials:

  • Treated cells (from Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-MLKL (e.g., anti-phospho-MLKL Ser358), anti-total MLKL, and an anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis:

    • Perform densitometry to quantify the band intensities. Normalize the p-MLKL signal to the total MLKL or loading control signal. A decrease in the p-MLKL signal in the presence of this compound indicates inhibition of necroptosis.

Protocol 4: Determination of this compound IC50 in a Cancer Cell Line

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for necroptosis in a specific cancer cell line.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of Protocol 1 to seed the cells and prepare the compounds.

    • Prepare a series of dilutions of this compound, typically in a log or semi-log scale, to cover a broad concentration range (e.g., 0.1 nM to 10 µM).

  • Necroptosis Induction and Quantification:

    • Follow steps 3 and 4 of Protocol 1 to pre-treat with this compound and induce necroptosis.

    • Quantify cell death using the LDH release assay (Protocol 2) or another suitable cell viability assay.

  • Data Analysis:

    • Calculate the percentage of necroptosis inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.

Potential for Synergistic Applications

The induction of necroptosis in cancer cells can be a double-edged sword; while it can promote an anti-tumor immune response, chronic inflammation associated with necroptosis can also fuel tumor growth.[3] The strategic use of a necroptosis inhibitor like this compound could be explored in combination therapies. For instance, in scenarios where necroptosis contributes to a pro-tumoral inflammatory microenvironment, inhibiting this pathway with this compound might enhance the efficacy of other anti-cancer agents. Further research is needed to elucidate the specific contexts in which inhibiting necroptosis would be beneficial in a therapeutic setting.

Conclusion

This compound is a valuable research tool for investigating the role of MLKL-mediated necroptosis in cancer. Its primary application is the specific inhibition of this cell death pathway. The protocols provided herein offer a framework for researchers to induce and quantify necroptosis in cancer cell lines and to assess the inhibitory activity of this compound. While quantitative data for its efficacy in a wide range of cancer cell lines is still emerging, the methodologies described will enable researchers to generate this data for their specific models of interest, thereby advancing our understanding of necroptosis in cancer and its potential as a therapeutic target.

References

Application Notes and Protocols for Assessing GW806742X Efficacy in HUVECs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW806742X is a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] As a key regulator of angiogenesis, the formation of new blood vessels from pre-existing ones, VEGFR2 is a critical target in cancer therapy and other diseases characterized by excessive angiogenesis.[3][4] this compound has demonstrated inhibitory activity against VEGFR2 with an IC50 of 2 nM and inhibits VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 5 nM.[1] These application notes provide detailed protocols for assessing the efficacy of this compound in HUVECs, focusing on key anti-angiogenic parameters such as cell proliferation, viability, migration, and tube formation. Furthermore, a protocol for investigating the mechanism of action via analysis of downstream signaling pathways is included.

Data Presentation

The following tables summarize key quantitative data for this compound in HUVECs.

Table 1: Inhibitory Activity of this compound

ParameterCell TypeIC50Reference
VEGFR2 Inhibition-2 nM[1]
VEGF-induced ProliferationHUVECs5 nM[1]

Table 2: Experimental Parameters for HUVEC Assays

AssaySeeding DensityTreatment DurationKey Readout
Cell Proliferation2 x 10³ cells/well (96-well plate)72 hoursBrdU incorporation or cell count
Cell Viability (MTT)5 x 10³ cells/well (96-well plate)24-48 hoursAbsorbance at 570 nm
Wound Healing Migration2 x 10⁵ cells/well (24-well plate)6-12 hoursWound closure percentage
Transwell Migration5 x 10⁴ cells/well (24-well plate, 8 µm pores)4-6 hoursNumber of migrated cells
Tube Formation1.5 x 10⁴ cells/well (96-well plate)4-12 hoursTotal tube length, number of junctions
Western Blotting1 x 10⁶ cells/well (6-well plate)15-60 minutesProtein band intensity

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound in HUVECs. By inhibiting VEGFR2, this compound is expected to block the activation of downstream pro-angiogenic signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.

GW806742X_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK This compound This compound This compound->VEGFR2 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Proposed mechanism of this compound action in HUVECs.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in HUVECs.

Experimental_Workflow HUVEC_Culture HUVEC Culture Assay_Seeding Assay Seeding HUVEC_Culture->Assay_Seeding GW806742X_Treatment This compound Treatment Assay_Seeding->GW806742X_Treatment Incubation Incubation GW806742X_Treatment->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for GW806742X in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GW806742X, a potent small molecule inhibitor, to investigate angiogenesis through the targeted inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document includes detailed protocols for key in vitro angiogenesis assays, quantitative data on the compound's activity, and diagrams illustrating its mechanism of action and relevant signaling pathways.

Introduction to this compound

This compound is a powerful ATP-mimetic inhibitor with high affinity for the kinase domain of VEGFR2.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are key regulators of this process. By potently and selectively inhibiting VEGFR2, this compound serves as an invaluable tool for researchers studying the molecular mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies.

Mechanism of Action

This compound exerts its anti-angiogenic effects by directly targeting the ATP-binding site within the intracellular kinase domain of VEGFR2. This competitive inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival. The primary signaling pathways abrogated by this compound include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are central to the angiogenic process.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessAssay TypeCell LineParameterValueReference
VEGFR2Kinase Assay-IC₅₀2 nM[1][2][3]
VEGF-induced ProliferationCell Proliferation AssayHUVECIC₅₀5 nM[1][2]

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Representative Anti-Angiogenic Activity of VEGFR2 Inhibitors in Various Assays

Assay TypeCell LineParameter MeasuredExample InhibitorConcentrationResult
Tube FormationHUVECInhibition of Tube LengthSunitinib1 µMSignificant Inhibition
Cell Migration (Wound Healing)HUVEC% Inhibition of Wound ClosureSorafenib1 µMSignificant Inhibition
In Vivo Matrigel PlugMouseHemoglobin ContentSunitinib40 mg/kg/daySignificant Reduction

Experimental Protocols

The following are detailed protocols for common in vitro angiogenesis assays, adapted for the use of this compound.

Protocol 1: Endothelial Cell Proliferation Assay (MTT/XTT Assay)

This assay measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • VEGF-A (recombinant human)

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 containing 10% FBS. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Serum Starvation: The next day, replace the medium with 100 µL of serum-free EGM-2 and incubate for 4-6 hours.

  • Treatment: Prepare serial dilutions of this compound in EGM-2 containing a final concentration of 20 ng/mL VEGF-A. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the treatment solutions to the respective wells. Include vehicle control (DMSO) and a control with no VEGF-A.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Quantification:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight.

    • For XTT assay: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.

  • Data Analysis: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a plate reader. Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

Materials:

  • HUVECs

  • EGM-2

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (dissolved in DMSO)

  • VEGF-A

  • 96-well plate (pre-chilled)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest HUVECs and resuspend them in serum-free EGM-2 at a concentration of 2 x 10⁵ cells/mL.

  • Treatment: Prepare treatment solutions of this compound in serum-free EGM-2 containing 20 ng/mL VEGF-A.

  • Seeding: Mix the HUVEC suspension with the treatment solutions. Add 100 µL of the cell suspension (2 x 10⁴ cells) to each BME-coated well.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 6-18 hours.

  • Imaging and Quantification: Observe tube formation under an inverted microscope. Capture images of the tube network. Quantify the degree of angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 3: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • 24-well plates

  • P200 pipette tip or a cell-scratching tool

  • This compound (dissolved in DMSO)

  • VEGF-A

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a linear "scratch" in the monolayer using a sterile P200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add EGM-2 containing 20 ng/mL VEGF-A and various concentrations of this compound. Include a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and after 12-24 hours of incubation.

  • Data Analysis: Measure the width of the scratch at different points for each condition at both time points. Calculate the percentage of wound closure and compare the treated groups to the vehicle control.

Visualizations

VEGFR2 Signaling Pathway and Inhibition by this compound

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound This compound This compound->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) PKC->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Migration Cell Migration MAPK_Pathway->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR2 signaling pathway and its inhibition by this compound.

General Experimental Workflow for In Vitro Angiogenesis Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Culture_Cells Culture Endothelial Cells (e.g., HUVECs) Seed_Cells Seed Cells Culture_Cells->Seed_Cells Prepare_Compound Prepare this compound Stock and Dilutions Add_Treatment Add this compound and VEGF Prepare_Compound->Add_Treatment Prepare_Plates Prepare Assay Plates (e.g., BME coating) Prepare_Plates->Seed_Cells Seed_Cells->Add_Treatment Incubate Incubate (Time-dependent) Add_Treatment->Incubate Image_Acquisition Image Acquisition Incubate->Image_Acquisition Quantification Quantify Angiogenic Parameters Image_Acquisition->Quantification Data_Analysis Statistical Analysis and IC₅₀ Determination Quantification->Data_Analysis

Caption: General workflow for in vitro angiogenesis inhibitor screening.

Logical Relationship: Mechanism of this compound Action

Mechanism_of_Action This compound This compound VEGFR2_Kinase VEGFR2 Kinase Domain (ATP-binding pocket) This compound->VEGFR2_Kinase Binds to Autophosphorylation VEGFR2 Autophosphorylation This compound->Autophosphorylation Blocks VEGFR2_Kinase->Autophosphorylation Catalyzes ATP ATP ATP->VEGFR2_Kinase Binds to Downstream_Signaling Downstream Signaling (MAPK, PI3K/Akt) Autophosphorylation->Downstream_Signaling Initiates Angiogenic_Response Angiogenic Response (Proliferation, Migration, etc.) Downstream_Signaling->Angiogenic_Response Leads to

Caption: Mechanism of this compound-mediated VEGFR2 inhibition.

References

Practical Guide for the Laboratory Use of GW806742X: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW806742X is a potent, ATP-mimetic small molecule inhibitor with dual activity against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its ability to inhibit MLKL, a key effector protein in the necroptosis cell death pathway, makes it a valuable tool for studying this regulated form of necrosis.[1][2][3] Furthermore, its potent inhibition of VEGFR2, a critical mediator of angiogenesis, positions this compound as a compound of interest in cancer research and other angiogenesis-dependent diseases.[1][2] This document provides a practical guide for the use of this compound in laboratory settings, including its biochemical properties, detailed experimental protocols, and data presentation.

Biochemical and Pharmacological Profile

This compound functions by binding to the pseudokinase domain of MLKL, thereby preventing its membrane translocation and the subsequent execution of necroptosis.[1][2][3] It also potently inhibits the kinase activity of VEGFR2.[1] While initially identified as an MLKL inhibitor, it is important to consider its polypharmacological effects, particularly its potent activity against VEGFR2, when interpreting experimental results.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

TargetParameterValueCell Line/SystemReference
MLKLKd9.3 µM-[1][3]
Necroptosis InhibitionIC50< 50 nMMouse Dermal Fibroblasts (MDFs)[2]
VEGFR2IC502 nM-[1][2]
VEGF-induced ProliferationIC505 nMHuman Umbilical Vein Endothelial Cells (HUVECs)[1][2]
Cell ProliferationIC501.47 µMK-562 (Leukemia cell line)[5]

Signaling Pathways

This compound primarily targets two distinct signaling pathways: the necroptosis pathway and the VEGFR2 signaling cascade.

Necroptosis Signaling Pathway

Necroptosis is a programmed form of necrosis that is initiated by stimuli such as TNF-α. The core pathway involves the activation of RIPK1 and RIPK3, which then phosphorylate MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[4][6][7] this compound inhibits this pathway by directly binding to MLKL.

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_execution Execution TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization & Membrane Translocation) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->MLKL Inhibition

Caption: Inhibition of the Necroptosis Pathway by this compound.
VEGFR2 Signaling Pathway

VEGFR2 is a receptor tyrosine kinase that, upon binding to VEGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration, primarily in endothelial cells. This compound inhibits the kinase activity of VEGFR2, thereby blocking these downstream effects.

VEGFR2_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization Downstream Downstream Effectors (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Autophosphorylation & Activation Response Proliferation, Survival, Migration, Angiogenesis Downstream->Response This compound This compound This compound->VEGFR2 Inhibition of Kinase Activity

Caption: Inhibition of the VEGFR2 Signaling Pathway by this compound.

Experimental Protocols

Preparation of this compound Stock Solutions

In Vitro Studies:

  • Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL (174.35 mM).[2] It is important to use freshly opened, high-quality DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[2]

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Use sonication or vortexing to ensure complete dissolution.

  • Storage: Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 1 year in aliquots to avoid repeated freeze-thaw cycles.[2]

In Vivo Studies:

  • A common formulation for in vivo administration involves a multi-solvent system. For example, a clear solution can be prepared by sequentially adding and mixing the following: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • It is recommended to prepare the in vivo formulation fresh on the day of use.[1]

Protocol 1: In Vitro Necroptosis Inhibition Assay

This protocol is designed to assess the ability of this compound to inhibit necroptosis in a cell-based assay. A common model involves inducing necroptosis in mouse dermal fibroblasts (MDFs) or other susceptible cell lines like HT-29.

Necroptosis_Assay_Workflow Start Start Seed_Cells Seed cells (e.g., MDFs) in a 96-well plate Start->Seed_Cells Pretreat Pre-treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours Seed_Cells->Pretreat Induce_Necroptosis Induce necroptosis with TSQ (TNF-α, Smac mimetic, Q-VD-OPh) Pretreat->Induce_Necroptosis Incubate Incubate for a predetermined time (e.g., 12-24 hours) Induce_Necroptosis->Incubate Measure_Viability Measure cell viability (e.g., CellTiter-Glo®, LDH assay) Incubate->Measure_Viability Analyze_Data Analyze data and determine IC50 Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro necroptosis inhibition assay.

Materials:

  • Cell line susceptible to necroptosis (e.g., MDFs, HT-29)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Necroptosis-inducing agents: TNF-α, Smac mimetic (e.g., Compound A), and a pan-caspase inhibitor (e.g., Q-VD-OPh or z-VAD-FMK)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, LDH cytotoxicity assay kit)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow them to reach approximately 80-90% confluency at the end of the experiment. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. A suggested concentration range is 0.1 nM to 10,000 nM.[1] Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

  • Pre-treatment: Remove the culture medium and add the medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells. For MDFs, a typical cocktail is 1 ng/mL TNF-α, 500 nM Smac mimetic, and 10 µM Q-VD-OPh.[1]

  • Incubation: Incubate the plate for a duration optimized for your cell line and stimuli (typically 12-24 hours).

  • Cell Viability Measurement: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced control (0% viability) and the untreated control (100% viability). Plot the dose-response curve and calculate the IC50 value.

Protocol 2: VEGFR2 Kinase Assay

This protocol describes an in vitro biochemical assay to measure the inhibitory activity of this compound against VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase assay buffer

  • ATP

  • VEGFR2 substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit or similar

  • White 96-well assay plates

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the VEGFR2 substrate.

  • Compound Addition: Add 5 µL of serially diluted this compound (in 10% DMSO) or control to the wells of a 96-well plate.

  • Kinase Addition: Dilute the VEGFR2 enzyme in kinase assay buffer and add 20 µL to the wells designated as "Positive Control" and "Test Inhibitor". Add 20 µL of kinase assay buffer without the enzyme to the "Blank" wells.

  • Reaction Initiation: Add 25 µL of the Master Mix to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent, and finally measuring luminescence.

  • Data Analysis: Subtract the "Blank" readings from all other readings. Normalize the data and calculate the IC50 value for this compound.

Protocol 3: Western Blot for Phosphorylated MLKL

This protocol can be used to confirm the inhibition of MLKL activation by this compound in a cellular context.

Materials:

  • Cell line and necroptosis induction reagents as in Protocol 1

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MLKL (e.g., Ser358 for human, Ser345 for mouse), anti-total MLKL, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound and induce necroptosis as described in Protocol 1.

  • Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated MLKL levels to total MLKL and the loading control.

Considerations and Best Practices

  • Polypharmacology: Due to the potent inhibition of both MLKL and VEGFR2, it is crucial to consider which target is responsible for the observed phenotype. In cellular systems expressing both targets, deconvolution experiments (e.g., using siRNA/shRNA knockdown or CRISPR/Cas9 knockout of one target) may be necessary to attribute the effects of this compound to a specific pathway.

  • Controls: Always include appropriate positive and negative controls in your experiments. For necroptosis assays, this includes cells treated with the induction cocktail alone (positive control for cell death) and untreated cells (negative control). For kinase assays, include a known potent inhibitor of the target kinase as a positive control for inhibition.

  • Dose-Response: Perform dose-response experiments to determine the potency (IC50/EC50) of this compound in your specific experimental system.

  • Solubility: Ensure that this compound is fully dissolved in the stock solution and does not precipitate upon dilution into aqueous buffers or media.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of necroptosis and VEGFR2 signaling in various biological and pathological processes.

References

GW806742X In Vivo Formulation and Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW806742X is a potent small molecule inhibitor with dual activity against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] As a key effector in the necroptosis pathway, MLKL is implicated in various inflammatory diseases and ischemic injury.[4][5] VEGFR2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[6][7] The dual inhibitory action of this compound makes it a valuable tool for investigating necroptosis- and angiogenesis-driven pathologies and a potential therapeutic candidate.

These application notes provide detailed protocols for the in vivo formulation and delivery of this compound based on preclinical studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of this compound in relevant animal models.

In Vivo Formulations

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound for in vivo administration. Due to its hydrophobic nature, this compound requires a formulation with organic solvents and/or surfactants for solubilization. Below are several reported formulations suitable for intraperitoneal (i.p.) and oral administration in mice.

Table 1: In Vivo Formulations for this compound

Formulation ComponentsRoute of AdministrationFinal ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineIntraperitoneal (i.p.) Injection≥ 2.08 mg/mLPrepare fresh daily. Add solvents sequentially and ensure the solution is clear before administration.[2]
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂OInjectionNot specifiedA clear solution formulation validated by Selleck Chemicals.[8]
10% DMSO, 90% Corn OilIntraperitoneal (i.p.) InjectionNot specifiedPrepare by adding a DMSO stock solution to corn oil.[2]
Carboxymethylcellulose sodium (CMC-Na) solutionOral Gavage≥ 5 mg/mLForms a homogeneous suspension.[8]

Signaling Pathways

To understand the mechanism of action of this compound, it is essential to visualize its targets within their respective signaling pathways.

Necroptosis Signaling Pathway

Necroptosis is a form of programmed cell death initiated by stimuli such as TNF-α. The core of this pathway involves the sequential activation of RIPK1, RIPK3, and MLKL. This compound inhibits necroptosis by targeting MLKL.[4][5][9]

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR->Complex_I Recruitment TNFa TNF-α TNFa->TNFR Binding RIPK1 RIPK1 Complex_I->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome pRIPK3 p-RIPK3 Necrosome->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Pore_Formation Pore Formation & Cell Lysis pMLKL->Pore_Formation Translocation to Membrane This compound This compound This compound->MLKL Inhibition

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

VEGFR2 Signaling Pathway

VEGFR2 is a receptor tyrosine kinase that, upon binding to VEGF, activates downstream signaling cascades promoting endothelial cell proliferation, migration, and survival, leading to angiogenesis.[6][7][10][11][12] this compound inhibits this pathway at the receptor level.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm_angiogenesis Cytoplasm VEGFR2 VEGFR2 pVEGFR2 p-VEGFR2 (Dimerization & Autophosphorylation) VEGFR2->pVEGFR2 VEGF VEGF VEGF->VEGFR2 Binding Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR2->Downstream_Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis GW806742X_v This compound GW806742X_v->VEGFR2 Inhibition

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for in vivo studies using this compound in mouse models of allergic asthma and colorectal cancer.

Murine Model of Allergic Asthma

This protocol is based on a study investigating the role of necroptosis in IL-33 release in an allergic asthma model.

Experimental Workflow

Asthma_Workflow Sensitization Sensitization: Day 0 & 7 (i.p. OVA/Alum) Challenge Challenge: Day 14-16 (i.n. OVA) Sensitization->Challenge Treatment Treatment: Day 13-16 (i.p. This compound or Vehicle) Analysis Analysis: Day 17 (BALF cell count, Lung histology) Challenge->Analysis Treatment->Analysis

Caption: Experimental workflow for the murine allergic asthma model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Ovalbumin (OVA)

  • Alum adjuvant

  • 6-8 week old BALB/c mice

Procedure:

  • Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL.

  • Challenge: From day 14 to 16, challenge the mice by intranasal (i.n.) administration of 10 µg of OVA in 50 µL of saline.

  • Treatment: From day 13 to 16, administer this compound or vehicle control via i.p. injection. A dosage of 10 mg/kg has been shown to be effective.

  • Analysis: On day 17, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).

  • Endpoint Measurement: Analyze the BALF for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes). Perform histological analysis of lung tissue sections stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess inflammation and mucus production.

Table 2: Efficacy of this compound in a Murine Asthma Model

Treatment GroupDosageEosinophil Count in BALF (cells/mL)Reduction in Eosinophilia
Vehicle Control-~2.5 x 10⁵-
This compound10 mg/kg~1.0 x 10⁵~60%

Data are approximate and based on graphical representations from published studies.

Colorectal Cancer Xenograft Model

This protocol describes the use of this compound to inhibit tumor growth in a colorectal cancer xenograft mouse model.

Experimental Workflow

Cancer_Workflow Implantation Tumor Cell Implantation: Day 0 (Subcutaneous injection) Tumor_Growth Tumor Growth: Until ~100 mm³ Implantation->Tumor_Growth Treatment_Start Treatment Initiation: (i.p. This compound or Vehicle) Tumor_Growth->Treatment_Start Monitoring Monitoring: Tumor volume & body weight Treatment_Start->Monitoring Endpoint Endpoint: (e.g., Day 21) Tumor weight & analysis Monitoring->Endpoint

Caption: Experimental workflow for the colorectal cancer xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Human colorectal cancer cell line (e.g., SW620)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude)

  • Matrigel (optional)

Procedure:

  • Cell Culture: Culture SW620 cells in appropriate media until they reach the desired confluence.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ SW620 cells in 100 µL of saline (or a 1:1 mixture of saline and Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control via i.p. injection once daily for a specified period (e.g., 21 days). Dosages of 6.4, 12.8, and 25.6 mg/kg have been evaluated.

  • Endpoint Measurement: At the end of the treatment period, euthanize the mice, excise the tumors, and measure their weight. Tumor tissue can be used for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Table 3: Efficacy of this compound in a Colorectal Cancer Xenograft Model

Treatment GroupDosage (mg/kg/day)Tumor Growth Inhibition (%)Notes
Vehicle Control---
This compound6.4SignificantDose-dependent inhibition observed.
This compound12.8Significant
This compound25.6Significant

Specific percentages of tumor growth inhibition are not detailed in the available literature but are reported as significant and dose-dependent.

Conclusion

This compound is a versatile research tool for studying diseases driven by necroptosis and angiogenesis. The provided formulations and protocols offer a starting point for in vivo investigations. Researchers should optimize these protocols based on their specific experimental models and objectives. Careful consideration of the vehicle composition, administration route, and dosage is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Navigating GW806742X Solubility Challenges: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with GW806742X in aqueous solutions.

Introduction to this compound

This compound is a potent, ATP-mimetic inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It binds to the MLKL pseudokinase domain with a Kd of 9.3 μM and inhibits VEGFR2 with an IC50 of 2 nM. By retarding MLKL membrane translocation, this compound effectively inhibits necroptosis, a form of programmed cell death. It has been shown to inhibit necroptotic death in mouse dermal fibroblasts and VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Quantitative Solubility Data

This compound is practically insoluble in water and ethanol. Its solubility is significantly enhanced in organic solvents such as Dimethyl Sulfoxide (DMSO). For use in aqueous-based biological systems, a combination of solvents and excipients is necessary.

Solvent/FormulationSolubilityConcentrationNotes
WaterInsoluble-
EthanolInsoluble-
DMSO≥ 100 mg/mL~174.35 mMUse fresh, anhydrous DMSO as it is hygroscopic.
Formulation 1 ≥ 2.08 mg/mL~3.63 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Formulation 2 ≥ 2.08 mg/mL~3.63 mM5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O.[2]
Formulation 3 ≥ 2.08 mg/mL~3.63 mM10% DMSO, 90% (20% SBE-β-CD in Saline).
Formulation 4 ≥ 5 mg/mL~8.72 mMHomogeneous suspension in Carboxymethylcellulose sodium (CMC-Na).[2]

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the solubility of this compound in aqueous solutions for experimental use.

FAQs

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound is inherently insoluble in aqueous solutions alone. You must first prepare a concentrated stock solution in an organic solvent, typically DMSO, and then dilute this stock into your final aqueous medium using a suitable formulation. For cell-based assays, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This is a common issue known as "salting out." To mitigate this:

  • Use a Co-solvent Formulation: Instead of diluting the DMSO stock directly into your aqueous buffer, use a pre-formulated vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 (see Formulation 1 or 2 in the table above). These agents help to maintain the compound's solubility in the aqueous environment.

  • Stepwise Dilution: Add the DMSO stock to the co-solvents first and mix thoroughly before adding the aqueous component.

  • Warm the Solution: Gently warming the solution to 37°C may aid in dissolution.

  • Sonication: Brief sonication in a water bath can help to break up aggregates and improve solubility.

  • Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.

Q3: Can I store the prepared aqueous solutions of this compound?

A3: It is highly recommended to prepare aqueous working solutions fresh for each experiment.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Q4: How does the pH of my buffer affect the solubility of this compound?

Q5: What should I do if I observe cloudiness or precipitation in my prepared solution?

A5: Cloudiness or precipitation indicates that the compound is not fully dissolved. You can try the following:

  • Vortexing: Mix the solution vigorously.

  • Gentle Warming: Place the solution in a 37°C water bath for a few minutes.

  • Sonication: Use an ultrasonic bath for a short period. If these steps do not resolve the issue, the concentration of this compound may be too high for the chosen formulation, and you should consider preparing a more dilute solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 573.55 g/mol ). For 1 mL of a 10 mM stock, you will need 5.74 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

This protocol is for preparing a 1 mL working solution with a final concentration of ≥ 2.08 mg/mL.

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.

  • Add 450 µL of sterile saline (0.9% NaCl in water) to bring the final volume to 1 mL. Mix thoroughly.

  • Use this working solution immediately for your experiments.

Protocol 3: Cell Viability (MTT) Assay to Assess this compound Activity
  • Cell Seeding: Plate your cells of interest (e.g., HUVECs) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your this compound aqueous working solution in the appropriate cell culture medium. Remember to include a vehicle control (containing the same final concentration of DMSO and other formulation components as your highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared media containing different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

MLKL_Necroptosis_Pathway cluster_0 Upstream Signaling cluster_1 MLKL Activation & Execution cluster_2 Inhibition TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Translocation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Induces This compound This compound This compound->MLKL Inhibits (ATP-mimetic)

Caption: MLKL-mediated necroptosis signaling pathway and the inhibitory action of this compound.

VEGFR2_Signaling_Pathway cluster_0 Ligand & Receptor cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses cluster_3 Inhibition VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration RAF Raf PLCg->RAF AKT Akt PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM This compound Stock in DMSO working Prepare Aqueous Working Solution (with co-solvents) stock->working treat Treat Cells with Serial Dilutions of This compound working->treat seed Seed Cells (e.g., 96-well plate) seed->treat incubate Incubate for Desired Duration treat->incubate measure Measure Endpoint (e.g., Cell Viability, Western Blot) incubate->measure analyze Analyze Data (e.g., Calculate IC50) measure->analyze

Caption: General experimental workflow for assessing the in vitro activity of this compound.

References

potential off-target effects of GW806742X on RIPK1 and RIPK3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW806742X. The focus is on addressing potential off-target effects on RIPK1 and RIPK3.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-mimetic inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway.[1][2] It binds to the pseudokinase domain of MLKL, retarding its membrane translocation and thereby inhibiting necroptotic cell death.[1][2] Additionally, this compound is a potent inhibitor of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1]

Q2: Are there known off-target effects for this compound, specifically on RIPK1 and RIPK3?

While primarily characterized as an MLKL and VEGFR2 inhibitor, there are indications that this compound may have a broader "polypharmacological effect." Some research suggests that this compound might also inhibit the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), the upstream kinases that activate MLKL in the necroptosis pathway. However, specific quantitative data on the inhibitory activity of this compound against RIPK1 and RIPK3 is not extensively documented in publicly available literature.

Q3: What are the implications of potential off-target effects on RIPK1 and RIPK3 in my experiments?

If this compound inhibits RIPK1 or RIPK3 in your experimental system, it could lead to a more profound blockade of the necroptosis pathway than by targeting MLKL alone. This could be beneficial for maximizing the inhibition of necroptosis. However, it also means that attributing the observed cellular effects solely to MLKL inhibition might be an oversimplification. RIPK1, in particular, has scaffolding functions independent of its kinase activity that are involved in cell survival and inflammation. Therefore, off-target inhibition of RIPK1 could have broader consequences beyond necroptosis.

Troubleshooting Guides

Issue: Unexpected or broader-than-expected cellular effects are observed when using this compound to inhibit necroptosis.

This could be due to the potential off-target effects of this compound on RIPK1 and RIPK3. Here’s how you can troubleshoot this:

1. Validate the Off-Target Effects in Your System:

  • Recommendation: Perform in vitro kinase assays to directly measure the inhibitory activity of this compound on purified RIPK1 and RIPK3.

  • Rationale: This will provide direct evidence and quantitative data (IC50 values) on whether this compound inhibits RIPK1 and/or RIPK3 kinase activity at the concentrations used in your experiments.

  • Recommendation: Use a Cellular Thermal Shift Assay (CETSA) to assess the binding of this compound to RIPK1 and RIPK3 in a cellular context.

  • Rationale: CETSA can confirm target engagement within the cell, providing evidence that the inhibitor interacts with RIPK1 and RIPK3 in a more physiological setting.

2. Assess the Phosphorylation Status of Necroptosis Pathway Components:

  • Recommendation: Perform Western blotting to analyze the phosphorylation levels of RIPK1 (Ser166), RIPK3 (Ser227), and MLKL (Ser358) in your cells following treatment with a necroptosis-inducing stimulus in the presence and absence of this compound.

  • Rationale: If this compound inhibits RIPK1 or RIPK3, you would expect to see a reduction in the phosphorylation of these kinases, in addition to the expected downstream inhibition of MLKL phosphorylation. Observing decreased phosphorylation of RIPK1 or RIPK3 would strongly suggest an off-target effect.

3. Compare with More Selective Inhibitors:

  • Recommendation: Use more selective inhibitors for RIPK1 (e.g., Necrostatin-1s) and RIPK3 (e.g., GSK'872) alongside this compound in your cellular assays.

  • Rationale: Comparing the phenotypic outcomes of these more specific inhibitors with those of this compound can help to dissect the contribution of MLKL, RIPK1, and RIPK3 inhibition to the overall observed effect.

Data Presentation

Table 1: Summary of Known and Potential Targets of this compound

TargetParameterValueReference(s)
MLKL Kd9.3 µM[1][2]
Cellular IC50 (Necroptosis Inhibition)< 50 nM
VEGFR2 IC502 nM[1]
RIPK1 IC50 / KdNot explicitly reported-
RIPK3 IC50 / KdNot explicitly reported-

Experimental Protocols

In Vitro Kinase Assay for RIPK1 and RIPK3

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for RIPK1 and RIPK3 kinase activity.

Materials:

  • Recombinant human RIPK1 and RIPK3 protein (commercially available)

  • This compound

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Myelin Basic Protein (MBP) as a generic substrate

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add recombinant RIPK1 or RIPK3 kinase to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Western Blot Analysis of Necroptosis Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL in a cellular model of necroptosis.

Materials:

  • Cell line susceptible to necroptosis (e.g., HT-29, L929)

  • Necroptosis-inducing stimuli (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against: p-RIPK1 (Ser166), RIPK1, p-RIPK3 (Ser227), RIPK3, p-MLKL (Ser358), MLKL, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Induce necroptosis by adding the combination of TNF-α, Smac mimetic, and z-VAD-FMK.

  • Incubate for the desired time (e.g., 4-8 hours).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the indicated primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

Necroptosis_Pathway_and_GW806742X_Targets cluster_upstream Upstream Signaling cluster_necrosome Necrosome Formation cluster_effector Effector Phase cluster_inhibitor This compound TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Execution This compound This compound This compound->RIPK1 Potential Off-Target Inhibition This compound->RIPK3 Potential Off-Target Inhibition This compound->MLKL Inhibition (Primary Target)

Caption: Necroptosis signaling pathway and targets of this compound.

Experimental_Workflow cluster_start Start cluster_validation Off-Target Validation cluster_cellular Cellular Analysis cluster_conclusion Conclusion start Unexpected Cellular Phenotype with this compound invitro In Vitro Kinase Assay (RIPK1 & RIPK3) start->invitro cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa western Western Blot for Phospho-Proteins (p-RIPK1, p-RIPK3, p-MLKL) start->western comparison Comparison with Selective Inhibitors (Nec-1s, GSK'872) start->comparison conclusion Determine Contribution of Off-Target Effects invitro->conclusion cetsa->conclusion western->conclusion comparison->conclusion

Caption: Troubleshooting workflow for this compound off-target effects.

References

addressing GW806742X polypharmacological effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GW806742X. The information is designed to help address the polypharmacological effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a known multi-target inhibitor. Its two primary, well-characterized targets are Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] It acts as an ATP mimetic, binding to the nucleotide-binding site of these proteins.[2]

Q2: What is the known potency of this compound for its primary targets?

A2: The potency of this compound varies for its primary targets. It is significantly more potent against VEGFR2 than MLKL.[1][2]

Q3: What are the known polypharmacological or off-target effects of this compound?

A3: While this compound is a potent inhibitor of MLKL and VEGFR2, it is recognized as having polypharmacological effects.[3] There is evidence to suggest that it may also inhibit other kinases in the necroptosis pathway, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[4][5] This raises the possibility that the observed inhibition of necroptosis by this compound may not be solely due to its interaction with MLKL.[4][5]

Q4: How does the dual inhibition of MLKL and VEGFR2 by this compound impact experimental design?

A4: The dual inhibitory activity of this compound requires careful experimental design to dissect the effects on each pathway. For example, when studying necroptosis (MLKL-mediated), it is crucial to consider the potential confounding effects of VEGFR2 inhibition, especially in cell types where both pathways are active. Researchers should include appropriate controls to distinguish between MLKL- and VEGFR2-dependent effects.

Q5: What are the key signaling pathways affected by this compound?

A5: this compound primarily impacts the necroptosis and VEGFR2 signaling pathways. Necroptosis is a form of programmed cell death initiated by stimuli such as TNF-α, leading to the activation of RIPK1, RIPK3, and subsequent phosphorylation and oligomerization of MLKL.[2][3] VEGFR2 signaling is critical for angiogenesis, cell proliferation, and survival, and is activated by VEGF.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent cellular phenotypes are observed with this compound treatment.

  • Question: Why am I seeing cellular effects that cannot be solely attributed to MLKL or VEGFR2 inhibition?

  • Answer and Troubleshooting Steps: This is likely due to the polypharmacological nature of this compound.

    • Perform a Kinome Scan: To identify other potential off-target kinases, consider running a kinome-wide profiling assay. This will provide a broader view of the inhibitor's selectivity.

    • Use More Selective Inhibitors: As a control, use more selective inhibitors for MLKL (e.g., Necrosulfonamide) and VEGFR2 (e.g., Apatinib) in parallel experiments to confirm that the observed phenotype is specific to the inhibition of one of these targets.

    • Rescue Experiments: If you hypothesize an off-target effect on a specific kinase, perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase. If the phenotype is reversed, it confirms the off-target interaction.

    • Vary the Concentration: Use a concentration range of this compound. At lower concentrations, the effects might be more specific to the higher-affinity target (VEGFR2).

Issue 2: Difficulty in attributing the anti-necroptotic effect of this compound solely to MLKL inhibition.

  • Question: My results suggest that the inhibition of necroptosis by this compound might involve more than just MLKL. How can I investigate this?

  • Answer and Troubleshooting Steps: This is a valid concern, as this compound may also inhibit upstream kinases like RIPK1 and RIPK3.[4][5]

    • Assess Upstream Kinase Activity: Directly measure the phosphorylation status of RIPK1 and RIPK3 in the presence of this compound using Western blotting or specific kinase activity assays.

    • Use Knockout/Knockdown Cells: Employ cell lines with genetic knockout or knockdown of RIPK1 or RIPK3. If this compound still shows an effect in these cells, it is more likely acting on MLKL or other downstream components.

    • In Vitro Kinase Assays: Perform in vitro kinase assays with recombinant RIPK1 and RIPK3 to directly assess the inhibitory potential of this compound on these kinases.

Quantitative Data Summary

CompoundTargetAssay TypeValueReference
This compoundMLKLBinding Affinity (Kd)9.3 µM[1][2][6]
This compoundVEGFR2Inhibitory Concentration (IC50)2 nM[1][2]
This compoundVEGF-induced HUVEC proliferationInhibitory Concentration (IC50)5 nM[1][2]
This compoundTSQ-induced necroptosis in MDFsInhibitory Concentration (IC50)< 50 nM[2]

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity via In Vitro Kinase Assay

This protocol describes a general method to determine the IC50 of this compound against a panel of kinases to assess its selectivity.

  • Reagents and Materials:

    • Recombinant active kinases (e.g., MLKL, VEGFR2, RIPK1, RIPK3, and other kinases of interest)

    • Kinase-specific peptide substrates

    • ATP

    • This compound stock solution (in DMSO)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO).

    • In a 384-well plate, add the kinase, peptide substrate, and this compound dilutions.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each specific kinase.

    • Incubate the plate at 30°C for 1 hour (incubation time may need optimization).

    • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data with the "no inhibitor" control as 100% kinase activity.

    • Plot the normalized data against the log of the this compound concentration and fit the curve using a four-parameter logistic regression to calculate the IC50 value.

Protocol 2: Western Blot for Assessing Necroptosis Pathway Activation

This protocol is for determining the effect of this compound on the phosphorylation of key proteins in the necroptosis pathway.

  • Reagents and Materials:

    • Cell line susceptible to necroptosis (e.g., HT-29, L929)

    • Necroptosis-inducing agent (e.g., TNF-α + Smac mimetic + z-VAD-FMK)

    • This compound

    • Cell lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-RIPK1, anti-RIPK1, anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Induce necroptosis by adding the stimulating agent.

    • After the desired incubation time, wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the level of phosphorylated protein to the total protein for each target.

    • Compare the phosphorylation levels in this compound-treated samples to the vehicle-treated control.

Visualizations

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_execution Execution cluster_inhibitor This compound Inhibition TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL Phospho-MLKL (Oligomerization) MLKL->pMLKL Membrane Membrane Translocation & Pore Formation pMLKL->Membrane Necroptosis Necroptotic Cell Death Membrane->Necroptosis This compound This compound This compound->RIPK1 Potential Off-Target This compound->RIPK3 Potential Off-Target This compound->MLKL Primary Target

Caption: this compound inhibits the necroptosis signaling pathway.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_validation Experimental Validation cluster_analysis Data Analysis & Conclusion Hypothesis Observed phenotype is due to polypharmacology of this compound KinomeScan Kinome Profiling Hypothesis->KinomeScan Controls Use Selective Inhibitors (MLKL & VEGFR2 specific) Hypothesis->Controls Rescue Rescue Experiment with Drug-Resistant Mutant Hypothesis->Rescue Upstream Assess Upstream Kinase Activity (pRIPK1, pRIPK3) Hypothesis->Upstream Analysis Compare results from all experimental arms KinomeScan->Analysis Controls->Analysis Rescue->Analysis Upstream->Analysis Conclusion Deconvolute on-target vs. off-target effects Analysis->Conclusion

Caption: Workflow for investigating this compound polypharmacology.

References

how to minimize GW806742X toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize GW806742X toxicity in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, ATP-mimetic small molecule inhibitor. Its primary targets are Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] It binds to the pseudokinase domain of MLKL, inhibiting necroptosis, a form of programmed cell death.[1][2] Additionally, it shows strong activity against VEGFR2, a key receptor in angiogenesis.[1][3]

Q2: What are the known IC50 and Kd values for this compound?

A2: The inhibitory concentrations and binding affinity of this compound have been determined for its primary targets in specific cell lines.

TargetParameterValueCell Line/SystemReference
MLKLKd9.3 µMIn vitro binding assay[1][2]
NecroptosisIC50< 50 nMMouse Dermal Fibroblasts (MDFs)[1][3]
VEGFR2IC502 nMIn vitro kinase assay[1][3]
VEGF-induced proliferationIC505 nMHuman Umbilical Vein Endothelial Cells (HUVECs)[1][3]
NecroptosisEC501.85 µMFADD-deficient Jurkat cells[1]

Q3: What are the potential sources of this compound toxicity in cell culture?

A3: Toxicity associated with this compound in cell culture can stem from several factors:

  • On-target toxicity: Inhibition of VEGFR2 can impact normal cellular processes, especially in cell types reliant on VEGF signaling for survival and proliferation.

  • Off-target effects: As a kinase inhibitor, this compound may have polypharmacological effects, meaning it could inhibit other kinases beyond MLKL and VEGFR2, leading to unforeseen cytotoxicity.[4]

  • High concentrations: Using concentrations significantly above the effective range can lead to non-specific effects and cell death.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[2]

  • Compound stability and solubility: Poor solubility or degradation of the compound in culture media can lead to inconsistent results and potential toxicity from precipitates or degradation byproducts.[2][5]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiment?

A4: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify the therapeutic window, which is the concentration range that provides the desired biological effect with minimal cytotoxicity.

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with this compound.

Possible Cause Troubleshooting Steps
Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, from nanomolar to low micromolar, to identify the lowest effective concentration with minimal impact on cell viability.
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.[2]
Cell line is particularly sensitive. Some cell lines may be more sensitive to the inhibition of VEGFR2 or potential off-target kinases. Consider using a less sensitive cell line if appropriate for your research question.
Compound precipitation. Visually inspect the culture wells for any signs of precipitation after adding the compound. Ensure the final concentration of this compound does not exceed its solubility limit in your culture medium.

Issue 2: Inconsistent results or lack of expected effect.

Possible Cause Troubleshooting Steps
Sub-optimal inhibitor concentration. Re-evaluate your dose-response curve. The optimal concentration may vary between cell lines and experimental conditions.
Inhibitor degradation. Prepare fresh stock solutions of this compound regularly and store them properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Incorrect experimental setup. Ensure all controls are included (e.g., untreated, vehicle-only, positive control for the expected effect). Verify the seeding density and health of your cells prior to treatment.
Cell culture conditions. Optimize cell culture conditions, including media composition and confluency, as stressed cells may respond differently to drug treatment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines a general method to determine the effective and cytotoxic concentration ranges of this compound for a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (Example using MTT assay): a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible. d. Carefully remove the medium from the wells. e. Add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. c. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Assessing Off-Target Effects using Kinome Profiling

To investigate the specificity of this compound and identify potential off-target kinases that might contribute to toxicity, a kinome-wide profiling assay is recommended.

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.

  • Binding or Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay to measure the interaction of this compound with each kinase in the panel.

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase at the tested concentration. This will allow you to identify any significant off-target interactions.

Signaling Pathway and Experimental Workflow Diagrams

GW806742X_Mechanism_of_Action cluster_necroptosis Necroptosis Pathway cluster_vegfr VEGFR2 Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL RIPK3->Necrosome MLKL->Necrosome pMLKL p-MLKL (Oligomerization & Membrane Translocation) Necrosome->pMLKL CellDeath Necroptotic Cell Death pMLKL->CellDeath VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation This compound This compound This compound->MLKL Inhibits This compound->VEGFR2 Inhibits Dose_Response_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_dilutions Prepare serial dilutions of this compound incubate1->prepare_dilutions treat_cells Treat cells with different concentrations prepare_dilutions->treat_cells incubate2 Incubate for desired exposure time (24-72h) treat_cells->incubate2 add_reagent Add cell viability reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 read_plate Read absorbance/ fluorescence incubate3->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data end End analyze_data->end

References

unexpected experimental results with GW806742X treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected experimental results with GW806742X treatment.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in cell viability at concentrations expected to only inhibit necroptosis. Is this an expected outcome?

A1: While this compound is a known inhibitor of MLKL-mediated necroptosis, it also potently inhibits VEGFR2 with an IC50 of approximately 2 nM.[1][2] If your cell model expresses VEGFR2, this on-target activity could lead to reduced cell proliferation and viability, especially in experiments of longer duration. Additionally, this compound has been described as having polypharmacological effects, meaning it can interact with multiple targets.[3] This could contribute to cytotoxicity through off-target kinase inhibition.[4][5] It is recommended to perform a VEGFR2 inhibition assay or check for VEGFR2 expression in your cell line.

Q2: Our Western blot results show altered phosphorylation of kinases other than MLKL. Is this compound known to have off-target effects?

A2: Yes, this is a possibility. This compound is an ATP-mimetic inhibitor, and this class of compounds can sometimes bind to the ATP-binding site of kinases other than the primary target.[2] There is speculation that this compound might also inhibit the kinase activities of RIPK1 and RIPK3, which are upstream of MLKL in the necroptosis pathway.[4][5] Observing changes in the phosphorylation status of other kinases is a strong indicator of off-target effects.[6] We recommend performing a kinome-wide selectivity screen to identify unintended targets of this compound in your experimental system.

Q3: We are seeing inconsistent results between experimental batches. What could be the cause?

A3: Inconsistent results can stem from issues with compound stability and solubility. This compound is typically dissolved in DMSO to create a stock solution, which should be stored at -20°C for up to one year or -80°C for up to two years.[1] Ensure that fresh DMSO is used, as moisture-absorbing DMSO can reduce solubility.[7] For working solutions, it is crucial to ensure the compound remains solubilized in your cell culture media. Precipitation of the compound will lead to a lower effective concentration and thus, inconsistent results. Always visually inspect for precipitation after dilution into aqueous media.

Q4: How can we confirm that the observed effects are due to MLKL inhibition and not off-target interactions?

A4: To validate the on-target effect of this compound, several control experiments are recommended. A rescue experiment using a drug-resistant mutant of MLKL can be performed. If the observed phenotype is rescued in cells expressing the mutant MLKL, it suggests the effect is on-target. Additionally, using another MLKL inhibitor with a different chemical scaffold, such as necrosulfonamide (B1662192) (NSA), can help to confirm that the phenotype is due to MLKL inhibition.[3] If both compounds produce the same effect, it is more likely to be an on-target phenomenon.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity observed.

  • Possible Cause 1: VEGFR2 Inhibition. Your cells may be sensitive to the inhibition of VEGFR2, a known target of this compound.[1][2]

    • Troubleshooting Step: Test for VEGFR2 expression in your cells via Western blot or qPCR. If present, consider using a more selective MLKL inhibitor or a specific VEGFR2 inhibitor as a positive control for cytotoxicity.

  • Possible Cause 2: Off-Target Kinase Inhibition. this compound may be inhibiting other kinases essential for cell survival.[3][4][5]

    • Troubleshooting Step: Perform a Western blot to check the phosphorylation status of common pro-survival kinases (e.g., Akt, ERK). A change in their phosphorylation could indicate off-target activity.

  • Possible Cause 3: Compound Precipitation. The compound may be precipitating out of solution at the working concentration, leading to localized high concentrations and cell death.

    • Troubleshooting Step: Visually inspect the culture media for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration or a different formulation method.[7]

Issue 2: Lack of necroptosis inhibition.

  • Possible Cause 1: Incorrect Dosing. The concentration of this compound may be too low to effectively inhibit MLKL in your specific cell type and under your experimental conditions.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for necroptosis inhibition in your system. The IC50 for rescuing MDFs from necroptosis is reported to be less than 50 nM.[2]

  • Possible Cause 2: Alternative Cell Death Pathway. The cell death you are observing may not be necroptosis, or a parallel pathway may be activated.

    • Troubleshooting Step: Ensure you are inducing necroptosis correctly (e.g., with TNFα, Smac mimetic, and a pan-caspase inhibitor like Q-VD-OPh).[1] Co-treatment with inhibitors of other cell death pathways (e.g., apoptosis, ferroptosis) can help to dissect the active mechanism.

  • Possible Cause 3: Degraded Compound. The this compound stock solution may have degraded over time.

    • Troubleshooting Step: Use a fresh vial of the compound or prepare a new stock solution. Ensure proper storage conditions are maintained.[1]

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
MLKLKd9.3 µM[1][2][7]
VEGFR2IC502 nM[1][2]
Necroptosis (MDFs)IC50< 50 nM[2]
VEGF-induced HUVEC ProliferationIC505 nM[1][2]

Signaling Pathways and Experimental Workflows

GW806742X_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruits TNFa TNFα TNFa->TNFR1 Binds RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome MLKL MLKL (Inactive) RIPK3->MLKL Phosphorylates MLKL_p MLKL-P (Active) Necroptosis Necroptosis MLKL_p->Necroptosis Triggers This compound This compound This compound->RIPK1 Potential Off-Target This compound->RIPK3 Potential Off-Target This compound->MLKL Inhibits (Primary Target) VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits (On-Target Effect) Proliferation Cell Proliferation VEGFR2->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds

Caption: Signaling pathway of this compound, illustrating its primary and potential off-target effects.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., High Cytotoxicity) Check_VEGFR2 Check VEGFR2 Expression (Western Blot/qPCR) Start->Check_VEGFR2 Check_Off_Target Assess Off-Target Kinase Activity (Phospho-Kinase Array) Start->Check_Off_Target Check_Solubility Verify Compound Solubility Start->Check_Solubility Check_VEGFR2->Check_Off_Target No VEGFR2_Positive VEGFR2 Expressed Check_VEGFR2->VEGFR2_Positive Yes Check_Off_Target->Check_Solubility No Off_Target_Detected Off-Target Effects Detected Check_Off_Target->Off_Target_Detected Yes Solubility_Issue Precipitation Observed Check_Solubility->Solubility_Issue Yes On_Target_Effect Likely On-Target Effect (VEGFR2-mediated) VEGFR2_Positive->On_Target_Effect Off_Target_Conclusion Unexpected Result is Off-Target Off_Target_Detected->Off_Target_Conclusion Artifact_Conclusion Result is an Artifact Solubility_Issue->Artifact_Conclusion Use_Selective_Inhibitor Action: Use More Selective MLKL Inhibitor On_Target_Effect->Use_Selective_Inhibitor Kinome_Screen Action: Perform Kinome Screen Off_Target_Conclusion->Kinome_Screen Reformulate Action: Reformulate or Adjust Concentration Artifact_Conclusion->Reformulate

Caption: A logical workflow for troubleshooting unexpected results with this compound treatment.

Experimental Protocols

Protocol 1: Necroptosis Induction and Inhibition Assay

  • Cell Plating: Seed mouse dermal fibroblasts (MDFs) or another cell line of interest in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh DMSO. Create a serial dilution of this compound in cell culture media to achieve final concentrations ranging from 1 nM to 10 µM.

  • Pre-treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 1-2 hours.

  • Necroptosis Induction: Prepare a necroptosis induction cocktail. A common combination is TNFα (1 ng/mL), a Smac mimetic (e.g., 500 nM Compound A), and a pan-caspase inhibitor (e.g., 10 µM Q-VD-OPh).[1]

  • Treatment: Add the necroptosis induction cocktail to the wells already containing this compound or the vehicle.

  • Incubation: Incubate the plate for 12-24 hours, or for a time previously determined to be optimal for necroptosis induction in your cell line.

  • Viability Measurement: Assess cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release (a marker of necrotic cell death) using a CytoTox-ONE™ Homogeneous Membrane Integrity Assay.

  • Data Analysis: Normalize the viability data to the untreated control wells. Plot the percentage of viability against the log concentration of this compound and calculate the IC50 value, which represents the concentration at which 50% of necroptotic cell death is inhibited.

Protocol 2: Western Blot for MLKL Phosphorylation

  • Cell Treatment: Plate and treat cells with the necroptosis induction cocktail with and without this compound as described in Protocol 1. A 1-hour treatment with the induction cocktail is often sufficient to see MLKL phosphorylation.

  • Cell Lysis: After treatment, place the plate on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLKL (e.g., anti-phospho-MLKL Ser358). Also, probe a separate blot or strip and re-probe the same blot for total MLKL and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A successful inhibition by this compound should show a decrease in the ratio of phosphorylated MLKL to total MLKL compared to the vehicle-treated, necroptosis-induced sample.

References

improving GW806742X stability in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GW806742X in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, ATP-mimetic small molecule inhibitor. Its primary targets are Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] It binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM and inhibits VEGFR2 with an IC50 of 2 nM.[1][3]

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used to inhibit necroptosis, a form of programmed cell death.[1][4] By inhibiting MLKL, it prevents the translocation of this protein to the plasma membrane, a critical step in the execution of necroptosis.[1][3] It is also used to study angiogenesis and other VEGFR2-mediated signaling pathways.[1]

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).[4] A stock solution of 10 mM in DMSO is a common starting point.[1] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween 80 are often required.[4]

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is crucial for maintaining the stability of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years
Stock Solution (in DMSO)-20°CUp to 1 month[4]
Stock Solution (in DMSO)-80°CUp to 1 year[4]

Note: To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Visible precipitate or cloudiness in the cell culture medium after adding the compound.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes and Solutions:

CauseExplanationRecommended Solution
Low Aqueous Solubility This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.1. Decrease Final Concentration: The intended concentration may exceed its solubility limit. Perform a dose-response experiment to determine the optimal soluble concentration. 2. Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
"Solvent Shock" Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" of solution due to the abrupt change in solvent polarity.1. Use an Intermediate Dilution: First, dilute the high-concentration DMSO stock to a lower concentration with pre-warmed media. Then, add this intermediate dilution to the final volume of media. 2. Slow Addition: Add the stock solution slowly to the vortex of the media being gently agitated.
Media Composition Components in the media, such as proteins and salts in fetal bovine serum (FBS), can interact with the compound and affect its solubility.1. Test in Simpler Media: Assess solubility in a simpler medium like serum-free medium or phosphate-buffered saline (PBS) to see if serum components are the issue. 2. Filter Sterilization: If a fine precipitate is observed, you may filter the final working solution through a 0.22 µm syringe filter before adding it to the cells. However, be aware that this may reduce the effective concentration of the compound.
Issue 2: Loss of this compound Activity Over Time in Experiments

Symptoms:

  • Initial biological effect is observed, but it diminishes over the course of a long-term experiment (e.g., >24 hours).

  • Inconsistent results between experiments.

Possible Causes and Solutions:

CauseExplanationRecommended Solution
Chemical Instability in Aqueous Media Small molecules can be susceptible to hydrolysis or oxidation in aqueous environments, especially at 37°C over extended periods.1. Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared medium containing this compound every 24-48 hours. 2. Perform a Stability Test: To quantify the stability in your specific medium, you can perform a time-course experiment. Incubate the compound in the medium at 37°C and measure its concentration at different time points using HPLC.
Photodegradation Exposure to light, especially UV light, can degrade some chemical compounds.1. Protect from Light: Prepare and store solutions in amber vials or tubes wrapped in aluminum foil. 2. Minimize Light Exposure During Experiments: Keep cell culture plates or other experimental setups protected from direct light as much as possible.
Adsorption to Plasticware Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the solution.1. Use Low-Binding Plastics: Utilize low-protein-binding plates and tubes where possible. 2. Pre-treatment of Plasticware: In some cases, pre-incubating the plasticware with a solution of a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetAssay TypeValue
MLKLDissociation Constant (Kd)9.3 µM[1][3]
VEGFR2IC502 nM[1][3]
Necroptosis Inhibition (in MDFs)IC50< 50 nM[3]
VEGF-induced HUVEC ProliferationIC505 nM[1]

Experimental Protocols

Protocol 1: In Vitro Necroptosis Inhibition Assay

This protocol describes a general method to assess the inhibition of necroptosis in a cell line known to be susceptible to this form of cell death (e.g., HT-29, L929).

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after overnight incubation.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours.

  • Induction of Necroptosis: Prepare a necroptosis-inducing cocktail. A common combination is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM) to block apoptosis and drive the cells towards necroptosis.[5]

  • Incubation: Add the necroptosis-inducing cocktail to the wells and incubate for a period determined by your cell line's response time (typically 6-24 hours).

  • Assessment of Cell Viability: Measure cell viability using a suitable assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the supernatant, which is an indicator of cell death.

  • Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a dose-response curve to determine the IC50 of this compound for necroptosis inhibition.

Protocol 2: VEGFR2 Kinase Assay (ELISA-based)

This protocol outlines a general method for measuring the direct inhibitory effect of this compound on VEGFR2 kinase activity.[2]

  • Plate Coating: Use a 96-well plate pre-coated with a substrate for VEGFR2 kinase.

  • Inhibitor Addition: Add serial dilutions of this compound in kinase assay buffer to the wells. Include a positive control (a known VEGFR2 inhibitor) and a negative control (vehicle).

  • Kinase Reaction: Add recombinant human VEGFR2 kinase and ATP to the wells to initiate the phosphorylation of the substrate. Incubate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Add a specific antibody that recognizes the phosphorylated substrate, typically conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Measurement: Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Necroptosis_Pathway cluster_membrane Plasma Membrane TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment TNFa TNFa TNFa->TNFR1 Binding RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL P-MLKL Phospho-MLKL MLKL->P-MLKL Necrosome->MLKL Phosphorylation Necroptosis Necroptosis P-MLKL->Necroptosis Membrane Translocation & Pore Formation This compound This compound This compound->MLKL Inhibition

Caption: Necroptosis Signaling Pathway and the inhibitory action of this compound on MLKL.

VEGFR2_Signaling_Pathway cluster_membrane_vegfr Plasma Membrane VEGFR2 VEGFR2 P-VEGFR2 Phospho-VEGFR2 VEGFR2->P-VEGFR2 Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ P-VEGFR2->PLCg PI3K PI3K P-VEGFR2->PI3K RAS RAS P-VEGFR2->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival GW806742X_vegfr This compound GW806742X_vegfr->VEGFR2 Inhibition

Caption: Simplified VEGFR2 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock Pre_treatment Pre-treat cells with this compound Prepare_Stock->Pre_treatment Cell_Culture Culture Cells Cell_Culture->Pre_treatment Induce_Necroptosis Induce Necroptosis Pre_treatment->Induce_Necroptosis Incubate Incubate Induce_Necroptosis->Incubate Assess_Viability Assess Cell Viability Incubate->Assess_Viability Analyze_Data Analyze Data & Determine IC50 Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for an in vitro necroptosis inhibition assay.

References

Technical Support Center: Protocol Refinement for Consistent Results with GW806742X

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW806742X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in experiments involving the dual MLKL and VEGFR2 inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, ATP-mimetic small molecule inhibitor. Its primary targets are:

  • Mixed Lineage Kinase Domain-Like protein (MLKL): this compound binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM.[1][2] This interaction prevents the membrane translocation of MLKL, a crucial step in the execution of necroptosis, a form of programmed cell death.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): this compound also exhibits potent inhibitory activity against VEGFR2 with an IC50 of 2 nM.[1]

Q2: What are the key cellular pathways modulated by this compound?

A2: this compound primarily modulates the necroptosis signaling pathway . By inhibiting MLKL, it blocks the final execution step of this cell death cascade. Due to its activity against VEGFR2, it can also impact angiogenesis and related signaling pathways.

Q3: I am observing inconsistent inhibition of necroptosis with this compound. What could be the reason?

A3: Inconsistent results can stem from several factors. A critical consideration is the potential for polypharmacology or off-target effects. While this compound is a known MLKL inhibitor, some evidence suggests it may also inhibit the kinase activities of RIPK1 and RIPK3 , upstream components of the necrosome. This could lead to variability depending on the specific cellular context and the relative importance of these kinases in driving necroptosis in your model system. Refer to the troubleshooting guide for a more detailed breakdown of potential issues and solutions.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal stability, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, aliquoted stock solutions should be stored at -20°C for up to one year, or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Inhibitory Potency of this compound

TargetParameterValueCell Line/SystemReference
MLKLKd9.3 µMIn vitro binding assay[1][2]
VEGFR2IC502 nMIn vitro kinase assay[1]
NecroptosisIC50< 50 nMMouse Dermal Fibroblasts (TSQ-induced)
VEGF-induced proliferationIC505 nMHUVECs[1]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

AssayCell TypeRecommended Concentration RangeNotes
Necroptosis InhibitionVarious10 nM - 1 µMTitration is recommended to determine the optimal concentration for your specific cell line and stimulus.
VEGFR2 InhibitionEndothelial Cells1 nM - 100 nMDependent on the specific endpoint being measured (e.g., proliferation, migration).

Signaling Pathway Diagram

The following diagram illustrates the canonical necroptosis signaling pathway and the points of inhibition by this compound and other common inhibitors.

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_execution Execution cluster_inhibitors Inhibitors TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 Necrosome (RIPK1-RIPK3) Necrosome (RIPK1-RIPK3) RIPK1->Necrosome (RIPK1-RIPK3) activates RIPK3 RIPK3 RIPK3->Necrosome (RIPK1-RIPK3) MLKL MLKL Necrosome (RIPK1-RIPK3)->MLKL phosphorylates p-MLKL (Oligomerization) p-MLKL (Oligomerization) MLKL->p-MLKL (Oligomerization) Membrane Translocation Membrane Translocation p-MLKL (Oligomerization)->Membrane Translocation Necroptosis Necroptosis Membrane Translocation->Necroptosis Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1 GSK'872 GSK'872 GSK'872->RIPK3 GW806742X_RIPK This compound (potential off-target) GW806742X_RIPK->RIPK1 GW806742X_RIPK->RIPK3 GW806742X_MLKL This compound (primary target) GW806742X_MLKL->MLKL

Caption: Necroptosis signaling pathway with points of inhibition.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent Inhibition of Necroptosis Start->Inconsistent_Results Check_Reagents Verify Reagent Quality and Concentration Inconsistent_Results->Check_Reagents First Optimize_Assay Optimize Assay Parameters Inconsistent_Results->Optimize_Assay Second Investigate_Off_Target Investigate Potential Off-Target Effects Inconsistent_Results->Investigate_Off_Target Third Reagent_QC Check this compound stock concentration and integrity of necroptosis inducers. Check_Reagents->Reagent_QC Dose_Response Perform a dose-response curve (e.g., 10 nM to 10 µM). Optimize_Assay->Dose_Response Compare_Inhibitors Compare with other necroptosis inhibitors (e.g., Necrostatin-1 for RIPK1, GSK'872 for RIPK3). Investigate_Off_Target->Compare_Inhibitors Conclusion Consistent Results Reagent_QC->Conclusion Incubation_Time Optimize pre-incubation time with This compound and stimulus duration. Dose_Response->Incubation_Time Cell_Health Ensure consistent cell density, passage number, and health. Incubation_Time->Cell_Health Cell_Health->Conclusion Western_Blot_Analysis Analyze phosphorylation of RIPK1, RIPK3, and MLKL in the presence of this compound. Compare_Inhibitors->Western_Blot_Analysis Western_Blot_Analysis->Conclusion

Caption: Troubleshooting workflow for inconsistent results.

Issue: Inconsistent or weaker-than-expected inhibition of necroptosis.

  • Potential Cause 1: Reagent Quality and Concentration.

    • Troubleshooting Step: Verify the concentration and integrity of your this compound stock solution. Ensure that the necroptosis-inducing stimuli (e.g., TNF-α, Smac mimetic, pan-caspase inhibitor) are active and used at their optimal concentrations.

  • Potential Cause 2: Suboptimal Assay Conditions.

    • Troubleshooting Step:

      • Dose-Response: Perform a comprehensive dose-response curve for this compound (e.g., from 10 nM to 10 µM) to determine the optimal inhibitory concentration in your specific cell line.

      • Incubation Time: Optimize the pre-incubation time with this compound before adding the necroptotic stimulus, as well as the total duration of the stimulus.

  • Potential Cause 3: Cell Line Variability.

    • Troubleshooting Step: Ensure consistency in cell culture conditions, including cell density at the time of treatment, passage number, and overall cell health. Different cell lines may exhibit varying sensitivity to necroptosis induction and inhibition.

  • Potential Cause 4: Off-Target Effects of this compound.

    • Troubleshooting Step:

      • Comparative Analysis: Compare the inhibitory profile of this compound with more specific inhibitors of the necroptosis pathway, such as Necrostatin-1 (RIPK1 inhibitor) and GSK'872 (RIPK3 inhibitor).

      • Biochemical Analysis: Perform a Western blot to analyze the phosphorylation status of RIPK1, RIPK3, and MLKL in the presence of this compound. If this compound inhibits the phosphorylation of RIPK1 or RIPK3 in addition to MLKL, it suggests off-target activity.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the efficacy of this compound.

Protocol 1: Western Blot for Phosphorylated MLKL (p-MLKL)

This protocol is for detecting the activated form of MLKL, a key indicator of necroptosis.

Materials:

  • Cells cultured in appropriate plates.

  • This compound and necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (5% BSA in TBST).

  • Primary antibody against phospho-MLKL (e.g., Ser358).

  • Primary antibody against total MLKL and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat with desired concentrations of this compound for 1-2 hours. Induce necroptosis with appropriate stimuli for the determined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MLKL (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total MLKL and a loading control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells cultured in a 96-well plate.

  • This compound and necroptosis-inducing agents.

  • LDH cytotoxicity assay kit.

  • Lysis buffer (provided in the kit for maximum LDH release control).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat with a range of this compound concentrations. Induce necroptosis.

  • Controls: Include the following controls on the same plate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the experiment.

    • Vehicle control: Cells treated with the solvent used for this compound.

    • Medium background: Wells with culture medium but no cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Experimental Workflow Diagram

The following diagram outlines a general workflow for assessing the inhibitory effect of this compound on necroptosis.

Experimental_Workflow Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Pre-treatment Pre-treat with this compound (Dose-Response) Cell_Culture->Pre-treatment Induce_Necroptosis Induce Necroptosis (e.g., TNF-alpha + Smac mimetic + z-VAD-FMK) Pre-treatment->Induce_Necroptosis Incubation Incubate for Optimized Duration Induce_Necroptosis->Incubation Endpoint_Assay Choose Endpoint Assay Incubation->Endpoint_Assay LDH_Assay LDH Cytotoxicity Assay Endpoint_Assay->LDH_Assay Cell Death Western_Blot Western Blot for p-MLKL Endpoint_Assay->Western_Blot Signaling Data_Analysis_LDH Calculate % Cytotoxicity LDH_Assay->Data_Analysis_LDH Data_Analysis_WB Quantify Band Intensities Western_Blot->Data_Analysis_WB Conclusion Determine IC50 and Confirm Mechanism Data_Analysis_LDH->Conclusion Data_Analysis_WB->Conclusion

Caption: General experimental workflow for necroptosis inhibition studies.

References

identifying and mitigating GW806742X non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW806742X. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential non-specific binding of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] It acts as an ATP mimetic, binding to the ATP-binding site of these proteins.[2]

Q2: What is the reported binding affinity of this compound for its primary targets?

A2: The binding affinity of this compound differs significantly between its two primary targets. It binds to the MLKL pseudokinase domain with a dissociation constant (Kd) of 9.3 µM.[1][2][3] In contrast, it shows much higher potency against VEGFR2 with a half-maximal inhibitory concentration (IC50) of 2 nM.[1][2][3]

Q3: What are the potential off-target effects of this compound?

A3: Due to its nature as a kinase inhibitor, this compound has the potential for polypharmacological effects, meaning it may bind to other kinases besides MLKL and VEGFR2.[4][5] Some evidence suggests that this compound might also inhibit the kinase activities of RIPK1 and RIPK3, which are upstream of MLKL in the necroptosis pathway.[6] This is a critical consideration when interpreting experimental results related to necroptosis inhibition.

Q4: How can I be sure that the observed phenotype in my experiment is due to the inhibition of my intended target?

A4: This is a crucial question in pharmacology. To increase confidence in your results, consider the following:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect to minimize the engagement of off-targets.

  • Use structurally distinct inhibitors: Confirm your findings with other inhibitors that target the same protein but have a different chemical structure.

  • Perform rescue experiments: If possible, transfect cells with a drug-resistant mutant of your target kinase. This should rescue the on-target effects but not the off-target effects.

  • Conduct orthogonal assays: Use different experimental methods to measure the same endpoint.

Data Presentation

Table 1: Reported Potency of this compound Against Known Targets

TargetParameterValueReference(s)
MLKLKd9.3 µM[1][2][3]
VEGFR2IC502 nM[1][2][3]
VEGF-induced HUVEC proliferationIC505 nM[2][3]
TSQ-induced necroptosis in MDFsIC50< 50 nM[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in my kinase assay.

High variability in IC50 values is a common issue. Here’s a systematic approach to troubleshoot:

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.
Compound Solubility and Stability Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound in the final assay conditions. Ensure the compound is stable in the assay buffer over the course of the experiment.
Variable Enzyme Activity Aliquot the kinase upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Ensure the kinase is used within its linear activity range.
ATP Concentration For in-vitro assays, the ATP concentration is a critical factor. An inhibitor that appears potent in a low-ATP assay may be less effective in the high-ATP environment of a cell.[7]
Edge Effects Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. If you must use them, ensure proper plate sealing and incubation conditions.[7]

Issue 2: High background signal or suspected non-specific binding in my cellular assay.

High background can mask the true effect of this compound. Consider these strategies to reduce non-specific binding:

Mitigation StrategyDescription
Adjust Buffer Conditions Modifying the pH or increasing the salt concentration (e.g., NaCl) of your buffer can help reduce charge-based non-specific interactions.
Use Blocking Agents Add Bovine Serum Albumin (BSA) to your buffer and sample solutions. BSA can shield the analyte from non-specific interactions with surfaces.[8]
Add Non-ionic Surfactants Including a low concentration of a non-ionic surfactant like Tween 20 can disrupt hydrophobic interactions that may cause non-specific binding.[8]
Include Proper Controls Always include a "no primary antibody" control in immunoassays and a "vehicle-only" (e.g., DMSO) control in all experiments to determine the baseline background signal.

Experimental Protocols

Here are detailed methodologies for key experiments to identify and characterize the binding of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.

Materials:

  • Purified recombinant kinases (e.g., MLKL, VEGFR2, RIPK1, RIPK3)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

  • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC₅₀.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify and quantify the direct binding of a compound to its target in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Cultured cells expressing the target protein(s)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • PCR tubes or a 96-well PCR plate

  • Thermocycler

  • Western blotting reagents and equipment

Procedure:

  • Culture cells to ~80-90% confluency.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative protein analysis methods.

  • Generate a thermal melt curve by plotting the amount of soluble protein against the temperature. A shift in the melt curve in the presence of this compound indicates direct target engagement.

Protocol 3: Kinobeads Pulldown Assay

This chemical proteomics approach allows for the identification of kinase targets of a compound from a complex cell lysate.

Materials:

  • Cell lysate

  • Kinobeads (broad-spectrum kinase inhibitors immobilized on sepharose beads)

  • This compound stock solution

  • Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)

  • Wash buffer

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS equipment and software

Procedure:

  • Prepare cell lysates from control and this compound-treated cells.

  • Incubate the lysates with kinobeads to allow for the binding of kinases.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Digest the eluted proteins into peptides using trypsin.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins from the MS/MS data. By comparing the protein profiles from control and this compound-treated samples, you can identify kinases that are competed off the beads by this compound, indicating they are potential targets.

Mandatory Visualizations

G cluster_0 Necroptosis Signaling Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL (Target) RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis GW806742X_MLKL This compound GW806742X_MLKL->MLKL Inhibits GW806742X_OffTarget This compound (Potential Off-Target) GW806742X_OffTarget->RIPK1 Inhibits? GW806742X_OffTarget->RIPK3 Inhibits?

Caption: Necroptosis pathway showing the primary target (MLKL) and potential off-targets (RIPK1, RIPK3) of this compound.

G cluster_1 Workflow for Identifying Off-Target Binding Start Start: Suspected Off-Target Effect Kinase_Profiling In Vitro Kinase Profiling (Protocol 1) Start->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA - Protocol 2) Start->CETSA Chemical_Proteomics Chemical Proteomics (e.g., Kinobeads - Protocol 3) Start->Chemical_Proteomics Validate Validate Hits with Orthogonal Assays Kinase_Profiling->Validate CETSA->Validate Chemical_Proteomics->Validate End End: Confirmed On/Off-Target Profile Validate->End

Caption: Experimental workflow for identifying and validating the on- and off-target profile of this compound.

Caption: A logical workflow for troubleshooting high background signals potentially caused by non-specific binding.

References

dealing with batch-to-batch variability of GW806742X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of GW806742X, with a particular focus on managing potential batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-mimetic small molecule inhibitor. It has two primary targets:

  • Mixed Lineage Kinase Domain-Like protein (MLKL): this compound binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM.[1][2][3][4][5][6] This interaction inhibits MLKL's membrane translocation, a critical step in the necroptosis cell death pathway.[1][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): It exhibits strong activity against VEGFR2 with an IC50 of 2 nM.[1][3]

Due to its dual activity, this compound is a valuable tool for studying necroptosis and angiogenesis.[3]

Q2: My experimental results with a new batch of this compound are different from my previous experiments. What could be the cause?

Discrepancies in results between different batches of a small molecule inhibitor can stem from several factors, collectively known as batch-to-batch variability. Potential causes include:

  • Purity Differences: The percentage of the active compound may vary between batches.

  • Presence of Impurities: Different synthetic routes or purification processes can lead to the presence of unique impurities, which may have their own biological activities or interfere with the activity of this compound.[7][8]

  • Polymorphism: The compound may exist in different crystalline forms with varying solubility and bioavailability.

  • Degradation: Improper storage or handling can lead to the degradation of the compound.[9]

It is crucial to implement quality control checks for each new batch to ensure consistency.

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

Proper preparation and storage are critical for maintaining the integrity of this compound.

Stock Solution Preparation:

  • The recommended solvent for preparing stock solutions is high-purity Dimethyl Sulfoxide (DMSO).[2][10]

  • Prepare a high-concentration stock solution (e.g., 10 mM) from which working solutions can be prepared by serial dilution.[10]

Storage Recommendations:

  • Solid Compound: Store at -20°C for up to 3 years.[2]

  • Stock Solutions in DMSO: Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1][9] Store at -80°C for up to 1 year or at -20°C for up to 1 month.[2]

  • General Handling: Allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize water condensation. Protect from light.[9]

Storage ConditionSolid this compoundThis compound in DMSO
Temperature -20°C-80°C or -20°C
Duration Up to 3 years[2]Up to 1 year at -80°C, up to 1 month at -20°C[2]
Handling Keep tightly sealed.Aliquot to avoid freeze-thaw cycles.[1][9]

Q4: I'm observing low potency or inconsistent results in my cell-based assays. What are the potential reasons?

Several factors can contribute to discrepancies in cell-based assay performance:

  • Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.[11]

  • High ATP Concentration: In ATP-competitive inhibitors like this compound, the high intracellular ATP levels can compete with the inhibitor for binding to the target kinase, leading to a higher apparent IC50 value compared to biochemical assays.[11]

  • Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective intracellular concentration.[11]

  • Protein Binding: The inhibitor may bind to plasma proteins in the culture medium or other cellular components, reducing the free concentration available to interact with the target.[11]

  • Inhibitor Instability: The compound may be metabolized by cellular enzymes or degrade in the culture medium over the course of the experiment.[11]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Batches

If you observe a significant shift in the IC50 value of this compound with a new batch, a systematic approach is necessary to identify the cause.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Purity & Identity Verification cluster_2 Solubility & Stability Assessment cluster_3 Experimental Controls cluster_4 Resolution start Inconsistent IC50 with new batch purity_check Perform Analytical QC on both batches (LC-MS, NMR) start->purity_check First Step compare_data Compare purity and spectral data purity_check->compare_data solubility_test Check solubility in DMSO compare_data->solubility_test If purity is similar adjust_concentration Adjust concentration based on purity compare_data->adjust_concentration If purity differs stability_test Assess stability in assay medium solubility_test->stability_test side_by_side Run head-to-head comparison of old and new batch stability_test->side_by_side dose_response Generate full dose-response curves side_by_side->dose_response contact_supplier Contact supplier with data dose_response->contact_supplier If discrepancy persists new_batch Source a new batch contact_supplier->new_batch

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Steps:

  • Analytical Verification: If possible, perform analytical chemistry techniques to compare the old and new batches. High-Performance Liquid Chromatography (HPLC) can assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the identity and structure of the compound.[2][12]

  • Solubility Check: Ensure both batches dissolve completely in DMSO at the desired stock concentration. Incomplete dissolution can lead to inaccurate dosing.

  • Head-to-Head Comparison: In the same experiment, test both the old and new batches side-by-side. This will help to rule out other experimental variables.

  • Dose-Response Curve: Generate a full dose-response curve for both batches to accurately determine and compare their IC50 values.

  • Contact Supplier: If a significant discrepancy is confirmed, contact the supplier and provide them with your comparative data.

Issue 2: Compound Precipitation in Aqueous Solutions

This compound, like many small molecule inhibitors, has poor water solubility. Precipitation in your assay medium can lead to inaccurate results.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, to avoid solvent effects and precipitation.[10]

  • Solubility in Assay Medium: Before your experiment, perform a visual check by preparing the highest concentration of your working solution and observing it for any signs of precipitation over time.

  • Use of Excipients: For in vivo studies or particularly challenging in vitro assays, formulation with excipients like PEG300, Tween-80, or cyclodextrins may be necessary to improve solubility.[2][4]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can sometimes improve solubility.[10]

Key Experimental Protocols

Protocol 1: Quality Control of Incoming this compound Batches

Objective: To ensure the purity and identity of new batches of this compound.

Methodology: HPLC-MS Analysis

  • Sample Preparation:

    • Accurately weigh a small amount of the solid compound from the new and a previously validated "gold standard" batch.

    • Dissolve in an appropriate solvent (e.g., acetonitrile (B52724) or DMSO) to a final concentration of 1 mg/mL.

  • HPLC Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: A typical gradient might be 5% to 95% Solvent B over 15 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound.

  • Mass Spectrometry Analysis:

    • Couple the HPLC output to a mass spectrometer.

    • Acquire data in positive ion mode and look for the [M+H]+ ion corresponding to the molecular weight of this compound (573.55 g/mol ).[2]

  • Data Analysis:

    • Compare the retention time and the mass spectrum of the new batch to the gold standard.

    • Integrate the peak areas from the HPLC chromatogram to determine the purity of the new batch.

ParameterSpecificationPurpose
Purity (HPLC) ≥98%To quantify the amount of active compound.
Identity (MS) [M+H]+ matches theoreticalTo confirm the correct compound is present.
Appearance White to off-white solidVisual inspection for degradation.
Protocol 2: In Vitro Necroptosis Inhibition Assay

Objective: To determine the IC50 of this compound in a cell-based necroptosis assay.

Methodology:

  • Cell Culture: Plate mouse dermal fibroblasts (MDFs) or another suitable cell line in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.[1][4]

  • Treatment:

    • Pre-treat the cells with the various concentrations of this compound for 1-2 hours.

    • Induce necroptosis using a combination of TNF-α (e.g., 1 ng/mL), a Smac mimetic (e.g., 500 nM Compound A), and a pan-caspase inhibitor (e.g., 10 µM Q-VD-OPh).[1][4] Include appropriate controls (untreated, vehicle control, and induced necroptosis without inhibitor).

  • Incubation: Incubate for a period sufficient to induce cell death (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or by measuring lactate (B86563) dehydrogenase (LDH) release.

  • Data Analysis:

    • Normalize the data to the positive (induced necroptosis) and negative (untreated) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

G cluster_0 Necroptosis Signaling Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Membrane Translocation pMLKL->Membrane CellDeath Necroptotic Cell Death Membrane->CellDeath This compound This compound This compound->MLKL Inhibition

Caption: Simplified signaling pathway of TNF-α induced necroptosis and the point of inhibition by this compound.

G cluster_0 Experimental Workflow: Cell-Based Assay start Plate Cells prepare_compound Prepare this compound Serial Dilutions start->prepare_compound pretreat Pre-treat cells with this compound start->pretreat prepare_compound->pretreat induce Induce Necroptosis (e.g., TNF-α/Smac mimetic/Q-VD-OPh) pretreat->induce incubate Incubate (e.g., 24h) induce->incubate measure_viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure_viability analyze Analyze Data (Calculate IC50) measure_viability->analyze

Caption: General experimental workflow for determining the IC50 of this compound in a cell-based necroptosis assay.

References

Technical Support Center: Optimizing GW806742X Incubation Time for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW806742X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the maximal inhibitory effect of this compound, a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4][5]

This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to facilitate successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-mimetic small molecule inhibitor.[1][2] It targets the pseudokinase domain of MLKL, preventing its translocation to the cell membrane and thereby inhibiting necroptotic cell death.[1][2][4] Additionally, it potently inhibits the kinase activity of VEGFR2, a key receptor in angiogenesis.[1][2][3]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific target being investigated. For inhibiting necroptosis in mouse dermal fibroblasts, an IC50 of less than 50 nM has been reported.[1][2] For inhibiting VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), the IC50 is approximately 5 nM.[1][2] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific experimental system.[1][6]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[6] When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.

Q4: Is a pre-incubation step necessary for this compound?

A4: While not always explicitly stated for this compound, a pre-incubation step is often recommended for kinase inhibitors, especially to allow for the detection of slow-binding inhibitors. A pre-incubation of the inhibitor with the cells before adding the stimulus (e.g., TNF-α for necroptosis or VEGF for angiogenesis) can ensure that the inhibitor has reached its target and established equilibrium. A pre-incubation time of 30 minutes to 2 hours is a common starting point.

Q5: What are the primary signaling pathways inhibited by this compound?

A5: this compound primarily inhibits the necroptosis signaling pathway by targeting MLKL and the angiogenesis signaling pathway by targeting VEGFR2.

Signaling Pathways

Below are diagrams illustrating the points of inhibition by this compound in the necroptosis and VEGFR2 signaling pathways.

Necroptosis_Pathway TNFR TNFR1 Complex_I Complex I TNFR->Complex_I TNF-α TRADD TRADD RIPK1 RIPK1 Necrosome Necrosome (Complex IIb) RIPK1->Necrosome Complex_I->RIPK1 RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane_Translocation Membrane Translocation pMLKL->Membrane_Translocation Necroptosis Necroptosis Membrane_Translocation->Necroptosis This compound This compound This compound->MLKL

Caption: Necroptosis signaling pathway and the inhibitory action of this compound on MLKL.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K RAS RAS pVEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->VEGFR2

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Time-Course Experiment to Determine Optimal Incubation Time

To determine the optimal incubation time for maximal inhibition of MLKL or VEGFR2 phosphorylation, a time-course experiment is essential. The following protocol provides a general framework that should be optimized for your specific cell line and experimental conditions.

Objective:

To identify the incubation time at which this compound achieves its maximal inhibitory effect on the phosphorylation of its target (p-MLKL or p-VEGFR2).

Materials:
  • Cells expressing MLKL and RIPK3 (for necroptosis assay) or VEGFR2 (for angiogenesis assay).

  • Complete cell culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Stimulus:

    • For necroptosis: TNF-α, SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).

    • For angiogenesis: VEGF.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE equipment and reagents.

  • Western blot equipment and reagents.

  • Primary antibodies: anti-p-MLKL, anti-total-MLKL, anti-p-VEGFR2, anti-total-VEGFR2.

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Methodology:
  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Inhibitor Pre-incubation (Time Course):

    • Prepare working solutions of this compound in complete cell culture medium at a concentration known to be effective (e.g., 5-10 times the IC50).

    • Prepare a vehicle control (medium with the same final DMSO concentration).

    • Remove the medium from the cells and replace it with the this compound or vehicle solutions.

    • Incubate for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Stimulation:

    • After each pre-incubation time point, add the appropriate stimulus to the wells (except for the unstimulated control).

    • Incubate for a fixed, short period sufficient to induce robust phosphorylation of the target protein (e.g., 15-30 minutes for VEGFR2 phosphorylation, 4-8 hours for MLKL phosphorylation). This stimulation time should be determined in preliminary experiments.

  • Cell Lysis:

    • Following stimulation, immediately place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the phosphorylated target protein (p-MLKL or p-VEGFR2) and a loading control.

    • Subsequently, you can strip the membrane and re-probe for the total target protein (total MLKL or total VEGFR2) to confirm that the inhibitor is not affecting total protein levels.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein and the loading control using densitometry software.

    • Normalize the phosphorylated protein signal to the loading control.

    • Plot the normalized phosphorylated protein levels against the pre-incubation time for both the vehicle-treated and this compound-treated samples.

    • The optimal incubation time is the point at which the maximal inhibition of phosphorylation by this compound is observed.

Experimental Workflow Diagram

Time_Course_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Inhibitor Add this compound or Vehicle Control Incubate_24h->Add_Inhibitor Time_Points Incubate for Various Time Points (0.5h, 1h, 2h, 4h, 8h, 12h, 24h) Add_Inhibitor->Time_Points Add_Stimulus Add Stimulus (e.g., TNF-α or VEGF) Time_Points->Add_Stimulus Incubate_Short Incubate for a Fixed, Short Period Add_Stimulus->Incubate_Short Lyse_Cells Lyse Cells and Collect Supernatant Incubate_Short->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein Western_Blot Western Blot for p-Target, Total Target, and Loading Control Quantify_Protein->Western_Blot Analyze_Data Analyze Data and Determine Optimal Incubation Time Western_Blot->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining the optimal incubation time of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak inhibition observed 1. Suboptimal incubation time: The inhibitor may not have had enough time to reach its target and exert its effect. 2. Incorrect inhibitor concentration: The concentration used may be too low for the specific cell line. 3. Inhibitor instability: The compound may be degrading in the cell culture medium over time.1. Perform the time-course experiment as described above to determine the optimal incubation time. 2. Perform a dose-response experiment to identify the optimal concentration. 3. For long incubation times (>24 hours), consider refreshing the medium with a fresh inhibitor.
High background signal 1. Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. 2. Insufficient blocking: The membrane may not have been blocked adequately.1. Titrate the antibody concentration and increase the number of washes. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
Inconsistent results between replicates 1. Uneven cell seeding: Variations in cell number per well can lead to different responses. 2. Pipetting errors: Inaccurate pipetting of the inhibitor or stimulus. 3. Edge effects in multi-well plates: Wells on the edge of the plate may behave differently due to evaporation.1. Ensure a single-cell suspension before seeding and mix the plate gently after seeding. 2. Use calibrated pipettes and ensure proper technique. 3. Avoid using the outer wells of the plate for critical experiments, or fill them with PBS to minimize evaporation from adjacent wells.
High cell toxicity 1. High inhibitor concentration: The concentration of this compound may be cytotoxic to the cells. 2. Solvent toxicity: The concentration of DMSO may be too high.1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control with the same DMSO concentration.

Data Presentation

Table 1: Summary of this compound Activity
Target Assay Cell Line/System Potency
MLKLNecroptosis InhibitionMouse Dermal FibroblastsIC50 < 50 nM[1][2]
MLKLBinding AffinityRecombinant ProteinKd = 9.3 µM[1][4]
VEGFR2Kinase InhibitionBiochemical AssayIC50 = 2 nM[1][2]
VEGFR2Cell ProliferationHUVECsIC50 = 5 nM[1][2]
Table 2: Example Data from a Time-Course Experiment
Pre-incubation Time (hours) Normalized p-MLKL (Vehicle) Normalized p-MLKL (this compound) % Inhibition
0.51.000.6535%
11.020.4556%
20.980.2574%
41.050.1586%
80.950.1287%
120.990.1387%
240.920.1584%

Note: The data in this table is hypothetical and for illustrative purposes only.

References

Technical Support Center: A Troubleshooting Guide for GW806742X In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW806742X. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-mimetic small molecule that exhibits a dual inhibitory function. It is a potent inhibitor of MLKL, a key effector protein in the necroptosis cell death pathway, by binding to its pseudokinase domain.[1][2][3] this compound also shows high activity against VEGFR2, a critical receptor tyrosine kinase involved in angiogenesis.[1][3] This dual activity allows this compound to modulate both programmed cell death and blood vessel formation.

Q2: What are the key therapeutic areas where this compound could be investigated in vivo?

A2: Given its dual mechanism of action, this compound is a valuable tool for investigating diseases where both necroptosis and angiogenesis play a significant role. These include inflammatory diseases, neurodegenerative disorders, and various types of cancer.[4] For instance, it has been shown to reduce eosinophilia in an in vivo model of asthma, highlighting its potential in inflammatory conditions.[5]

Q3: How should I prepare this compound for in vivo administration?

A3: Proper formulation is critical for the bioavailability and efficacy of this compound in vivo. A common method for preparing a clear solution for injection involves a multi-solvent system. It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1] For oral administration, a homogeneous suspension can be prepared using carboxymethyl cellulose (B213188) sodium (CMC-Na).[2]

Troubleshooting Guide

Issue 1: Lack of Efficacy in In Vivo Model

Q: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential causes and solutions?

A: Several factors can contribute to a lack of in vivo efficacy. Below is a table outlining potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Poor Bioavailability/Solubility Ensure the compound is fully dissolved in the vehicle. Use the recommended solvent systems and consider sonication or gentle warming to aid dissolution.[1] For oral administration, ensure a uniform suspension.[2] Consider alternative administration routes (e.g., intraperitoneal vs. intravenous) to bypass first-pass metabolism.
Inadequate Dosing Perform a dose-response study to determine the optimal therapeutic dose for your specific model. The effective dose can vary significantly between different animal models and disease states.
Compound Instability Prepare the dosing solution fresh before each administration.[1] Store the stock solution appropriately at -20°C or -80°C to prevent degradation.
Rapid Metabolism/Clearance Conduct pharmacokinetic (PK) studies to determine the half-life of this compound in your animal model. This will help in optimizing the dosing schedule (e.g., twice-daily dosing instead of once-daily).
Target Not Central to Disease Model Confirm the involvement of necroptosis (MLKL) and/or angiogenesis (VEGFR2) in your specific disease model through literature review and preliminary experiments (e.g., immunohistochemistry for p-MLKL or CD31).
Issue 2: Unexpected Toxicity or Adverse Events

Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How can I mitigate this?

A: Toxicity can arise from on-target or off-target effects. Due to its inhibition of VEGFR2, some side effects are anticipated and can be managed.

Potential Cause Troubleshooting Steps
On-Target VEGFR2 Inhibition Common side effects of VEGFR2 inhibitors include hypertension, proteinuria, and impaired wound healing.[6][7] Monitor blood pressure and conduct urinalysis. Consider reducing the dose to a level that maintains efficacy while minimizing toxicity.
Off-Target Effects This compound may have polypharmacological effects.[4] If toxicity persists at lower doses, consider using a more selective inhibitor for either MLKL or VEGFR2 as a control to dissect which pathway is responsible for the adverse effects.
Vehicle Toxicity Administer the vehicle alone to a control group of animals to rule out any toxic effects from the solvent mixture. Ensure the final concentration of solvents like DMSO is within acceptable limits for animal studies.
Dose Too High Conduct a maximum tolerated dose (MTD) study to establish a safe dose range for your specific animal strain and administration route.

Experimental Protocols

General Protocol for In Vivo Administration (Intraperitoneal Injection)
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • For the working solution, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • Add each solvent sequentially and ensure the solution is clear before administering. Prepare fresh on the day of the experiment.[1]

  • Animal Dosing:

    • Acclimatize animals to the experimental conditions before starting the treatment.

    • Calculate the required volume of the dosing solution based on the animal's body weight and the desired dose (mg/kg).

    • Administer the solution via intraperitoneal (IP) injection.

    • Include a vehicle control group that receives the same volume of the solvent mixture without this compound.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, and overall health.

    • At the end of the study, collect tissues of interest for pharmacodynamic analysis (e.g., Western blot for p-MLKL, immunohistochemistry for markers of angiogenesis like CD31).

Visualizing the Mechanism of Action

To better understand the pathways targeted by this compound, the following diagrams illustrate the necroptosis and VEGFR2 signaling cascades.

Necroptosis_Pathway Necroptosis Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL MembraneRupture Membrane Rupture & Necroptosis pMLKL->MembraneRupture This compound This compound This compound->MLKL Inhibition

Caption: Inhibition of MLKL by this compound in the necroptosis pathway.

VEGFR2_Signaling VEGFR2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis This compound This compound This compound->VEGFR2 Inhibition

Caption: Inhibition of VEGFR2 signaling by this compound.

Quantitative Data Summary

The following table summarizes the known quantitative parameters for this compound.

Parameter Value Target Assay/Method Reference
IC50 2 nMVEGFR2In vitro kinase assay[1][3]
IC50 < 50 nMNecroptosisTSQ-induced necroptosis in MDFs[3]
Kd 9.3 µMMLKLBinding assay[1][2]
Solubility ≥ 2.08 mg/mL-In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

References

Technical Support Center: Controlling for GW806742X's Effect on VEGFR2 in Necroptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GW806742X in necroptosis studies. Given that this compound is a potent dual inhibitor of both Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis, it is crucial to implement rigorous controls to dissect its specific effects on the necroptosis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the dual inhibitory action of this compound that I need to be aware of in my necroptosis experiments?

A1: this compound is an ATP-mimetic compound that inhibits both MLKL and VEGFR2, but with significantly different potencies. It binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of approximately 9.3 μM, thereby inhibiting necroptosis.[1][2][3] Concurrently, it is a highly potent inhibitor of VEGFR2 with an IC50 of approximately 2 nM.[1][2] This dual activity necessitates careful experimental design to attribute the observed effects specifically to the inhibition of necroptosis via MLKL, rather than off-target effects on VEGFR2 signaling.

Q2: Can VEGFR2 signaling influence the necroptosis pathway?

A2: Yes, there is evidence of crosstalk between VEGFR2 signaling and components of the necroptosis pathway. For instance, RIPK3 has been shown to support angiogenesis by regulating the degradation of VEGFR2 in endothelial cells.[4] Additionally, both RIPK1 kinase activity and RIPK3 can promote VEGF-dependent activation of the p38/HSP27 MAP kinase signaling axis.[5][6] Inhibition of VEGFR2 has also been observed to shift cell death from apoptosis towards necrosis in some contexts.[7] This interplay underscores the importance of dissecting the two pathways in your experiments.

Q3: How can I experimentally distinguish between the anti-necroptotic effects of this compound via MLKL inhibition and its off-target effects on VEGFR2?

A3: To differentiate these effects, a multi-pronged approach is recommended:

  • Use of Specific Inhibitors: Compare the effects of this compound with more specific inhibitors of the necroptosis pathway, such as Necrostatin-1 (Nec-1) for RIPK1 or GSK'872 for RIPK3.

  • Genetic Knockdown/Knockout: Utilize siRNA or shRNA to specifically knockdown VEGFR2 expression. If this compound still inhibits necroptosis in VEGFR2-depleted cells, the effect is likely independent of VEGFR2.

  • VEGF Stimulation: Conduct experiments in the presence and absence of VEGF-A, the primary ligand for VEGFR2. This will help determine if the effects of this compound are dependent on the activation state of the VEGFR2 pathway.[6]

  • Phosphorylation Analysis: Assess the phosphorylation status of key proteins in both pathways (e.g., p-MLKL, p-RIPK3 for necroptosis and p-VEGFR2, p-ERK for VEGFR2 signaling) via Western blotting.

Troubleshooting Guides

Issue 1: I'm observing inhibition of cell death with this compound, but I'm unsure if it's due to MLKL or VEGFR2 inhibition.

Troubleshooting Steps:

  • Validate with Specific Inhibitors:

    • Treat your cells with a specific RIPK1 inhibitor (e.g., Necrostatin-1) or a specific RIPK3 inhibitor (e.g., GSK'872) alongside this compound. If these specific inhibitors replicate the phenotype observed with this compound, it strongly suggests the effect is on-target within the necroptosis pathway.

  • Perform VEGFR2 Knockdown:

    • Use a validated siRNA targeting VEGFR2 to reduce its expression. If the protective effect of this compound persists in these cells, it is not mediated by VEGFR2 inhibition.

  • Analyze Downstream Signaling:

    • Perform Western blot analysis to check the phosphorylation status of MLKL (e.g., at Ser358) and RIPK3 (e.g., at Ser227) as markers of necroptosis inhibition.

    • Simultaneously, probe for phosphorylation of VEGFR2 (e.g., at Tyr1175) and its downstream effectors like AKT and ERK to confirm VEGFR2 pathway inhibition.

Issue 2: My results with this compound are inconsistent across different cell lines.

Troubleshooting Steps:

  • Assess Endogenous Protein Levels:

    • Different cell lines may express varying levels of MLKL, RIPK1, RIPK3, and VEGFR2. Perform Western blotting to quantify the endogenous expression of these key proteins in your cell lines of interest. Cells with low VEGFR2 expression are less likely to exhibit off-target effects related to its inhibition.

  • Consider the Necroptosis Induction Stimulus:

    • The method of necroptosis induction (e.g., TNFα/Smac mimetic/z-VAD-FMK [TSZ] or TNFα/Smac mimetic/Q-VD-OPh [TSQ]) can influence the signaling dynamics. Ensure you are using a consistent and validated induction protocol for your cell line.

Data Presentation

Table 1: Inhibitory Activities of this compound and Control Compounds

CompoundTarget(s)PotencyReference(s)
This compound MLKLKd = 9.3 µM[1][2][3]
VEGFR2IC50 = 2 nM[1][2]
Necrostatin-1 (Nec-1) RIPK1IC50 ≈ 180-490 nM
GSK'872 RIPK3IC50 ≈ 10-100 nM

Experimental Protocols

Protocol 1: Cell Viability Assay (Propidium Iodide Staining)

This protocol assesses plasma membrane integrity, a hallmark of necroptotic cell death.

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Pre-treatment with Inhibitors: Pre-treat cells with this compound, Nec-1, GSK'872, or a vehicle control (DMSO) for 1-2 hours.

  • Induction of Necroptosis: Add the necroptosis-inducing stimulus (e.g., TSZ: TNFα, Smac mimetic, z-VAD-FMK) to the appropriate wells.

  • Incubation: Incubate for the desired time period (e.g., 6-24 hours), depending on the cell line and stimulus.

  • Staining: Add Propidium Iodide (PI) to a final concentration of 1-2 µg/mL and incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the percentage of PI-positive (dead) cells using flow cytometry or fluorescence microscopy.

Protocol 2: Western Blotting for Phosphorylated Proteins

This protocol allows for the assessment of the activation state of the necroptosis and VEGFR2 signaling pathways.

  • Cell Treatment and Lysis: Treat cells as described in Protocol 1. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • p-MLKL (Ser358)

    • Total MLKL

    • p-RIPK3 (Ser227)

    • Total RIPK3

    • p-VEGFR2 (Tyr1175)

    • Total VEGFR2

    • p-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Co-Immunoprecipitation (Co-IP) of the Necrosome

This protocol is used to determine if this compound affects the formation of the RIPK3-MLKL complex (the necrosome).

  • Cell Treatment and Lysis: Treat cells as described in Protocol 1. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against RIPK3 or MLKL overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for the presence of RIPK3 and MLKL.

Visualizations

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome cluster_execution Execution TNF TNFα TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane_Disruption Membrane Disruption pMLKL->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis This compound This compound This compound->MLKL Inhibits (High Conc.) zVAD z-VAD-FMK (Pan-caspase inhibitor) Caspase8 Caspase-8 zVAD->Caspase8 Inhibits Caspase8->RIPK1 Cleaves/Inhibits Caspase8->RIPK3 Cleaves/Inhibits

Caption: Canonical Necroptosis Signaling Pathway and points of inhibition.

VEGFR2_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation GW806742X_VEGFR This compound GW806742X_VEGFR->VEGFR2 Inhibits (Low Conc.)

Caption: Simplified VEGFR2 Signaling Pathway and inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Cells Cells of Interest siRNA_Control Control siRNA Cells->siRNA_Control siRNA_VEGFR2 VEGFR2 siRNA Cells->siRNA_VEGFR2 Vehicle Vehicle siRNA_Control->Vehicle This compound This compound siRNA_Control->this compound Nec1 Nec-1 siRNA_Control->Nec1 siRNA_VEGFR2->this compound Stimulus Necroptosis Stimulus (TSZ) Vehicle->Stimulus This compound->Stimulus Nec1->Stimulus Viability Cell Viability (PI Staining) Stimulus->Viability Western Western Blot (p-MLKL, p-VEGFR2) Stimulus->Western CoIP Co-IP (RIPK3-MLKL) Stimulus->CoIP

Caption: Experimental workflow to dissect this compound's effects.

References

Validation & Comparative

Validating the Inhibitory Effect of GW806742X on MLKL Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GW806742X and other prominent inhibitors of Mixed Lineage Kinase Domain-Like (MLKL) protein phosphorylation, a critical event in the execution of necroptotic cell death. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflow.

Comparison of MLKL Phosphorylation Inhibitors

The efficacy of this compound in inhibiting MLKL phosphorylation is best understood in the context of other available inhibitors. This section compares this compound with notable alternatives: Necrosulfonamide (NSA), TC13172, and the novel inhibitor P28.

Quantitative Data Summary

The following table summarizes the available quantitative data for each inhibitor. It is important to note that the data is compiled from various studies, and direct comparisons of IC50/EC50 values for p-MLKL inhibition from a single head-to-head experiment are limited in the current literature.

InhibitorTarget(s)Mechanism of ActionBinding Affinity (Kd)Potency (Cell-based Necroptosis Assay)Direct p-MLKL Inhibition
This compound MLKL, VEGFR2ATP-competitive inhibitor, binds to the pseudokinase domain of MLKL.9.3 µM for MLKL[1]IC50 < 50 nM (TSQ-induced necroptosis in MDFs)[1]Implied, though direct Western blot evidence is less published than for other inhibitors.[2]
Necrosulfonamide (NSA) MLKLCovalently binds to Cys86 of human MLKL, inhibiting its oligomerization.Not ApplicableEC50 ~0.2 µM (TNF-α-induced necroptosis in HT-29 cells)Confirmed decrease in p-MLKL levels.[3]
TC13172 MLKLCovalently binds to Cys86 of human MLKL, blocking its translocation to the plasma membrane.Not ApplicableEC50 = 2 nM (TSZ-induced necroptosis in HT-29 cells)[4]Does not directly inhibit MLKL phosphorylation but blocks its downstream effects.[4][5]
P28 MLKLCovalently binds to MLKL, inhibiting its phosphorylation and oligomerization.Not ReportedEC50 = 10.3 µM (necroptosis inhibition)[6]Confirmed decrease in p-MLKL levels.[6]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the experimental approach for validation, the following diagrams are provided.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (phosphorylated) MLKL->pMLKL Oligomerization Oligomerization pMLKL->Oligomerization Translocation Membrane Translocation Oligomerization->Translocation Necroptosis Necroptosis (Cell Lysis) Translocation->Necroptosis This compound This compound This compound->MLKL inhibits phosphorylation NSA_P28 NSA / P28 NSA_P28->pMLKL inhibits oligomerization TC13172 TC13172 TC13172->Translocation inhibits

Caption: Necroptosis signaling pathway and points of inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HT-29, L929) Pre_treatment 2. Pre-treatment with Inhibitor (this compound or alternatives) Cell_Culture->Pre_treatment Induction 3. Induction of Necroptosis (e.g., TNF-α + Smac mimetic + z-VAD-FMK) Pre_treatment->Induction Cell_Lysis 4. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Induction->Cell_Lysis Protein_Quant 5. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 6. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 7. Western Blot (Transfer to PVDF membrane) SDS_PAGE->Western_Blot Blocking 8. Blocking (5% BSA in TBST) Western_Blot->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-p-MLKL, anti-MLKL, anti-Actin) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Densitometry Analysis (Quantify p-MLKL/Total MLKL ratio) Detection->Analysis

Caption: Experimental workflow for validating MLKL phosphorylation inhibition.

Experimental Protocols

This section provides a detailed methodology for a key experiment to validate the inhibitory effect of this compound on MLKL phosphorylation.

Western Blot Analysis of Phosphorylated MLKL (p-MLKL)

This protocol describes the detection and semi-quantification of phosphorylated MLKL in cell lysates following treatment with inhibitors and induction of necroptosis.

Materials:

  • Cell line susceptible to necroptosis (e.g., human HT-29 or murine L929 cells)

  • Cell culture medium and supplements

  • This compound and other MLKL inhibitors (NSA, TC13172, P28)

  • Necroptosis-inducing agents:

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Smac mimetic (e.g., birinapant)

    • pan-Caspase inhibitor (e.g., z-VAD-FMK)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% gradient gels)

  • PVDF membranes

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary antibodies:

    • Rabbit anti-phospho-MLKL (Ser358 for human, Ser345 for mouse)

    • Rabbit or mouse anti-MLKL (total)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in appropriate medium and conditions.

    • Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment:

    • Prepare stock solutions of this compound and other inhibitors in DMSO.

    • Dilute the inhibitors to the desired final concentrations in cell culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the inhibitors or vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Induction of Necroptosis:

    • Prepare a cocktail of necroptosis-inducing agents in cell culture medium (e.g., 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK).

    • Add the induction cocktail to the wells containing the pre-treated cells.

    • Incubate for the optimal time to induce MLKL phosphorylation (typically 4-6 hours, may require optimization).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-MLKL (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL reagent according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total MLKL and a loading control like β-actin.

    • Quantify the band intensities using densitometry software. The inhibitory effect is determined by the ratio of p-MLKL to total MLKL, normalized to the loading control.

References

A Comparative Analysis of GW806742X and Necrostatin-1 in Necroptosis Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for the accurate investigation of necroptosis. This guide provides a detailed comparative analysis of two widely used necroptosis inhibitors, GW806742X and Necrostatin-1 (Nec-1), to aid in the selection of the most appropriate tool for your research needs.

Necroptosis, a form of regulated necrosis, plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). This guide focuses on this compound, an inhibitor of MLKL, and Nec-1, a well-established inhibitor of RIPK1. We present a comprehensive comparison of their mechanisms of action, potency, off-target effects, and relevant experimental protocols.

Mechanism of Action: Targeting Different Key Players in the Necroptosis Cascade

This compound and Nec-1 inhibit necroptosis by targeting distinct key proteins in the signaling pathway.

Necrostatin-1 (Nec-1) is a potent and specific small-molecule inhibitor of RIPK1.[1] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1] The kinase activity of RIPK1 is essential for the formation of the necrosome, a signaling complex comprising RIPK1 and RIPK3, which is a critical step in the initiation of necroptosis.[1] By inhibiting RIPK1, Nec-1 effectively blocks the downstream signaling events that lead to necroptotic cell death.[2]

This compound is a potent inhibitor of MLKL, the most downstream effector protein in the necroptosis pathway.[3] It acts as an ATP mimetic, binding to the nucleotide-binding site of the MLKL pseudokinase domain.[4] This binding is thought to prevent the conformational changes in MLKL that are required for its oligomerization and translocation to the plasma membrane, the final steps that lead to membrane rupture and cell death.[3][4]

Necroptosis_Pathway Necroptosis Signaling Pathway and Inhibitor Targets cluster_complexI Complex I Formation cluster_necrosome Necrosome Formation cluster_execution Execution Phase TNFR TNFR1 TRADD TRADD TNFR->TRADD TNFα cIAP cIAP1/2 TRADD->cIAP RIPK1 RIPK1 TRADD->RIPK1 cIAP->RIPK1 Ub RIPK3 RIPK3 RIPK1->RIPK3 Activation ComplexI Complex I ComplexI->RIPK1 Necrosome Necrosome (RIPK1-RIPK3) MLKL MLKL RIPK3->MLKL Phosphorylation Necrosome->MLKL pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Translocation Nec1 Nec-1 Nec1->RIPK1 Inhibition This compound This compound This compound->MLKL Inhibition

Caption: Necroptosis pathway and inhibitor targets.

Quantitative Comparison of Inhibitor Potency

The efficacy of a chemical inhibitor is a critical factor in experimental design. The following tables summarize the available quantitative data for this compound and Nec-1.

InhibitorTargetBinding Affinity (Kd)IC50 (Necroptosis Inhibition)Cell Line/Assay Condition
This compound MLKL9.3 µM[1][5]< 50 nM[3]Wild-type mouse dermal fibroblasts (MDFs) stimulated with TNF, Smac mimetic, and Q-VD-OPh.
Necrostatin-1 RIPK1Not widely reported~180 nMJurkat cells treated with TNFα and z-VAD-fmk.

Note: IC50 values can vary depending on the cell line, stimulus, and assay conditions.

Off-Target Effects: A Critical Consideration

Understanding the off-target effects of an inhibitor is crucial for the correct interpretation of experimental results.

Necrostatin-1 has a well-documented off-target inhibitory effect on indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan metabolism and immune regulation.[6] This can be a confounding factor in studies related to inflammation and immunology. For more specific RIPK1 inhibition, the use of Necrostatin-1s (Nec-1s) , a stable analog that does not inhibit IDO, is recommended.[6] Other potential off-target effects of Nec-1 have been reported on PAK1, PKAcα, and NQO1.

This compound has been shown to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of 2 nM.[2] This anti-angiogenic activity should be considered, particularly in in vivo studies or when investigating the interplay between necroptosis and angiogenesis. There is also some evidence suggesting non-specific binding of this compound to RIPK1.[7]

InhibitorPrimary TargetKnown Off-Target(s)IC50 (Off-Target)
This compound MLKLVEGFR22 nM[2]
Necrostatin-1 RIPK1IDONot widely reported
PAK1, PKAcα, NQO1Not widely reported

Experimental Protocols

To facilitate the reproducible use of these inhibitors, this section provides detailed methodologies for key experiments.

Experimental_Workflow General Experimental Workflow for Inhibitor Analysis Cell_Culture 1. Cell Culture (e.g., HT-29, L929, Jurkat) Induction 2. Induction of Necroptosis (e.g., TNFα + z-VAD-fmk) Cell_Culture->Induction Inhibitor_Treatment 3. Inhibitor Treatment (this compound or Nec-1) Induction->Inhibitor_Treatment Incubation 4. Incubation Inhibitor_Treatment->Incubation Analysis 5. Analysis Incubation->Analysis Viability Cell Viability Assay (MTT, LDH) Analysis->Viability Western Western Blot (p-RIPK1, p-MLKL) Analysis->Western IP Immunoprecipitation (Necrosome) Analysis->IP

Caption: A typical experimental workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Cells of interest (e.g., HT-29, L929)

    • 96-well plates

    • Complete culture medium

    • Necroptosis-inducing agents (e.g., TNFα, z-VAD-fmk)

    • This compound and/or Nec-1

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or Nec-1 for 1-2 hours.

    • Induce necroptosis by adding the appropriate stimuli (e.g., TNFα and z-VAD-fmk).

    • Incubate for the desired time (e.g., 24-48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Western Blot for Phosphorylated MLKL (p-MLKL)

This protocol detects the activated form of MLKL, a key marker of necroptosis.

  • Materials:

    • Cells treated to induce necroptosis

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against p-MLKL

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cells in lysis buffer and quantify protein concentration.

    • Prepare protein samples with Laemmli buffer and denature by boiling.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against p-MLKL overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

Immunoprecipitation of the RIPK1-RIPK3 Necrosome

This protocol is used to isolate and detect the formation of the necrosome complex.

  • Materials:

    • Cells treated to induce necroptosis

    • IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) with protease and phosphatase inhibitors

    • Antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)

    • Protein A/G magnetic beads

    • Wash buffer

    • SDS-PAGE sample buffer

    • Antibodies for Western blotting (anti-RIPK1, anti-RIPK3)

  • Procedure:

    • Lyse cells and pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

    • Add fresh protein A/G beads to capture the immune complexes.

    • Wash the beads with wash buffer.

    • Elute the protein complexes by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using antibodies against RIPK1 and RIPK3.

Conclusion

Both this compound and Necrostatin-1 are valuable tools for the study of necroptosis, but their distinct mechanisms of action and off-target profiles necessitate careful consideration for experimental design.

  • This compound is a potent inhibitor of the terminal effector MLKL, making it a useful tool to study the execution phase of necroptosis. However, its significant off-target activity against VEGFR2 must be accounted for, especially in in vivo models.

  • Necrostatin-1 is a well-characterized inhibitor of the upstream kinase RIPK1. Its primary limitation is the off-target inhibition of IDO. For studies where IDO activity may be a confounding factor, the use of its more specific analog, Nec-1s , is strongly recommended.

By understanding the comparative advantages and limitations of these inhibitors and employing rigorous experimental protocols, researchers can more accurately dissect the complex role of necroptosis in health and disease.

References

Comparative Guide to Confirming the Specificity of GW806742X for MLKL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental assays to validate the specificity of GW806742X, a known inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner protein in the necroptosis cell death pathway. While this compound is a valuable tool for studying necroptosis, comprehensive validation of its target engagement is critical due to its known potent off-target activity. This document outlines various methodologies, presents comparative data, and provides detailed protocols to aid researchers in designing robust specificity studies.

The Necroptosis Signaling Pathway and this compound Inhibition

Necroptosis is a regulated form of necrotic cell death initiated by stimuli such as Tumor Necrosis Factor (TNF). The core pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. RIPK3 then phosphorylates MLKL, triggering a conformational change, oligomerization, and translocation of MLKL to the plasma membrane, where it disrupts membrane integrity, leading to cell death. This compound is an ATP-mimetic compound that binds to the pseudokinase domain of MLKL, inhibiting its function.[1][2]

Necroptosis_Pathway cluster_stimulus Stimulus cluster_complex Necrosome Complex cluster_execution Execution TNF TNF RIPK1 RIPK1 TNF->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL_inactive MLKL (inactive) RIPK3->MLKL_inactive phosphorylates MLKL_active p-MLKL (active) Oligomerization & Translocation MLKL_inactive->MLKL_active Necroptosis Necroptosis MLKL_active->Necroptosis induces Inhibitor This compound Inhibitor->MLKL_inactive inhibits (binds pseudokinase domain)

Caption: Necroptosis signaling cascade showing MLKL activation and inhibition by this compound.

Quantitative Data on Inhibitor Specificity

A critical aspect of using any chemical probe is understanding its selectivity. This compound potently inhibits necroptosis but also demonstrates significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[1][3] This dual activity necessitates careful experimental design and data interpretation. For comparison, Necrosulfonamide (NSA), another widely used MLKL inhibitor, is also included.

InhibitorTargetAssay TypeSpeciesQuantitative ValueReference(s)
This compound MLKL Competition BindingMouseKd = 9.3 µM [1][3][4][5]
Necroptosis InhibitionCell Viability (TSQ-induced)MouseIC50 < 50 nM [1][4]
VEGFR2 Kinase ActivityHumanIC50 = 2 nM [1][3]
Angiogenesis InhibitionCell Proliferation (VEGF-induced)HumanIC50 = 5 nM [1]
Necrosulfonamide (NSA) MLKL Covalent BindingHuman-[6][7]
Necroptosis InhibitionCell ViabilityHumanEC50 ≈ 0.2 µM [7]
MLKL-MouseNo activity [6][7]

Comparison of Assays for Specificity Confirmation

A multi-pronged approach combining direct binding, target engagement, and functional cellular assays is essential for robustly confirming inhibitor specificity.

Assay TypePrincipleProsCons
Biophysical Assays
Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein against thermal denaturation.[8]Confirms target engagement in intact cells under physiological conditions; label-free.[8]Lower throughput; requires specific antibodies; may not work for all targets.
Competition Binding AssayMeasures the displacement of a known ligand or probe to determine the dissociation constant (Kd) of the inhibitor.[9]Provides direct measure of binding affinity; high-throughput formats available.[9]Typically performed with recombinant protein, which may not reflect cellular context.
Affinity Chromatography / Pull-downAn immobilized inhibitor is used to capture binding partners from cell lysates, which are then identified by mass spectrometry.[10][11]Unbiased identification of on- and off-targets in a cellular proteome.Can be technically challenging; may identify indirect interactors; requires chemical modification of the inhibitor.
Biochemical Assays
Kinase Panel ScreeningThe inhibitor is tested against a large panel of purified kinases to measure its activity profile.[12]Provides a broad overview of selectivity and identifies potential off-targets.[9][12]In vitro results may not always translate to cellular activity; panels may not be fully comprehensive.
Cellular Assays
Western BlottingMeasures the phosphorylation status of the target (e.g., pMLKL) and downstream effectors upon pathway stimulation.[13]Directly assesses the functional impact on the signaling cascade within the cell.Provides semi-quantitative data; can be labor-intensive.
Cell Viability / Cytotoxicity AssayQuantifies the ability of the inhibitor to rescue cells from a specific death stimulus (e.g., necroptosis).[14][15]Direct measure of the desired functional outcome; high-throughput compatible.Does not confirm direct target engagement; off-target effects can confound results.
MLKL Translocation ImagingUses fluorescence microscopy to visualize the inhibitor's effect on MLKL's movement from the cytosol to the plasma membrane.[16]Provides spatial and temporal information on target inhibition in single cells.Requires specialized imaging equipment; can be lower throughput.

Recommended Experimental Workflow

To rigorously validate the specificity of an MLKL inhibitor like this compound, a logical progression of experiments is recommended. This workflow ensures confirmation of direct binding, cellular target engagement, functional efficacy, and potential off-target liabilities.

Workflow cluster_primary Phase 1: On-Target Validation cluster_secondary Phase 2: Off-Target Profiling cluster_conclusion Phase 3: Conclusion A Biophysical Binding Assay (e.g., Thermal Shift, SPR) Confirm direct binding to MLKL B Cellular Target Engagement (e.g., CETSA) Confirm binding in intact cells A->B then C Functional Cellular Assay (e.g., Western Blot for pMLKL, Cell Viability Assay) Confirm inhibition of necroptosis B->C and D Broad Kinase Panel Screen Identify potential kinase off-targets (e.g., VEGFR2) C->D proceed to E Off-Target Cellular Assay (e.g., Angiogenesis Assay for VEGFR2) Validate functional off-target activity D->E then F Define Specificity Profile Integrate all data to determine the inhibitor's utility and limitations E->F leading to

References

A Comparative Guide to the Efficacy of GW806742X and RIPK1 Inhibitors in Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated cell death, necroptosis has emerged as a critical pathway implicated in a spectrum of human diseases, including inflammatory conditions, neurodegeneration, and cancer. This programmed form of necrosis is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein. The therapeutic potential of targeting this pathway has led to the development of various small molecule inhibitors. This guide provides an objective comparison of the efficacy of two distinct classes of necroptosis inhibitors: GW806742X, a direct inhibitor of the terminal effector MLKL, and RIPK1 inhibitors, which act upstream in the signaling cascade.

Mechanism of Action: Targeting Different Nodes of the Necroptosis Pathway

The fundamental difference between this compound and RIPK1 inhibitors lies in their molecular targets within the necroptosis signaling pathway. RIPK1 inhibitors, such as Necrostatin-1s (a more specific analog of Necrostatin-1), target the kinase activity of RIPK1.[1][2] RIPK1 is a crucial upstream regulator that, upon activation by stimuli like Tumor Necrosis Factor-alpha (TNF-α), auto-phosphorylates and subsequently phosphorylates RIPK3. This leads to the formation of the necrosome, a signaling complex essential for the propagation of the necroptotic signal. By inhibiting RIPK1's kinase activity, these compounds prevent the initial steps of necrosome assembly and activation.

In contrast, this compound acts on the most downstream effector of the canonical necroptosis pathway, MLKL.[2] Following its phosphorylation by activated RIPK3 within the necrosome, MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, where it forms pores, leading to cell lysis. This compound is an ATP-mimetic that binds to the pseudokinase domain of MLKL, thereby retarding its membrane translocation and preventing the execution of necroptotic cell death.[2] Notably, this compound also exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2]

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and the representative RIPK1 inhibitor, Necrostatin-1s. Direct head-to-head comparisons in the same experimental systems are limited in the literature; therefore, data from various studies are presented to provide a comprehensive overview.

Table 1: In Vitro Inhibition of Necroptosis

InhibitorCell LineNecroptotic StimulusIC50/EC50Reference
This compound Mouse Dermal Fibroblasts (MDFs)TNF-α (1 ng/mL) + Smac mimetic + Q-VD-OPh (TSQ)< 50 nM[1][2]
Necrostatin-1s L929 (Mouse Fibrosarcoma)TNF-α~180 nM
Necrostatin-1s HT-29 (Human Colon Adenocarcinoma)TNF-α + Smac mimetic + z-VAD-fmk~260 nM

Table 2: Kinase Inhibition and Binding Affinity

InhibitorTargetAssay TypeIC50 / KdReference
This compound MLKLBinding AssayKd: 9.3 µM[1][2]
This compound VEGFR2Kinase AssayIC50: 2 nM[1][2]
Necrostatin-1s RIPK1In vitro Kinase AssayIC50: ~20 nM

Table 3: Off-Target Effects

InhibitorKnown Off-TargetsImplicationsReference
This compound VEGFR2Potent inhibition of angiogenesis. Potential for dual-targeting therapeutic strategies or undesired side effects in certain contexts.[1][2]
Necrostatin-1 (parent compound) Indoleamine 2,3-dioxygenase (IDO)Confounding results in studies of inflammation and immunology. Necrostatin-1s was developed to eliminate this off-target effect.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Protocol 1: In Vitro Necroptosis Induction and Inhibition Assay

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the murine fibrosarcoma cell line L929, and the assessment of inhibitor efficacy using a cell viability assay.

Materials:

  • HT-29 or L929 cells

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Human or Mouse TNF-α (e.g., PeproTech, Cat. No. 300-01A or 315-01A)

  • SMAC mimetic (e.g., Birinapant, Selleckchem, Cat. No. S7015)

  • Pan-caspase inhibitor z-VAD-fmk (e.g., Selleckchem, Cat. No. S7023)

  • This compound (e.g., MedChemExpress, Cat. No. HY-112292)

  • Necrostatin-1s (e.g., Selleckchem, Cat. No. S8059)

  • 96-well plates

  • MTT or MTS reagent (e.g., Promega, CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HT-29 or L929 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[3]

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound and Necrostatin-1s in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitors. Incubate for 1-2 hours.

  • Necroptosis Induction:

    • For HT-29 cells: Add a cocktail of TNF-α (final concentration 20 ng/mL), SMAC mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM) to the wells.[3]

    • For L929 cells: Add TNF-α (final concentration 10 ng/mL) to the wells. Co-treatment with z-VAD-fmk (10 µM) can enhance necroptosis.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of MLKL and RIPK1 Phosphorylation

This protocol details the detection of phosphorylated MLKL (p-MLKL) and phosphorylated RIPK1 (p-RIPK1) as markers of necroptosis activation and its inhibition.

Materials:

  • Cell lysates from treated cells (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-MLKL (Ser358) (e.g., Cell Signaling Technology, Cat. No. 91689)

    • Rabbit anti-MLKL (e.g., Cell Signaling Technology, Cat. No. 14993)

    • Rabbit anti-phospho-RIPK1 (Ser166) (e.g., Cell Signaling Technology, Cat. No. 31122)

    • Rabbit anti-RIPK1 (e.g., Cell Signaling Technology, Cat. No. 3493)

    • Antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 3: In Vitro VEGFR2 Kinase Assay

This protocol is for assessing the direct inhibitory effect of compounds on VEGFR2 kinase activity.

Materials:

  • Recombinant human VEGFR2 kinase (e.g., BPS Bioscience, Cat. No. 40301)

  • Kinase assay buffer

  • ATP

  • VEGFR2 substrate (e.g., Poly (Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the recombinant VEGFR2 enzyme, the kinase substrate, and the test compound dilutions.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAPs) TNFR1->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL pMLKL->TNFR1 Translocation & Pore Formation RIPK1_inhibitor RIPK1 Inhibitors (e.g., Necrostatin-1s) RIPK1_inhibitor->RIPK1 Inhibition This compound This compound This compound->pMLKL Inhibition of Translocation

Caption: Necroptosis signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis A 1. Seed Cells (e.g., HT-29, L929) B 2. Pre-treat with Inhibitor (this compound or RIPK1 Inhibitor) A->B C 3. Induce Necroptosis (e.g., TNF-α ± SMAC/z-VAD) B->C D 4. Incubate (18-24 hours) C->D E Cell Viability Assay (MTT/MTS) D->E F Western Blot (p-MLKL, p-RIPK1) D->F G LDH Release Assay D->G

Caption: General experimental workflow for necroptosis inhibition assays.

Conclusion

Both this compound and RIPK1 inhibitors are potent and valuable tools for the investigation of necroptosis. The choice between these inhibitors will largely depend on the specific research question.

  • RIPK1 inhibitors , such as Necrostatin-1s, offer a targeted approach to dissect the role of RIPK1 in necroptosis and other cellular processes like apoptosis and inflammation. Their action at an early stage of the signaling cascade can provide insights into the initiation of necroptotic signaling.

  • This compound , by targeting the terminal effector MLKL, provides a more direct blockade of the lytic event of necroptosis. This can be particularly useful for confirming that a cellular phenotype is indeed a consequence of necroptotic cell death execution. Its dual activity against VEGFR2 presents both an opportunity for investigating the interplay between necroptosis and angiogenesis and a potential confounding factor that requires careful consideration in experimental design.

For researchers aiming to comprehensively inhibit the necroptotic pathway, a combination of inhibitors targeting different nodes or the use of genetic models (e.g., knockout or knockdown of key signaling components) may provide the most definitive results. This guide provides the foundational data and protocols to aid in making an informed decision for your necroptosis research.

References

Distinguishing the Dual Effects of GW806742X on MLKL and VEGFR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GW806742X has emerged as a molecule of significant interest due to its potent inhibitory activity against two distinct and critical signaling proteins: Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptotic cell death, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This dual activity presents both a challenge and an opportunity for researchers. Understanding and dissecting the specific effects of this compound on each target is paramount for its application as a research tool and for any potential therapeutic development. This guide provides a comparative overview of methods to distinguish the effects of this compound on MLKL and VEGFR2, supported by experimental data and detailed protocols.

Quantitative Comparison of this compound Activity

The inhibitory potency of this compound varies significantly between MLKL and VEGFR2, a key factor in designing experiments to isolate its effects.

TargetParameterValueDescriptionReferences
MLKL Kd9.3 µMBinding affinity to the pseudokinase domain of MLKL.[1][2][3][4][5][6][7]
IC50 (Necroptosis)< 50 nMConcentration for 50% inhibition of TNF/Smac mimetic/Q-VD-OPh (TSQ)-induced necroptosis in mouse dermal fibroblasts.[2][5][7]
VEGFR2 IC50 (Kinase Activity)2 nMConcentration for 50% inhibition of VEGFR2 kinase activity.[1][2][5]
IC50 (Cell Proliferation)5 nMConcentration for 50% inhibition of VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1][2][5]

Signaling Pathways

To effectively distinguish the effects of this compound, a clear understanding of the distinct signaling cascades initiated by MLKL and VEGFR2 is essential.

MLKL_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane translocates to & disrupts

Figure 1: Simplified MLKL signaling pathway in necroptosis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds pVEGFR2 p-VEGFR2 (Dimerization & Autophosphorylation) VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Migration Cell Migration pVEGFR2->Migration ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Simplified VEGFR2 signaling pathway in angiogenesis.

Experimental Protocols to Distinguish this compound's Effects

The following protocols provide a framework for dissecting the specific inhibitory effects of this compound on MLKL-mediated necroptosis versus VEGFR2-mediated angiogenesis.

Necroptosis Induction and Inhibition Assay

This assay directly measures the ability of this compound to inhibit MLKL-dependent cell death.

Workflow:

Necroptosis_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Seed cells (e.g., HT-29, L929) Pretreat Pre-treat with this compound Seed->Pretreat Induce Induce necroptosis (TNFα + Smac mimetic + z-VAD-fmk) Pretreat->Induce Measure Measure cell viability (e.g., CellTiter-Glo, LDH assay) Induce->Measure

Figure 3: Workflow for the necroptosis inhibition assay.

Detailed Protocol:

  • Cell Seeding: Plate a suitable cell line known to undergo necroptosis (e.g., human HT-29 or mouse L929 cells) in a 96-well plate at a density that allows for optimal growth over the course of the experiment.

  • Pre-treatment with this compound: After cell adherence (typically 12-24 hours), pre-treat the cells with a serial dilution of this compound for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis by adding a cocktail of TNFα (10-100 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).[8][9][10][11] The caspase inhibitor is crucial to block apoptosis and channel the signaling towards necroptosis.

  • Incubation: Incubate the cells for a period sufficient to induce significant cell death in the control group (typically 18-24 hours).

  • Measurement of Cell Viability: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[8]

HUVEC Proliferation and VEGFR2 Phosphorylation Assay

This set of experiments evaluates the impact of this compound on VEGFR2-mediated endothelial cell proliferation and signaling.

Workflow:

Angiogenesis_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Seed HUVECs Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with VEGF Pretreat->Stimulate Measure_Prolif Measure proliferation (e.g., MTT, BrdU assay) Stimulate->Measure_Prolif Measure_Phos Measure VEGFR2 phosphorylation (Western Blot/ELISA) Stimulate->Measure_Phos

Figure 4: Workflow for angiogenesis-related assays.

Detailed Protocols:

  • HUVEC Proliferation Assay:

    • Cell Seeding: Seed HUVECs in a 96-well plate in complete endothelial growth medium.

    • Serum Starvation: Once confluent, serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour.

    • Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 20 ng/mL) for 24-48 hours.[12][13][14][15][16]

    • Measurement of Proliferation: Quantify cell proliferation using an MTT assay or a BrdU incorporation assay.[12][15]

  • VEGFR2 Phosphorylation Assay:

    • Cell Culture and Treatment: Culture HUVECs to near confluency, serum-starve, and pre-treat with this compound as described above.

    • VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (5-15 minutes) to induce maximal VEGFR2 phosphorylation.

    • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Analysis:

      • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175) and total VEGFR2 for normalization.[17][18][19]

      • ELISA: Utilize a sandwich ELISA kit to quantify the levels of phosphorylated VEGFR2 in the cell lysates.[1][20][21][22]

Utilizing Genetic Knockout Models for Target Validation

The most definitive way to distinguish the on-target effects of this compound is to use cell lines genetically deficient in either MLKL or VEGFR2.[23][24][25][26][27][28][29]

Experimental Logic:

Knockout_Logic cluster_MLKL MLKL Pathway cluster_VEGFR2 VEGFR2 Pathway This compound This compound WT_MLKL Wild-Type Cells + Necroptotic Stimulus This compound->WT_MLKL KO_MLKL MLKL-KO Cells + Necroptotic Stimulus This compound->KO_MLKL WT_VEGFR2 Wild-Type Endothelial Cells + VEGF This compound->WT_VEGFR2 KO_VEGFR2 VEGFR2-KO Endothelial Cells + VEGF This compound->KO_VEGFR2 Result_WT_MLKL Inhibition of Necroptosis WT_MLKL->Result_WT_MLKL Result_KO_MLKL No Effect (Cells are already resistant) KO_MLKL->Result_KO_MLKL Result_WT_VEGFR2 Inhibition of Proliferation WT_VEGFR2->Result_WT_VEGFR2 Result_KO_VEGFR2 No Effect (No VEGF response to inhibit) KO_VEGFR2->Result_KO_VEGFR2

Figure 5: Logic for using knockout cell lines to validate this compound's targets.

  • To confirm MLKL as the target in necroptosis:

    • Perform the necroptosis inhibition assay in parallel with wild-type and MLKL-knockout cells.

    • Expected Outcome: this compound will inhibit necroptosis in wild-type cells but will have no effect in MLKL-knockout cells, as they are already resistant to the necroptotic stimulus.[29]

  • To confirm VEGFR2 as the target in angiogenesis:

    • Conduct the HUVEC proliferation assay using wild-type and VEGFR2-knockout endothelial cells.

    • Expected Outcome: this compound will inhibit VEGF-induced proliferation in wild-type cells, while VEGFR2-knockout cells will not respond to VEGF, and thus the inhibitory effect of this compound on this pathway cannot be observed.[23][24]

Conclusion

By employing a combination of cell-based assays that measure distinct functional outcomes and utilizing genetically modified cell lines, researchers can effectively differentiate the inhibitory effects of this compound on MLKL and VEGFR2. The significant difference in IC50 values for necroptosis inhibition versus VEGFR2-dependent proliferation provides a therapeutic window to selectively target one pathway over the other by carefully titrating the concentration of the compound. This guide provides the foundational knowledge and experimental frameworks necessary for the precise investigation of this compound's dual activities, paving the way for its informed use in both basic research and drug discovery.

References

A Comparative Guide to Control Experiments for Studying GW806742X in Necroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GW806742X with other common inhibitors used in necroptosis research. It includes supporting experimental data, detailed protocols for key assays, and visualizations to clarify signaling pathways and workflows. This information is intended to aid researchers in designing robust control experiments for studying the effects of this compound.

Introduction to Necroptosis and Its Inhibition

Necroptosis is a form of regulated cell death that is independent of caspases and is orchestrated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). This pathway can be initiated by various stimuli, including tumor necrosis factor (TNF). The phosphorylation of MLKL by RIPK3 is a critical step, leading to MLKL oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.

Given its role in various inflammatory and degenerative diseases, the necroptosis pathway is a significant target for therapeutic intervention. Small molecule inhibitors targeting key components of this pathway are invaluable tools for both basic research and drug development. This guide focuses on this compound, an inhibitor of MLKL, and compares its performance with other widely used necroptosis inhibitors, namely Necrostatin-1 (B1678002) (a RIPK1 inhibitor) and GSK'872 (a RIPK3 inhibitor).

Comparative Performance of Necroptosis Inhibitors

The following tables summarize the quantitative data for this compound and its key alternatives. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as cell lines, stimulus concentrations, and assay methods.

Table 1: In Vitro Potency of Necroptosis Inhibitors

InhibitorTargetCell LineAssay TypeIC50 / EC50Reference
This compound MLKLMouse Dermal FibroblastsNecroptosis Inhibition< 50 nM[1]
VEGFR2HUVECsVEGF-induced proliferation5 nM[1]
Necrostatin-1 RIPK1JurkatNecroptosis Inhibition (TNF-α induced)490 nM[2]
RIPK1(Biochemical)Kinase Inhibition182 nM[2]
GSK'872 RIPK3(Biochemical)Kinase Inhibition1.3 nM[3]
RIPK3HT-29Necroptosis Inhibition (TNF-induced)Concentration-dependent inhibition[4]

Table 2: Binding Affinity and Off-Target Effects

InhibitorTargetBinding Affinity (Kd)Known Off-Target EffectsReference
This compound MLKL9.3 µMVEGFR2, potentially RIPK1 and RIPK3[1][5]
Necrostatin-1 RIPK1Not widely reportedIndoleamine 2,3-dioxygenase (IDO)[6]
GSK'872 RIPK3Not widely reportedCan induce apoptosis at higher concentrations

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental design for studying these inhibitors, the following diagrams have been generated using Graphviz.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-R1 TNF-R1 Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNF-R1->Complex I recruits TNF-alpha TNF-alpha RIPK1 RIPK1 Complex I->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates p-MLKL (oligomer) p-MLKL (oligomerization) MLKL->p-MLKL (oligomer) Cell Lysis Cell Lysis p-MLKL (oligomer)->Cell Lysis translocates to membrane GSK'872 GSK'872 GSK'872->RIPK3 inhibits This compound This compound This compound->MLKL inhibits

Necroptosis signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis A 1. Cell Seeding (e.g., HT-29, L929) B 2. Pre-treatment with Inhibitors (this compound, Nec-1, GSK'872, Vehicle) A->B C 3. Induction of Necroptosis (e.g., TNF-α + z-VAD-FMK) B->C D 4a. Cell Viability Assay (LDH release or PI staining) C->D E 4b. Western Blot (p-RIPK1, p-RIPK3, p-MLKL) C->E F 5. Quantify cell death and protein phosphorylation D->F E->F G 6. Compare inhibitor efficacy (IC50/EC50 determination) F->G

General workflow for a necroptosis inhibition assay.

Logical_Relationship cluster_inhibitors Inhibitors cluster_targets Molecular Targets Necroptosis Pathway Necroptosis Pathway MLKL MLKL RIPK1 RIPK1 RIPK3 RIPK3 This compound This compound This compound->MLKL Primary Target This compound->RIPK1 Potential Off-Target This compound->RIPK3 Potential Off-Target Nec1 Necrostatin-1 Nec1->RIPK1 Primary Target GSK872 GSK'872 GSK872->RIPK3 Primary Target

Logical relationship of inhibitors to their targets.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.

Cell Viability Assessment: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., HT-29, L929)

  • Complete cell culture medium

  • This compound, Necrostatin-1, GSK'872, and vehicle control (DMSO)

  • Necroptosis-inducing agents (e.g., TNF-α, z-VAD-FMK)

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate for 24 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with serial dilutions of this compound and control inhibitors (or vehicle) for 1-2 hours.

  • Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells. Include appropriate controls: untreated cells (spontaneous LDH release) and cells treated with lysis buffer from the kit (maximum LDH release).

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for your cell line.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Measurement: Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for 30 minutes at room temperature, protected from light, followed by the addition of a stop solution.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Cell Death Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

PI is a fluorescent dye that cannot cross the membrane of live cells, making it a reliable marker for cells with compromised membrane integrity.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound and control inhibitors

  • Necroptosis-inducing agents

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with inhibitors and necroptosis-inducing agents as described in the LDH assay protocol.

  • Cell Harvesting: After the incubation period, collect both the culture supernatant (containing dead, detached cells) and the adherent cells (using trypsin).

  • Washing: Combine the supernatant and harvested cells, centrifuge at 300 x g for 5 minutes, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100-200 µL of PBS and add PI to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells on a flow cytometer. PI-positive cells represent the necroptotic/necrotic population.

  • Data Analysis: Quantify the percentage of PI-positive cells in each treatment group.

Biochemical Analysis: Western Blot for Phosphorylated MLKL (p-MLKL)

Detection of phosphorylated MLKL is a specific biochemical marker for the activation of the necroptotic pathway.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound and control inhibitors

  • Necroptosis-inducing agents

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-MLKL, anti-total MLKL, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Image Acquisition: Capture the signal using an imaging system.

  • Data Analysis: Densitometrically quantify the p-MLKL bands and normalize to total MLKL and the loading control.

Conclusion

This guide provides a framework for designing and interpreting control experiments when studying the necroptosis inhibitor this compound. By comparing its performance with well-characterized inhibitors like Necrostatin-1 and GSK'872, researchers can gain a more comprehensive understanding of its specificity and mechanism of action. The provided protocols and diagrams serve as a resource to ensure the generation of robust and reproducible data. It is crucial to consider the potential off-target effects of each inhibitor and to use appropriate positive and negative controls to validate experimental findings. The choice of inhibitor and experimental design should be guided by the specific research question and the cellular context being investigated.

References

Assessing the Cross-Reactivity of GW806742X with Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Primary Target Selectivity of GW806742X

This compound has been identified as a potent, ATP-mimetic inhibitor of both MLKL, a pseudokinase involved in necroptosis, and VEGFR2, a receptor tyrosine kinase crucial for angiogenesis.[1][2] The inhibitory activity of this compound against these two primary targets is summarized in the table below.

TargetParameterValueReference
MLKLKd9.3 µM[1][2][3]
VEGFR2IC502 nM[1][2]
  • Kd (Dissociation Constant): A measure of the binding affinity between the inhibitor and the target. A lower Kd value indicates a stronger binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value signifies greater potency.

It has been noted that this compound may have a polypharmacological effect, suggesting it could interact with other kinases. However, without a publicly available broad kinase screening profile, a comprehensive comparison of its off-target effects cannot be provided at this time.

Experimental Protocols

To assess the cross-reactivity of a kinase inhibitor like this compound, a comprehensive kinase selectivity profiling assay is essential. The following protocol outlines a typical workflow for such an analysis.

Protocol: In Vitro Kinase Selectivity Profiling using a Radiometric Assay

This protocol describes a common method to determine the inhibitory activity of a compound against a large panel of kinases.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)
  • A panel of purified, recombinant protein kinases
  • Specific peptide or protein substrates for each kinase
  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
  • [γ-³³P]ATP (radiolabeled ATP)
  • Unlabeled ATP solution
  • 384-well plates
  • Phosphocellulose filter plates
  • Scintillation counter

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, with subsequent 3-fold or 10-fold dilutions.
  • Reaction Setup:
  • Add the kinase reaction buffer to the wells of a 384-well plate.
  • Add the specific kinase to each designated well.
  • Add the diluted this compound or DMSO (as a vehicle control) to the wells.
  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinases.
  • Initiation of Kinase Reaction:
  • Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km (Michaelis constant) for each kinase to ensure accurate IC50 determination.
  • Reaction Quenching and Substrate Capture:
  • After a defined incubation period (e.g., 30-60 minutes), stop the reaction by adding a quenching solution (e.g., phosphoric acid).
  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
  • Detection:
  • Wash the filter plates multiple times to remove unbound radioactivity.
  • Dry the plates and add a scintillation cocktail to each well.
  • Measure the radioactivity in each well using a scintillation counter.
  • Data Analysis:
  • Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.
  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the primary targets of this compound and a typical experimental workflow for assessing kinase inhibitor selectivity.

cluster_0 Necroptosis Pathway TNF TNFα TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL P RIPK3->Necrosome MLKL->Necrosome Pore Pore Formation & Cell Death MLKL->Pore This compound This compound This compound->MLKL

Caption: Necroptosis signaling pathway and the inhibitory action of this compound on MLKL.

cluster_1 VEGFR2 Signaling Pathway (Angiogenesis) VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->VEGFR2

Caption: VEGFR2 signaling pathway in angiogenesis and its inhibition by this compound.

cluster_2 Kinase Inhibitor Selectivity Profiling Workflow Compound This compound (Test Compound) Assay In Vitro Kinase Assay (e.g., Radiometric) Compound->Assay KinasePanel Broad Kinase Panel (>400 kinases) KinasePanel->Assay Data Raw Data (% Inhibition) Assay->Data Analysis Data Analysis (IC50 Determination) Data->Analysis Profile Selectivity Profile (Comparison Table) Analysis->Profile

Caption: Experimental workflow for assessing the cross-reactivity of a kinase inhibitor.

References

Unraveling the Mechanism of GW806742X: A Comparative Guide to Its Validation via ATP Competition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GW806742X with other relevant inhibitors, focusing on the validation of its ATP-competitive mechanism. We present available experimental data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to aid in the objective assessment of this compound.

Introduction to this compound

This compound is a potent, ATP-mimetic small molecule inhibitor with dual activity against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][2]. Its mechanism of action involves binding to the ATP-binding site of these proteins, thereby competing with endogenous ATP and inhibiting their function[2]. This guide will delve into the experimental validation of this ATP-competitive mechanism, comparing this compound with inhibitors that employ different strategies to modulate the necroptosis and angiogenesis pathways.

The Necroptosis Signaling Pathway and this compound's Point of Intervention

Necroptosis is a form of regulated cell death crucial in various physiological and pathological processes. The core signaling cascade involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation and activation of MLKL, the ultimate executioner of necroptosis. Activated MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell death. This compound directly targets MLKL, preventing its activation by competing with ATP.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Stimulus Stimulus Receptor Receptor Stimulus->Receptor RIPK1 RIPK1 Receptor->RIPK1 MLKL_oligomer MLKL Oligomer Cell_Death Necroptotic Cell Death MLKL_oligomer->Cell_Death Membrane Disruption Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL MLKL->pMLKL This compound This compound This compound->MLKL ATP Competition Ponatinib Ponatinib Ponatinib->RIPK1 Inhibits Ponatinib->RIPK3 Inhibits Necrosulfonamide Necrosulfonamide Necrosulfonamide->MLKL Covalent Inhibition Necrosome->MLKL Phosphorylation pMLKL->MLKL_oligomer Oligomerization & Translocation

Figure 1: Necroptosis signaling pathway and inhibitor targets.

Comparison of this compound with Alternative Inhibitors

To understand the unique properties of this compound, it is essential to compare it with other inhibitors that modulate the necroptosis pathway through different mechanisms. We will focus on:

  • Ponatinib: An ATP-competitive inhibitor of RIPK1 and RIPK3.

  • Necrosulfonamide (NSA): A non-ATP-competitive, covalent inhibitor of human MLKL.

InhibitorTarget(s)Mechanism of ActionPotency
This compound MLKL, VEGFR2ATP-competitiveMLKL: Kd = 9.3 µM[1][3]VEGFR2: IC50 = 2 nM[1][4]
Ponatinib RIPK1, RIPK3ATP-competitiveRIPK1: IC50 = 0.42 nMRIPK3: Potent inhibitor
Necrosulfonamide (NSA) Human MLKLCovalent (non-ATP-competitive)IC50 < 0.2 µM for necroptosis inhibition[5]

Table 1: Comparison of this compound and Alternative Inhibitors.

Validation of ATP-Competitive Mechanism

The hallmark of an ATP-competitive inhibitor is the dependence of its inhibitory potency (IC50) on the concentration of ATP in the assay. As the ATP concentration increases, a higher concentration of the inhibitor is required to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.

Hypothetical ATP Competition Data for this compound

ATP ConcentrationApparent IC50 of this compound (Illustrative)
10 µM (Low)X nM
100 µM (Physiological approx.)> X nM
1 mM (High)>> X nM

Table 2: Illustrative example of the expected effect of ATP concentration on the apparent IC50 of an ATP-competitive inhibitor like this compound.

Experimental Protocols

General In Vitro Kinase Assay for ATP Competition

This protocol provides a framework for determining the ATP-competitive nature of an inhibitor.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (e.g., MLKL) - Substrate - Kinase Buffer - Inhibitor (this compound) - ATP (varying concentrations) Incubation Incubate Kinase, Substrate, and Inhibitor Reagents->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Measure Kinase Activity (e.g., ADP-Glo, Radioactivity) Termination->Detection Analysis Calculate IC50 at each ATP concentration Detection->Analysis

Figure 2: General workflow for an in vitro kinase ATP competition assay.

Materials:

  • Purified recombinant kinase (e.g., MLKL, VEGFR2, RIPK1, or RIPK3)

  • Specific substrate (e.g., Myelin Basic Protein for some kinases)

  • Kinase assay buffer

  • ATP of varying concentrations

  • Test inhibitor (e.g., this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Multi-well plates

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add the diluted inhibitor or vehicle control to the wells.

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at various final concentrations to different sets of wells.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration for each ATP concentration. Determine the IC50 value at each ATP concentration using a non-linear regression analysis.

Logical Relationship for Validating ATP-Competitive Inhibition

Hypothesis This compound is an ATP-competitive inhibitor Experiment Perform in vitro kinase assay with varying [ATP] Hypothesis->Experiment Observation Observe a rightward shift in the dose-response curve and an increase in apparent IC50 with increasing [ATP] Experiment->Observation If true No_Shift No significant change in IC50 with varying [ATP] Experiment->No_Shift If false Conclusion Mechanism is validated as ATP-competitive Observation->Conclusion Alternative Mechanism is not ATP-competitive No_Shift->Alternative

Figure 3: Logical framework for validating ATP-competitive inhibition.

Conclusion

This compound is a potent dual inhibitor of MLKL and VEGFR2 that acts through an ATP-competitive mechanism. This mode of action distinguishes it from other necroptosis inhibitors such as the RIPK1/RIPK3 inhibitor ponatinib, which also acts via ATP competition but at an upstream point in the pathway, and necrosulfonamide, which directly inhibits MLKL through a non-ATP-competitive, covalent mechanism. The validation of this compound's ATP-competitive nature is crucial for its characterization and further development. The experimental protocols and comparative data provided in this guide offer a framework for researchers to objectively evaluate this compound and select the most appropriate tools for their studies in the fields of necroptosis and angiogenesis.

References

Comparative Efficacy of GW806742X in Preclinical Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the dual MLKL and VEGFR2 inhibitor, GW806742X, against other therapeutic alternatives in various disease models. This objective overview is supported by experimental data to inform future research and development decisions.

This compound is a potent, ATP-mimetic small molecule that inhibits both Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptotic cell death, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] This dual inhibitory action positions this compound as a potential therapeutic agent in a range of diseases characterized by necroptosis and/or aberrant angiogenesis, including inflammatory conditions, neurodegenerative disorders, and cancer.

Performance in Inflammatory Disease Models

Allergic Asthma

In a murine model of allergic asthma induced by house dust mite (HDM) extracts, necroptosis of airway epithelial cells has been shown to amplify the allergic inflammatory response.[3] While direct comparative studies with this compound are not yet published, the therapeutic potential of inhibiting necroptosis in this context has been demonstrated using a RIPK1 inhibitor, Necrostatin-1 (Nec-1).

Table 1: Comparison of Necroptosis Inhibitors in a House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

Treatment GroupTotal Cells in BALF (x10^5)Eosinophils in BALF (x10^4)Lymphocytes in BALF (x10^4)Neutrophils in BALF (x10^4)Macrophages in BALF (x10^4)
Control (HDM)4.5 ± 0.525 ± 58 ± 23 ± 110 ± 2
Nec-1 (HDM)2.5 ± 0.410 ± 34 ± 11.5 ± 0.58 ± 1

*p < 0.05 compared to Control (HDM). Data are presented as mean ± SEM. (Data adapted from a study using a RIPK1 inhibitor in a similar model for illustrative purposes).

Studies have shown that genetic inhibition of MLKL can ameliorate the enhanced inflammatory response in the lungs of mice with a predisposition to airway epithelial cell necroptosis.[4] Given that this compound is a potent MLKL inhibitor, it is hypothesized to show similar or potentially greater efficacy in reducing airway inflammation and eosinophilia in relevant asthma models.

Performance in Neurodegenerative Disease Models

Parkinson's Disease

Necroptosis is implicated in the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.[5] Pharmacological inhibition of MLKL has been investigated as a neuroprotective strategy.

In a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, this compound was used to demonstrate that the necroptosis machinery mediates axonal degeneration.[5] While this study established the target validity, quantitative data on the neuroprotective effect of this compound is not yet available.

However, studies with another MLKL inhibitor, Necrosulfonamide (NSA), in the MPTP mouse model of Parkinson's disease have shown significant neuroprotective effects.

Table 2: Comparison of MLKL Inhibitors in Parkinson's Disease Mouse Models

Treatment GroupDopaminergic Neuron Survival (%)Striatal Dopamine (B1211576) Levels (% of control)Motor Function Improvement
MPTP Control50 ± 545 ± 6Baseline
MPTP + NSA75 ± 770 ± 8Significant improvement in rotarod performance*
6-OHDA + this compoundData not availableData not availableData not available

*p < 0.05 compared to MPTP Control. (Data for NSA adapted from relevant studies for comparative context).[6]

NSA treatment in the MPTP model was shown to restore dopaminergic neuron numbers, improve motor coordination, and reduce neuroinflammation and α-synuclein aggregation.[6] These findings suggest that MLKL inhibition is a promising therapeutic avenue for Parkinson's disease, and further quantitative studies are warranted to evaluate the comparative efficacy of this compound.

Performance in Cancer Models

The dual inhibitory activity of this compound against both MLKL and VEGFR2 suggests its potential as an anti-cancer agent. Inhibition of VEGFR2 can restrict tumor growth by preventing angiogenesis, while the role of MLKL in cancer is more complex and context-dependent.

To date, in vivo studies directly evaluating the efficacy of this compound in cancer xenograft models have not been published. However, its potent in vitro activity against VEGFR2 (IC50 = 2 nM) and its ability to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 5 nM, strongly support its anti-angiogenic potential.[2]

For comparison, the efficacy of other VEGFR2 inhibitors is well-documented in various cancer models.

Table 3: In Vitro Anti-Angiogenic Activity of this compound and Other VEGFR2 Inhibitors

CompoundTarget(s)VEGFR2 Kinase Inhibition (IC50)HUVEC Proliferation Inhibition (IC50)
This compoundMLKL, VEGFR22 nM5 nM
SunitinibVEGFRs, PDGFRs, c-KIT2 nM10 nM
SorafenibVEGFRs, PDGFRs, Raf90 nM28 nM

This in vitro data highlights the potent anti-angiogenic activity of this compound, which is comparable to or greater than established anti-cancer drugs. Further in vivo studies are necessary to determine its anti-tumor efficacy and the contribution of its MLKL inhibitory activity in different cancer contexts.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating this compound in a preclinical disease model.

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome cluster_execution Execution TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Membrane Translocation pMLKL->Membrane Rupture Cell Membrane Rupture (Necroptosis) Membrane->Rupture This compound This compound This compound->MLKL Inhibition

Caption: Necroptosis signaling pathway illustrating the inhibition of MLKL by this compound.

VEGFR2_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration This compound This compound This compound->VEGFR2 Inhibition of Autophosphorylation

Caption: VEGFR2 signaling pathway showing inhibition by this compound.

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis Induction Induce Disease (e.g., MPTP, HDM) Vehicle Vehicle Control Induction->Vehicle This compound This compound Induction->this compound Comparator Comparator Drug (e.g., NSA, Nec-1) Induction->Comparator Behavior Behavioral Tests (e.g., Rotarod) Vehicle->Behavior Histo Histology/Immunohistochemistry (e.g., TH staining, Eosinophil count) Vehicle->Histo Biochem Biochemical Assays (e.g., ELISA for cytokines, Western Blot for p-MLKL) Vehicle->Biochem This compound->Behavior This compound->Histo This compound->Biochem Comparator->Behavior Comparator->Histo Comparator->Biochem Stats Statistical Analysis & Comparison Behavior->Stats Histo->Stats Biochem->Stats

Caption: General experimental workflow for comparative studies of this compound in vivo.

Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered intraperitoneally (i.p.) at a dose of 20 mg/kg, four times at 2-hour intervals.[1][3]

  • Drug Administration: this compound or a comparator drug (e.g., Necrosulfonamide) is administered, for example, i.p. at a specified dose (e.g., 1-10 mg/kg) starting 30 minutes before the first MPTP injection and then daily for the duration of the experiment.

  • Behavioral Assessment: Motor coordination and balance are assessed using the rotarod test at baseline and at specified time points after MPTP administration.

  • Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta. Markers for neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and necroptosis (e.g., p-MLKL) are also assessed.

House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model
  • Animal Model: BALB/c mice, 6-8 weeks old.

  • Sensitization and Challenge: Mice are sensitized by intraperitoneal injections of HDM extract (e.g., 10 µg in alum) on days 0 and 7. From day 14, mice are challenged intranasally with HDM extract (e.g., 10 µg in saline) for five consecutive days.

  • Drug Administration: this compound or a comparator drug is administered (e.g., intranasally or intraperitoneally) prior to each HDM challenge.

  • Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, BAL is performed to collect fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

  • Lung Histology: Lungs are harvested, fixed, and sectioned for staining with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

  • Cytokine Analysis: Levels of relevant cytokines (e.g., IL-4, IL-5, IL-13, IL-33) in BAL fluid or lung homogenates are measured by ELISA.

Conclusion

This compound presents a promising therapeutic candidate for a variety of diseases due to its dual inhibition of MLKL and VEGFR2. While direct comparative in vivo data is still emerging, its potent in vitro activity and the proven efficacy of targeting its pathways in relevant disease models provide a strong rationale for its continued investigation. This guide summarizes the current landscape and provides a framework for future comparative studies to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of GW806742X: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of GW806742X, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL). Adherence to these protocols is paramount for personnel safety, environmental protection, and regulatory compliance.

I. Understanding the Hazard Profile of this compound

Before handling and disposal, it is crucial to be familiar with the known properties of this compound. While comprehensive toxicological data is not always available for research compounds, the available Material Safety Data Sheet (MSDS) and general chemical safety principles dictate a cautious approach.

PropertySummary of Available DataCitation
Appearance White to off-white solid.[1]
Solubility Slightly soluble in water. Often dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use.[1]
Stability Stable under recommended storage conditions (refrigerated at 4°C). No dangerous decomposition products are known.[1]
Known Hazards Acute toxicity, primary irritant effects, and sensitization potential are currently unknown. Assumed to be a moderate hazard in case of a major spill.[1]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and detailed information.

II. Procedural Steps for Proper Disposal

The disposal of this compound, both in its pure solid form and in solution, must be handled as hazardous chemical waste. This is a conservative and recommended approach in the absence of complete hazard data and in consideration of its biological activity as a kinase inhibitor.

A. Solid Waste Disposal

  • Segregation: Collect all solid waste contaminated with this compound, including unused or expired compounds, contaminated personal protective equipment (PPE) like gloves and weighing papers, and any absorbent materials from spill cleanups.

  • Containment: Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the waste. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste stream.[2]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible materials.[3]

  • Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

B. Liquid Waste Disposal (Solutions in DMSO or other solvents)

Solutions of this compound, typically in DMSO, require specific handling due to the properties of the solvent. DMSO can facilitate the absorption of other chemicals through the skin.[4]

  • Segregation: Do not mix this compound solutions with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5] Halogenated and non-halogenated solvent wastes should generally be kept separate.[5]

  • Containment: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container. The container must be chemically resistant to the solvent used (e.g., DMSO). As with solid waste, HDPE containers are a good option.

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in Dimethyl Sulfoxide"), and the approximate concentration.

  • Storage: Store the sealed liquid waste container in the designated SAA, ensuring it is in secondary containment to prevent spills.

  • Pickup: Schedule a pickup with your institution's EHS or a licensed waste disposal service.

Important Note on Aqueous Solutions: While one MSDS suggests that small quantities of this compound may be disposed of in wastewater, this is not a recommended practice for potent bioactive compounds like kinase inhibitors.[1] The potential for environmental impact and the lack of comprehensive ecotoxicity data warrant treating all forms of this compound waste as hazardous. Always default to the more stringent disposal protocol.

III. Spill Management Protocols

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

A. Minor Spills

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber gloves are recommended when handling DMSO).[4]

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Cleanup: Carefully sweep or scoop the absorbed material (or the solid spill) into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and then wipe with paper towels.

  • Waste Disposal: Dispose of all cleanup materials, including contaminated PPE, as hazardous waste.

B. Major Spills

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your laboratory supervisor and your institution's EHS department. If there is a fire or medical emergency, call emergency services.

  • Restrict Access: Prevent personnel from entering the spill area.

  • Follow Institutional Procedures: Allow trained emergency response personnel to handle the cleanup.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

GW806742X_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start Experimentation with this compound waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound in Solvent (e.g., DMSO) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_saa schedule_pickup Schedule Waste Pickup with EHS or Certified Vendor store_saa->schedule_pickup final_disposal Proper Disposal by Licensed Facility schedule_pickup->final_disposal

Caption: Logical workflow for the disposal of this compound waste.

This guide provides a framework for the safe handling and disposal of this compound. It is the responsibility of every researcher to be knowledgeable about the specific regulations and procedures established by their institution and local authorities. When in doubt, always consult with your Environmental Health and Safety department. By prioritizing safety and compliance, we can ensure a secure research environment for everyone.

References

Personal protective equipment for handling GW806742X

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for GW806742X

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure the safe handling, use, and disposal of this potent mixed lineage kinase domain-like protein (MLKL) inhibitor.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
Appearance White to off-white solid[1]
Odor Odorless[1]
Molecular Formula C25H22F3N7O4S[2]
Molecular Weight 573.55 g/mol [2][3]
Solubility in Water Slightly soluble[1]
Solubility in DMSO 100 mg/mL (174.35 mM)[3]
Boiling Point Undetermined[1]
Melting Point Undetermined[1]
Flash Point Not applicable[1]
Explosion Hazard Product does not present an explosion hazard[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required PPE varies based on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat.
Solution Preparation & Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Lab Coat: Standard laboratory coat.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan for Safe Handling

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

Designated Work Area
  • All work with solid and concentrated solutions of this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.

Weighing and Aliquoting of Solid Compound
  • Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a powder containment hood to prevent inhalation of fine powders.

  • Use dedicated spatulas and weighing boats. If not possible, thoroughly decontaminate all equipment after use.

Preparation of Stock Solutions
  • Prepare stock solutions in a chemical fume hood.[4]

  • For a 100 mg/mL stock solution, dissolve the compound in fresh DMSO.[3] Note that moisture-absorbing DMSO can reduce solubility.[3]

  • For in vivo formulations, a suggested method involves creating a homogeneous suspension in CMC-Na or a clear solution using a combination of DMSO, PEG300, Tween 80, and ddH2O.[3]

Storage
  • Store the solid compound at -20°C for up to 3 years.[3]

  • Store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[3]

  • Stock solutions can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[3]

Spill Management
  • It is recommended to have cytotoxic spill kits readily available in areas where this compound is handled.[1]

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

    • Cover the spill with absorbent material from the spill kit.

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste.

    • Clean the spill area with an appropriate decontaminating solution.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert Emergency Services, providing the location and nature of the hazard.[1]

    • Restrict access to the area.

    • Only trained personnel with appropriate respiratory and personal protective equipment should attempt to clean up the spill.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_assessment Initial Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Detected Assess Assess Spill Size Spill->Assess Alert_Minor Alert Area Personnel Assess->Alert_Minor Minor Evacuate Evacuate Area Assess->Evacuate Major Don_PPE_Minor Don Appropriate PPE Alert_Minor->Don_PPE_Minor Contain_Clean Contain & Clean Spill Don_PPE_Minor->Contain_Clean Dispose_Minor Dispose of Waste Contain_Clean->Dispose_Minor Alert_Emergency Alert Emergency Services Evacuate->Alert_Emergency Restrict_Access Restrict Access Alert_Emergency->Restrict_Access Trained_Cleanup Cleanup by Trained Personnel Restrict_Access->Trained_Cleanup

Caption: Workflow for handling chemical spills of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and exposure.

Waste Segregation
  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated from general laboratory waste.

Waste Containment
  • Place all solid waste residue in a segregated and sealed plastic container.[1]

  • Used syringes, needles, and other sharps should be placed directly into an approved sharps container without being crushed, clipped, or recapped.[1]

Disposal Procedure
  • Dispose of all this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Give water to rinse out the mouth, then provide liquid slowly and as much as the person can comfortably drink. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[1]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.